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  • Product: 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride
  • CAS: 1189689-68-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Executive Summary 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride belongs to a class of compounds built upon a privileged structural scaffold in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride belongs to a class of compounds built upon a privileged structural scaffold in medicinal chemistry—the piperidine ring connected to a benzhydryl moiety. While the specific mechanism of action for this particular molecule is not extensively characterized in publicly available literature, the known pharmacology of its structural analogs allows for the formulation of a strong hypothesis regarding its potential biological targets and downstream effects. This guide synthesizes the current understanding of related benzhydryl and piperidine-containing compounds to propose a putative mechanism of action for 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride, focusing on its likely interaction with central nervous system (CNS) receptors. We will explore the hypothesized molecular targets, the potential signaling pathways, and provide detailed protocols for the experimental validation of these hypotheses.

Introduction: The Prominence of the Benzhydrylpiperidine Scaffold

The piperidine ring is a fundamental heterocyclic motif present in a vast number of pharmaceuticals and natural alkaloids, valued for its ability to confer favorable pharmacokinetic properties and to serve as a scaffold for three-dimensional diversification.[1] When combined with a benzhydryl group (diphenylmethyl), the resulting structure is a common feature in a variety of centrally acting drugs. The benzhydryl portion often contributes to high-affinity binding to target proteins through hydrophobic and π-stacking interactions, while the basic nitrogen of the piperidine ring can engage in crucial ionic interactions within receptor binding pockets.[2]

Derivatives of the benzhydrylpiperidine and related benzhydrylpiperazine scaffolds have demonstrated a wide range of pharmacological activities, including:

  • Antihistaminic effects: As seen in drugs like hydroxyzine and chlorcyclizine.[3]

  • Dopaminergic and Serotonergic Receptor Modulation: Many atypical antipsychotics feature piperidine moieties that interact with D2 and 5-HT2A receptors.[4]

  • Opioid Receptor Activity: The piperidine scaffold is a cornerstone of potent analgesics like fentanyl and pethidine, which act on opioid receptors.[5]

  • Anticonvulsant Properties: Certain benzhydryl piperazines have shown efficacy in preclinical models of seizures.[3]

Given this pharmacological precedent, it is logical to hypothesize that 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride interacts with one or more of these well-characterized CNS receptor systems. The presence of the carboxylic acid at the 4-position of the piperidine ring adds a unique feature that may influence receptor selectivity and pharmacokinetic properties compared to its non-carboxylated analogs.

Hypothesized Mechanism of Action

Based on the extensive literature on structurally related compounds, we propose that the primary mechanism of action of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride involves the modulation of G-protein coupled receptors (GPCRs) within the CNS, particularly those belonging to the opioid, dopamine, or serotonin receptor families.

Primary Putative Molecular Targets

The most probable molecular targets include:

  • Opioid Receptors (μ, δ, κ): The 4-substituted piperidine core is a classic feature of many potent opioid analgesics.[5] The overall structure of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride shares features with analgesics that target the mu-opioid receptor.

  • Dopamine D2 Receptors: The benzhydryl group is structurally related to the butyrophenone pharmacophore found in many D2 antagonists. The piperidine ring can mimic the orientation of key functional groups in established D2 ligands.[4]

  • Serotonin 5-HT2A Receptors: A high affinity for 5-HT2A receptors is a defining characteristic of many atypical antipsychotics that contain a piperidine moiety.[4] The benzhydryl group could effectively occupy the hydrophobic pockets of this receptor.

Putative Molecular Interactions

The chemical structure of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride suggests several key interactions within a target receptor's binding site:

  • Hydrophobic and π-Stacking Interactions: The two phenyl rings of the benzhydryl group are likely to engage in strong hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor's transmembrane domains.

  • Ionic Interaction: The protonated nitrogen atom of the piperidine ring is expected to form a critical ionic bond with a conserved acidic residue (e.g., aspartic acid) present in the binding pocket of most aminergic GPCRs.

  • Hydrogen Bonding: The carboxylic acid group at the 4-position could serve as a hydrogen bond donor and/or acceptor, potentially interacting with polar residues in the binding site and contributing to receptor selectivity.

Postulated Signaling Pathways

Assuming the primary targets are GPCRs like the opioid, D2, or 5-HT2A receptors, ligand binding would initiate a cascade of intracellular signaling events. Most of these receptors couple to inhibitory G-proteins (Gαi/o).

The proposed signaling pathway following receptor activation is as follows:

  • Ligand Binding: 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride binds to the extracellular or transmembrane region of the target GPCR.

  • Conformational Change: Ligand binding induces a conformational change in the receptor.

  • G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (likely Gαi/o).

  • Downstream Effector Modulation: The activated Gαi/o subunit dissociates from the βγ-subunits and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunits can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and reduced neuronal excitability.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 1-Benzhydrylpiperidine- 4-carboxylic acid HCl Receptor Putative GPCR (Opioid, D2, 5-HT2A) Ligand->Receptor Binding G_Protein Gαi/o-GDP/βγ (Inactive) Receptor->G_Protein Activation G_Protein_Active Gαi/o-GTP + βγ (Active) G_Protein->G_Protein_Active GTP/GDP Exchange AC Adenylyl Cyclase G_Protein_Active->AC Inhibition GIRK GIRK Channel G_Protein_Active->GIRK Activation cAMP cAMP K_ion_out K+ Efflux GIRK->K_ion_out ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (Inactive) cAMP->PKA Activation Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion_out->Hyperpolarization

Caption: Hypothesized Gαi/o-coupled GPCR signaling pathway for 1-Benzhydrylpiperidine-4-carboxylic acid HCl.

Experimental Validation: Protocols and Workflow

To rigorously test the hypothesized mechanism of action, a systematic, multi-tiered experimental approach is required.

Experimental Workflow Diagram

Experimental_Workflow start Start: Compound Synthesis & Purification tier1 Tier 1: Primary Screening Radioligand Binding Assays start->tier1 tier2 Tier 2: Functional Characterization GTPγS & cAMP Assays tier1->tier2 If significant binding is observed tier3 Tier 3: Selectivity & Downstream Effects Receptor Panel & Electrophysiology tier2->tier3 If functional activity is confirmed conclusion Conclusion: Elucidation of Mechanism of Action tier3->conclusion

Caption: Tiered experimental workflow for validating the mechanism of action.

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride for a panel of GPCRs (e.g., μ-opioid, D2, 5-HT2A).

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human receptor of interest.

  • Radioligand specific for each receptor (e.g., [³H]DAMGO for μ-opioid, [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A).

  • 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride (test compound).

  • Non-specific binding control (e.g., Naloxone for μ-opioid, Haloperidol for D2).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates, filter mats, scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, and the specific radioligand at a concentration near its Kd.

  • Add either the test compound at various concentrations, buffer only (for total binding), or the non-specific control (for non-specific binding).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding (Total Binding - Non-specific Binding) and plot the percent inhibition of specific binding against the log concentration of the test compound.

  • Determine the IC50 value from the resulting curve and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Binding Assay

Objective: To measure the functional activity (agonist, antagonist, or inverse agonist) of the test compound by quantifying its effect on G-protein activation.

Materials:

  • Cell membranes expressing the receptor of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP, assay buffer with MgCl₂.

  • Test compound and a known reference agonist.

Procedure:

  • Pre-incubate cell membranes with the test compound (or reference agonist) in the assay buffer containing GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the assay by rapid filtration, similar to the radioligand binding assay.

  • Quantify the amount of bound [³⁵S]GTPγS via scintillation counting.

  • Plot the stimulated binding against the log concentration of the test compound to determine the EC50 and Emax values. To test for antagonist activity, perform the assay in the presence of a fixed concentration of a reference agonist.

Structure-Activity Relationship (SAR) Insights

Based on the broader literature for related scaffolds, we can infer potential SAR trends for 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride.

Structural ModificationPredicted Impact on ActivityRationale
Substitution on Benzhydryl Phenyl Rings HighElectron-withdrawing groups (e.g., halogens) in the para position often enhance potency for CNS receptors.[2]
Alteration of the 4-position Substituent HighReplacing the carboxylic acid with an ester, amide, or other functional group would significantly alter polarity and hydrogen bonding capacity, likely affecting receptor selectivity and potency.
Modification of the Piperidine Ring Moderate to HighIntroducing substituents on the piperidine ring can introduce steric constraints and alter the conformation, which is crucial for optimal receptor fit.

Potential Therapeutic Implications

Should experimental validation confirm activity at one of the hypothesized targets, 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride could serve as a lead compound for the development of novel therapeutics:

  • If active at Opioid Receptors: It could be a starting point for new analgesics with potentially unique side-effect profiles.

  • If active at D2/5-HT2A Receptors: It could be explored for the treatment of psychosis or other neuropsychiatric disorders.

  • If active at Histamine Receptors: It may have potential as a novel antihistamine with specific properties.

Conclusion

While the definitive mechanism of action for 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride remains to be fully elucidated, a robust hypothesis can be constructed based on the well-documented pharmacology of its structural relatives. The most plausible mechanism involves the modulation of CNS-active GPCRs, such as opioid, dopamine, and serotonin receptors, via a Gαi/o-coupled signaling pathway. The experimental framework provided in this guide offers a clear path to systematically test this hypothesis, determine the precise molecular targets, and unlock the therapeutic potential of this and related compounds.

References

  • Vertex AI Search. (2026, March 14).
  • ResearchGate. Synthesis and SAR of a series of 1‐(4‐chlorobenzhydryl)
  • International Journal of Pharmaceutical Sciences and Research. (2012, January 1).
  • PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • MDPI. (2023, February 2).
  • Longdom Publishing.
  • MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • PubMed. (1979, March).

Sources

Exploratory

Chemical properties of 1-Benzhydrylpiperidine-4-carboxylic acid HCl

An In-Depth Technical Guide to the Chemical Properties of 1-Benzhydrylpiperidine-4-carboxylic acid HCl Introduction 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Properties of 1-Benzhydrylpiperidine-4-carboxylic acid HCl

Introduction

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a piperidine core functionalized with a benzhydryl group at the nitrogen atom and a carboxylic acid at the 4-position. This molecular architecture combines several key pharmacophores: the piperidine ring, a prevalent scaffold in numerous pharmaceuticals for its favorable pharmacokinetic properties; the bulky, lipophilic benzhydryl (diphenylmethyl) group, known to interact with various biological targets; and the carboxylic acid moiety, which provides a handle for salt formation, polarity modulation, and further chemical derivatization.

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the compound's chemical properties, from its fundamental identity and synthesis to its spectroscopic profile and reactivity. The insights and protocols herein are designed to be self-validating and grounded in established chemical principles, offering both foundational knowledge and practical methodologies for laboratory applications. The hydrochloride salt form is specifically addressed, as it is commonly employed to enhance aqueous solubility and stability for research and development purposes.

Chemical Identity and Structure

The unambiguous identification of a compound is the bedrock of all subsequent research. 1-Benzhydrylpiperidine-4-carboxylic acid HCl is defined by its unique combination of a saturated nitrogen heterocycle, two phenyl rings, and a carboxylic acid functional group.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 1-(diphenylmethyl)piperidine-4-carboxylic acid hydrochloride N/A
Synonyms 1-Benzhydrylpiperidine-4-carboxylic acid HCl N/A
CAS Number 1189805-28-4 (Free Base) [1]
Molecular Formula C₁₉H₂₂ClNO₂ Derived
Molecular Weight 331.84 g/mol Derived

| Canonical SMILES | C1CN(CCC1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | Derived |

The structure incorporates a chiral center at the benzhydryl carbon, though it is commonly handled as a racemic mixture. The tertiary amine of the piperidine ring is protonated in the hydrochloride salt, which significantly influences the molecule's overall polarity and solubility.

Synthesis and Purification

A robust synthetic and purification strategy is critical for obtaining high-purity material suitable for research. A common and logical approach to synthesizing this molecule is through the N-alkylation of a piperidine-4-carboxylic acid precursor, followed by conversion to the hydrochloride salt.

Synthetic Pathway Rationale

The chosen pathway involves the nucleophilic substitution reaction between ethyl isonipecotate (the ethyl ester of piperidine-4-carboxylic acid) and a benzhydryl halide (e.g., bromodiphenylmethane). Using the ester form of the piperidine starting material is a strategic choice to prevent the acidic proton of the carboxylic acid from interfering with the basic conditions often used for N-alkylation. Subsequent hydrolysis of the ester under basic or acidic conditions yields the desired carboxylic acid. The final step is the treatment with hydrochloric acid to precipitate the target salt.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification cluster_2 Step 3: Salt Formation A Ethyl Isonipecotate C Ethyl 1-benzhydrylpiperidine-4-carboxylate A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat B Bromodiphenylmethane B->C D 1-Benzhydrylpiperidine-4-carboxylic acid (Free Base) C->D Base (e.g., NaOH) Solvent (e.g., EtOH/H₂O) Heat, then Acid Workup E 1-Benzhydrylpiperidine-4-carboxylic acid HCl (Final Product) D->E HCl in Ether or Isopropanol G Parent [M+H]⁺ m/z ≈ 296 Frag1 Diphenylmethyl Cation (C₁₃H₁₁⁺) m/z ≈ 167 Parent->Frag1 α-cleavage Frag2 Loss of COOH m/z ≈ 251 Parent->Frag2 - COOH G Sample Prepare Sample (e.g., 1 mg/mL in Mobile Phase) HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Detector UV Detector (λ ≈ 220-260 nm) HPLC->Detector Data Data Acquisition (Chromatogram) Detector->Data Analysis Analysis (Peak Integration, % Purity) Data->Analysis

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Foundational

An In-Depth Technical Guide to 1-Benzhydrylpiperidine-4-carboxylic Acid Hydrochloride: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride is a piperidine derivative of significant interest in medicinal chemistry and drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride is a piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine core, substituted with a bulky benzhydryl group and a carboxylic acid moiety, provides a unique three-dimensional scaffold for the design of novel therapeutic agents. This technical guide offers a comprehensive overview of its molecular structure, physicochemical properties, and a detailed examination of its synthesis, providing researchers with the foundational knowledge required for its application in the laboratory.

The piperidine ring is a prevalent structural motif in a vast array of pharmaceuticals, owing to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The incorporation of a benzhydryl group can introduce crucial hydrophobic interactions with biological targets, while the carboxylic acid functional group offers a handle for further chemical modification or for engaging in key ionic interactions within a receptor's binding site. Understanding the interplay of these structural features is paramount for the rational design of new molecules based on this scaffold.

Molecular Structure and Properties

The core of the molecule consists of a piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom. This ring is substituted at the 1-position with a benzhydryl group (a diphenylmethyl group) and at the 4-position with a carboxylic acid. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

Chemical Structure

The chemical structure of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride is depicted below. The benzhydryl group's two phenyl rings are not coplanar and can adopt various conformations, which can influence binding to target proteins. The piperidine ring typically exists in a chair conformation, with the substituents occupying either axial or equatorial positions.

Caption: General synthetic scheme for 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride.

Experimental Protocol: Synthesis of 1-Benzhydrylpiperidine-4-carboxylic Acid

This protocol describes a method for the synthesis of the free base, which can then be converted to the hydrochloride salt.

Materials:

  • Piperidine-4-carboxylic acid

  • Benzhydryl bromide (or chloride)

  • Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine-4-carboxylic acid (1 equivalent) and potassium carbonate (2-3 equivalents) in anhydrous DMF.

  • Addition of Alkylating Agent: To the stirred suspension, add benzhydryl bromide (1-1.2 equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine. The acidic wash helps to remove any unreacted piperidine starting material, while the basic wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 1-Benzhydrylpiperidine-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Protocol: Formation of the Hydrochloride Salt

Materials:

  • 1-Benzhydrylpiperidine-4-carboxylic acid (free base)

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M) or concentrated HCl

Procedure:

  • Dissolution: Dissolve the purified 1-Benzhydrylpiperidine-4-carboxylic acid in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Acidification: To the stirred solution, add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete. Alternatively, bubble dry HCl gas through the solution.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and solvent. Dry the product under vacuum to yield 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride as a solid.

Applications in Drug Discovery and Development

Derivatives of piperidine are integral to the development of a wide range of therapeutic agents. The unique structural features of 1-Benzhydrylpiperidine-4-carboxylic acid make it a valuable scaffold for targeting various biological systems.

  • Central Nervous System (CNS) Agents: The lipophilic benzhydryl group can facilitate penetration of the blood-brain barrier, making this scaffold suitable for the development of CNS-active drugs.

  • Receptor Antagonists and Agonists: The piperidine core can be functionalized to interact with a variety of receptors, including opioid, muscarinic, and dopamine receptors.

  • Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding element in the active site of enzymes, such as proteases and kinases.

The synthesis of derivatives from this core structure allows for the systematic exploration of structure-activity relationships (SAR), a fundamental process in lead optimization during drug development.

Safety and Handling

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride is a versatile and valuable building block for medicinal chemists and drug discovery professionals. Its distinct structural characteristics provide a solid foundation for the design of novel molecules with potential therapeutic applications. This guide has provided a detailed overview of its structure, physicochemical properties, and a representative synthetic protocol to aid researchers in their scientific endeavors. A thorough understanding of these core principles is essential for unlocking the full potential of this promising chemical scaffold.

References

  • PubChem. 1-Benzylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

Exploratory

Pharmacokinetics of 1-Benzhydrylpiperidine-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Pharmacokinetics of 1-Benzhydrylpiperidine-4-carboxylic Acid Derivatives Introduction: The Strategic Importance of Pharmacokinetic Profiling The 1-benzhydrylpiperidine-4-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 1-Benzhydrylpiperidine-4-carboxylic Acid Derivatives

Introduction: The Strategic Importance of Pharmacokinetic Profiling

The 1-benzhydrylpiperidine-4-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry. Its rigid piperidine core, coupled with the lipophilic benzhydryl moiety and the ionizable carboxylic acid group, presents a unique combination of physicochemical properties that can be modulated to target a wide array of biological receptors and enzymes. However, the very features that grant this scaffold its therapeutic potential also create significant challenges in drug development. Understanding the absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics (PK), is not merely a regulatory checkbox but a critical, data-driven process that dictates a candidate's ultimate success or failure.

This guide provides a comprehensive framework for characterizing the pharmacokinetic profile of novel 1-benzhydrylpiperidine-4-carboxylic acid derivatives. Moving beyond rote protocol recitation, we will delve into the causal relationships between molecular structure, experimental design, and pharmacokinetic outcomes. This document is intended for drug development scientists and researchers, offering both a predictive theoretical framework and actionable, field-proven experimental methodologies.

Section 1: Bridging Molecular Structure and Pharmacokinetic Behavior

The pharmacokinetic profile of a 1-benzhydrylpiperidine-4-carboxylic acid derivative is fundamentally governed by its constituent parts. A proactive analysis of these features allows researchers to anticipate challenges and design more intelligent screening cascades.

  • The Benzhydryl Group: This bulky, highly lipophilic moiety is a primary driver of high plasma protein binding (PPB) and can significantly influence the volume of distribution (Vd). Its presence suggests a high affinity for hydrophobic pockets in proteins like albumin. Furthermore, the benzylic protons are susceptible to oxidative metabolism, representing a potential metabolic soft spot.[1]

  • The Piperidine Ring: As a saturated heterocycle, the piperidine core is generally more metabolically stable than aromatic counterparts. However, it can still undergo oxidation at positions alpha to the nitrogen atom. The nitrogen itself is a basic center, which, along with the acidic carboxylic acid, makes the molecule zwitterionic at physiological pH, impacting membrane permeability.[2]

  • The Carboxylic Acid Function: This group is the most significant contributor to the molecule's acidic nature.[3] At physiological pH (~7.4), it will be predominantly ionized, which generally limits passive diffusion across biological membranes and can lead to lower cell permeability. This ionization is a critical factor in determining solubility, absorption, and the potential for high plasma protein binding.[4][5] For acidic drugs, high PPB can be strategically leveraged to reduce clearance and extend half-life, provided the pharmacological potency is sufficiently high.[6]

Section 2: A Predictive Blueprint of Core ADME Processes

While empirical data is irreplaceable, a predictive model based on known metabolic pathways for similar structures provides an essential starting point for investigation.

Absorption

Oral bioavailability will be a balance between the high lipophilicity conferred by the benzhydryl group and the limited passive permeability due to the ionized carboxylate. The zwitterionic nature may complicate absorption, potentially involving carrier-mediated transport mechanisms.

Distribution

A high degree of binding to plasma proteins, particularly albumin, is anticipated.[7] This is a common characteristic of lipophilic acidic drugs.[4] Consequently, the volume of distribution (Vd) is expected to be low, with the drug largely confined to the plasma and extracellular fluids.[6] High PPB restricts the amount of free drug available to engage with the target and to be cleared by metabolic organs.[6]

Metabolism

Hepatic metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes, is the most probable metabolic route.[8] Based on analogous structures, several key pathways can be hypothesized.[9]

  • Oxidation: Hydroxylation of the phenyl rings on the benzhydryl moiety or on the piperidine ring is a likely primary metabolic step.

  • N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the benzhydryl group would yield piperidine-4-carboxylic acid and a benzhydrol-related fragment.[9]

  • Conjugation: The carboxylic acid group is a prime site for glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes, forming a more water-soluble acyl-glucuronide metabolite that can be readily excreted.

The following diagram illustrates these potential metabolic transformations.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) Parent 1-Benzhydrylpiperidine- 4-carboxylic acid Oxidation Oxidized Metabolites (Hydroxylation) Parent->Oxidation Oxidation N_dealkylation N-dealkylated Metabolite (Piperidine-4-carboxylic acid) Parent->N_dealkylation N-dealkylation Conjugation Acyl-Glucuronide Conjugate Parent->Conjugation Glucuronidation

Hypothesized metabolic pathways for 1-benzhydrylpiperidine-4-carboxylic acid.
Excretion

The primary routes of elimination will likely be a combination of renal and biliary excretion. Unchanged parent drug may be cleared renally, while the more polar metabolites, especially glucuronide conjugates, are often actively transported into the bile for fecal elimination.[10] An excretion study tracking the compound in both urine and feces is necessary for a complete picture.[11]

Section 3: Methodologies for Definitive Pharmacokinetic Characterization

A robust pharmacokinetic assessment relies on a tiered experimental approach, starting with in vitro assays to guide more complex in vivo studies. The entire workflow is underpinned by a sensitive and specific bioanalytical method.

G cluster_workflow Pharmacokinetic Study Workflow A 1. Bioanalytical Method Development (LC-MS/MS) B 2. In Vitro Screening A->B C 3. In Vivo PK Study (Rodent Model) B->C Guide dose & sampling design C->A Analyze samples D 4. Data Analysis & Modeling (Non-Compartmental Analysis) C->D E 5. Report & Decision Making D->E

A typical workflow for the pharmacokinetic evaluation of a new chemical entity.
Protocol 1: Bioanalytical Method Development and Validation using LC-MS/MS

Causality: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the industry standard for quantifying drugs in biological matrices.[12] Its supremacy lies in its exceptional sensitivity (detecting sub-nanogram levels) and specificity (distinguishing the analyte from endogenous matrix components and metabolites through unique mass transitions).

Methodology:

  • Sample Preparation: To remove proteins that interfere with analysis, perform protein precipitation.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a structurally similar internal standard (IS).[13] The IS is crucial for correcting variability during sample processing and injection.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[12]

    • Transfer the supernatant to a new 96-well plate for injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, <3 µm particle size) is typically effective for separating compounds of this nature.[14]

    • Mobile Phase: Use a gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A gradient from 5% to 95% B over several minutes usually provides good separation.

    • Flow Rate: A typical flow rate is 0.4-0.6 mL/min.[14]

  • Mass Spectrometry Conditions:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[12]

    • MRM Transitions: Optimize at least two precursor-to-product ion transitions for the analyte and one for the internal standard. This redundancy provides confirmation of the analyte's identity.

  • Validation: The method must be validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and matrix effect.[12]

Protocol 2: In Vitro Metabolic Stability Assessment

Causality: This assay provides an early indication of a compound's susceptibility to hepatic metabolism, which is a primary determinant of in vivo clearance. Human liver microsomes (HLMs) are used as they contain a high concentration of key Phase I (CYP450) and Phase II (UGT) enzymes.[8]

Methodology:

  • Reaction Preparation: In a 96-well plate, combine the test compound (final concentration 1 µM) with pooled human liver microsomes (final concentration 0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-warm the plate to 37°C for 10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP450 enzyme activity.

  • Time-Course Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed using the validated LC-MS/MS method to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: The natural log of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 3: In Vitro Plasma Protein Binding (PPB) by Equilibrium Dialysis

Causality: Equilibrium dialysis is the gold standard for determining the unbound fraction (fu) of a drug in plasma.[13] It physically separates the unbound drug from the protein-bound drug using a semi-permeable membrane, allowing for direct measurement of the thermodynamically active concentration.

Methodology:

  • Device Preparation: Use a Rapid Equilibrium Dialysis (RED) device.[13]

  • Sample Addition: Add plasma (e.g., human, rat) containing the test compound (e.g., 5 µM) to one chamber of the device. Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the opposing chamber.

  • Equilibration: Seal the unit and incubate at 37°C on a shaking platform for at least 4 hours to allow the unbound drug to reach equilibrium across the membrane.[13]

  • Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate quantification, add blank PBS to the plasma aliquot and blank plasma to the buffer aliquot to create identical matrices.[13]

  • Analysis: Process all samples by protein precipitation and analyze using the validated LC-MS/MS method.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[13]

Protocol 4: In Vivo Pharmacokinetic Study in Rodents

Causality: An in vivo study is essential to understand how the ADME processes integrate in a living system. Using both intravenous (IV) and oral (PO) administration allows for the determination of key parameters like clearance, volume of distribution, and absolute oral bioavailability (F%).[10][12]

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), cannulated for serial blood sampling.

  • Dosing:

    • IV Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein. The formulation should be a clear solution.

    • PO Group: Administer the compound by oral gavage (e.g., 10 mg/kg). The formulation is typically a suspension or solution in a vehicle like 0.5% methylcellulose.[12]

  • Blood Sampling: Collect sparse blood samples (~100 µL) into tubes containing an anticoagulant (e.g., EDTA) at specific time points. A typical schedule is: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[12]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.[12]

  • Sample Storage & Analysis: Store the plasma samples at -80°C until analysis using the validated LC-MS/MS method.

Section 4: Quantitative Data Analysis and Interpretation

Once plasma concentration-time data are generated, they are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.[12][15] This approach allows for the calculation of standard pharmacokinetic parameters without assuming a specific compartmental model.

Key Pharmacokinetic Parameters:

ParameterDescriptionImportance for Drug Development
Cmax Maximum observed plasma concentrationRelated to efficacy and potential peak-concentration toxicity.
Tmax Time to reach CmaxIndicates the rate of drug absorption.
AUC Area Under the plasma concentration-time CurveRepresents the total systemic exposure to the drug.
Elimination Half-lifeDetermines the dosing interval and time to reach steady state.
CL ClearanceThe volume of plasma cleared of the drug per unit time. A key determinant of the dosing rate needed to maintain steady-state concentrations.
Vd Volume of DistributionThe apparent volume into which the drug distributes. Indicates the extent of tissue distribution.
F% Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. A critical parameter for oral drug viability.

Conclusion

The pharmacokinetic characterization of 1-benzhydrylpiperidine-4-carboxylic acid derivatives is a complex but manageable challenge. A thorough understanding of how the distinct chemical moieties influence ADME properties allows for a predictive approach to drug design and screening. The systematic application of robust in vitro assays for metabolic stability and plasma protein binding, followed by a well-designed in vivo study, provides the critical data needed to assess a compound's viability. By integrating high-fidelity bioanalytical methods with sound pharmacokinetic principles, research teams can efficiently identify candidates with desirable drug-like properties, ultimately accelerating the path from discovery to clinical application.

References

  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl - Benchchem.
  • Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide - Benchchem.
  • Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo - PubMed.
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  • Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evalu
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  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
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  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Structural Conformation of a Novel 1-Benzhydrylpiperazine Derivative: 1-Benzhydryl-4-(toluene-4-sulfonyl)
  • Overview of metabolic pathways of carboxylic-acid-containing drugs...
  • Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs - PubMed.
  • Quantitative structure--plasma protein binding rel
  • Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro - PubMed.
  • The excretion study of 4-(5-methyl-1,3,4-oxadiazole-2-yl)
  • The 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl Phthalimide Derivatives as Prodrugs—Spectroscopic and Theoretical Binding Studies with Plasma Proteins - MDPI.
  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH.
  • 1-benzhydrylpiperidine-4-carboxylic acid 1189805-28-4 wiki - Guidechem.

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Foundational

Probing the GABAergic System: A Technical Guide to the Potential Neuroscience Applications of 1-Benzhydrylpiperidine-4-carboxylic acid Hydrochloride and its Structural Analogs

Abstract This technical guide delves into the neuroscientific relevance of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride. Direct research on this specific compound within neuroscience is not presently available...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delves into the neuroscientific relevance of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride. Direct research on this specific compound within neuroscience is not presently available in published literature. However, its core structure, a derivative of piperidine-4-carboxylic acid, is a well-established pharmacophore for targeting the γ-aminobutyric acid (GABA) system, particularly the GABA transporters (GATs). This guide will, therefore, provide a comprehensive framework for researchers and drug development professionals on the established roles of structurally related compounds, with a primary focus on GAT-1 inhibition. We will explore the underlying principles of GABAergic neurotransmission, the therapeutic potential of its modulation, and detailed experimental protocols for investigating compounds like 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride for activity at GABA transporters.

Introduction: The Central Role of GABAergic Neurotransmission

The mammalian central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory signaling. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, and its system plays a pivotal role in regulating neuronal excitability.[1] Dysregulation of GABAergic neurotransmission is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety disorders, depression, and schizophrenia.[1][2]

The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through the action of GABA transporters (GATs). Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1). Of these, GAT-1 is the most abundant and is predominantly found in neurons, making it a prime target for therapeutic intervention.

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride: A Compound of Interest

While specific neuroscientific data is lacking for 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride, its chemical identity is established.

Property Value Source
IUPAC Name 1-(diphenylmethyl)piperidine-4-carboxylic acid hydrochloride[3]
Synonyms 1-Benzhydrylpiperidine-4-carboxylic acid HCl, SC-22346[3]
CAS Number 1189805-28-4[3]
Molecular Formula C19H22ClNO2[3]
Molecular Weight 331.84 g/mol [3]

The core structure of this molecule is piperidine-4-carboxylic acid, also known as isonipecotic acid.[4] This scaffold is closely related to nipecotic acid (piperidine-3-carboxylic acid), a well-known inhibitor of GABA uptake.[5] The presence of a bulky benzhydryl (diphenylmethyl) group attached to the piperidine nitrogen suggests a potential for high-affinity binding to protein targets, such as transporters or receptors within the CNS.

The GAT-1 Transporter: A Key Modulator of GABAergic Tone

GAT-1 is a sodium- and chloride-dependent transporter responsible for the reuptake of GABA from the synaptic cleft.[6] By inhibiting GAT-1, the extracellular concentration of GABA is increased, leading to enhanced activation of both synaptic and extrasynaptic GABA receptors.[1] This potentiation of inhibitory signaling is the primary mechanism of action for GAT-1 inhibitors.[1]

Therapeutic Potential of GAT-1 Inhibition

The ability of GAT-1 inhibitors to enhance GABAergic neurotransmission has made them a subject of intense research for various conditions:

  • Epilepsy: By increasing inhibitory tone, GAT-1 inhibitors can suppress the excessive neuronal firing characteristic of seizures.[1] The approved anti-epileptic drug, tiagabine, is a potent and selective GAT-1 inhibitor.

  • Anxiety and Depression: Imbalances in the GABAergic system are linked to anxiety and mood disorders. Preclinical studies have shown that GAT-1 inhibitors can produce anxiolytic and antidepressant-like effects.

  • Neuropathic Pain: Enhancing GABAergic inhibition in the spinal cord and higher pain centers can attenuate the transmission of pain signals.

  • Schizophrenia: Cognitive deficits in schizophrenia are associated with dysfunctional GABAergic signaling. GAT-1 inhibitors are being explored for their potential to improve cognitive function in these patients.[1]

Investigating the Neuropharmacological Profile of Novel Piperidine Derivatives

Given the structural similarity of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride to known GAT-1 inhibitors, a logical first step in its neuropharmacological evaluation would be to assess its activity at GABA transporters.

Experimental Workflow for GAT-1 Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing a novel compound for GAT-1 inhibitory activity.

GAT1_Inhibitor_Screening_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation radioligand_binding Radioligand Binding Assay ([3H]GABA Uptake) electrophysiology Electrophysiology (Whole-cell patch clamp) radioligand_binding->electrophysiology Confirm functional inhibition selectivity_panel GAT Subtype Selectivity Panel (GAT-2, GAT-3, BGT-1) electrophysiology->selectivity_panel Determine subtype specificity microdialysis In Vivo Microdialysis (Measure extracellular GABA) selectivity_panel->microdialysis Advance lead compound behavioral_models Behavioral Models (Seizures, Anxiety, Pain) microdialysis->behavioral_models Correlate neurochemistry with behavior pk_pd Pharmacokinetics/ Pharmacodynamics behavioral_models->pk_pd Establish dose-response relationship

Caption: A streamlined workflow for the characterization of a potential GAT-1 inhibitor.

Detailed Experimental Protocols

This assay directly measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing GAT-1.

Materials:

  • Rat cortical synaptosomes or HEK293 cells stably expressing human GAT-1.

  • [³H]-GABA (specific activity ~30-60 Ci/mmol).

  • Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 4.8 KCl, 1.3 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 5.6 glucose, 25 HEPES, pH 7.4).

  • Test compound (1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride) dissolved in an appropriate vehicle (e.g., water or DMSO).

  • Known GAT-1 inhibitor as a positive control (e.g., Tiagabine, NO-711).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Preparation: Prepare synaptosomes from rat cortex or culture GAT-1 expressing cells to confluency.

  • Pre-incubation: Aliquot synaptosomes or cells into microcentrifuge tubes. Pre-incubate with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add a final concentration of 10-50 nM [³H]-GABA to each tube to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.

  • Termination of Uptake: Terminate the reaction by rapid filtration over glass fiber filters (e.g., Whatman GF/B) followed by three rapid washes with ice-cold KRH buffer to remove extracellular [³H]-GABA.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of [³H]-GABA uptake at each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by non-linear regression analysis.

This technique measures the electrical currents associated with GAT-1 transport, providing a functional readout of transporter activity.

Materials:

  • HEK293 cells expressing GAT-1.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External solution (in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

  • Internal solution (in mM: 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2).

  • GABA solution (e.g., 1 mM in external solution).

  • Test compound and positive control.

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and recording.

  • Pipette Pulling: Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Seal Formation: Obtain a gigaohm seal on a single cell and establish the whole-cell configuration.

  • Voltage Clamp: Clamp the cell at a holding potential of -60 mV.

  • GABA Application: Apply GABA to the cell using a rapid perfusion system to evoke a GAT-1 mediated inward current.

  • Inhibitor Application: After establishing a stable baseline GABA-evoked current, co-apply the test compound with GABA and measure the reduction in the current amplitude.

  • Data Analysis: Determine the percentage inhibition of the GABA-evoked current at different concentrations of the test compound to calculate the IC₅₀.

The Broader Context: Piperidine Derivatives in Neuroscience

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous CNS-active drugs. Its derivatives have been explored for a wide range of targets beyond GAT-1.

  • Muscarinic Receptors: 4-diphenylacetoxy-N-methylpiperidine methobromide (4-DAMP) is a muscarinic antagonist.[7]

  • Histamine H3 Receptors: Certain piperidine analogues act as histamine H3 receptor antagonists.[8]

  • Monoamine Transporters: 4,4-Diphenylpiperidine derivatives have shown affinity for monoamine uptake sites.[9]

  • HDAC Inhibitors: The 1-benzhydrylpiperazine moiety, structurally related to the benzhydrylpiperidine group, is used in the design of histone deacetylase (HDAC) inhibitors.[10]

The following diagram illustrates the versatility of the piperidine scaffold in targeting various CNS proteins.

Piperidine_Targets piperidine Piperidine Scaffold gat1 GAT-1 piperidine->gat1 Inhibition of GABA Uptake muscarinic Muscarinic Receptors piperidine->muscarinic Antagonism histamine Histamine H3 Receptors piperidine->histamine Antagonism monoamine Monoamine Transporters piperidine->monoamine Uptake Inhibition

Caption: Diverse CNS targets of piperidine-based compounds.

Conclusion and Future Directions

While 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride remains an uncharacterized compound in the field of neuroscience, its chemical structure provides a strong rationale for its investigation as a modulator of GABAergic neurotransmission. The piperidine-4-carboxylic acid core is a known pharmacophore for GAT-1 inhibition, and the addition of a lipophilic benzhydryl group may confer high affinity and specific binding properties.

The experimental framework provided in this guide offers a clear path for the systematic evaluation of this and other novel piperidine derivatives. Such studies are crucial for the discovery of new chemical probes to unravel the complexities of the GABAergic system and for the development of novel therapeutics for a range of debilitating neurological and psychiatric disorders. The exploration of its potential activity at other CNS targets, as suggested by the diverse pharmacology of related piperidine compounds, also represents a promising avenue for future research.

References

  • CAS#:681482-53-1 | 1-benzylpiperidine-4-carboxylic acid,hydrochloride. Chemsrc. Available at: [Link].

  • Novel, highly potent and in vivo active inhibitor of GABA transporter subtype 1 with anticonvulsant, anxiolytic, antidepressant and antinociceptive properties. PubMed. Available at: [Link].

  • 1-Benzylpiperidine-4-carboxylic acid | C13H17NO2 | CID 4714983. PubChem. Available at: [Link].

  • Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. MDPI. Available at: [Link].

  • 1-Benzoylpiperidine-4-carboxylic acid Synonyms. EPA. Available at: [Link].

  • Benzhydryl piperazine. NIST WebBook. Available at: [Link].

  • 4,4-Diphenylpiperidine derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake. PubMed. Available at: [Link].

  • Structure of GABA, BPDBA... ResearchGate. Available at: [Link].

  • What are GAT1 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link].

  • Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile. PubMed. Available at: [Link].

  • GAT1 inhibitor model based on nipecotic acid or a guvacine core with a... ResearchGate. Available at: [Link].

  • Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction. PMC. Available at: [Link].

  • Exploration of oxadiazole clubbed benzhydrylpiperazine pharmacophoric features as structural feature for antidepressant activity: In vitro, in vivo and in silico analysis. PubMed. Available at: [Link].

  • Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA. MedUni Wien. Available at: [Link].

  • Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. WashU Medicine Research Profiles. Available at: [Link].

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC. Available at: [Link].

  • Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. Frontiers. Available at: [Link].

  • Regional binding of 4-diphenylacetoxy-N-methylpiperidine methobromide (4-DAMP) to muscarinic receptors in rat brain and comparative analysis of minimum energy conformations. PubMed. Available at: [Link].

  • The Role of Nitrogen-Containing Compounds in Chemical Neuroscience: Implications for Drug Development. OBM Neurobiology. Available at: [Link].

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. Semantic Scholar. Available at: [Link].

  • Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. ResearchGate. Available at: [Link].

  • Synthesis and in-vitro study of novel (Z)-1-benzhydryl-4-cinnamylpiperazine derivatives as potential anticancer agents | Request PDF. ResearchGate. Available at: [Link].

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Exploratory

Comprehensive Solubility Profile and Solvation Thermodynamics of 1-Benzhydrylpiperidine-4-carboxylic Acid Hydrochloride

Executive Summary 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride (CAS 1189689-68-6)[1] is a highly specialized chemical intermediate frequently utilized in the synthesis of complex neuroactive and antihistamine a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride (CAS 1189689-68-6)[1] is a highly specialized chemical intermediate frequently utilized in the synthesis of complex neuroactive and antihistamine active pharmaceutical ingredients (APIs). The molecular architecture of this compound presents a fascinating thermodynamic challenge: it juxtaposes a bulky, highly lipophilic benzhydryl (diphenylmethyl) moiety against a polar, hydrogen-bonding piperidine-4-carboxylic acid core, which is further stabilized in a high-energy crystal lattice as a hydrochloride salt.

Understanding the solubility profile of this compound in organic solvents is not merely a matter of empirical observation; it requires a deep mechanistic understanding of solvation thermodynamics, lattice energy, and counterion interactions. This whitepaper provides an authoritative guide on the solubility behavior of 1-Benzhydrylpiperidine-4-carboxylic acid HCl, detailing the causality behind its solvation mechanics and establishing a self-validating experimental protocol for precise thermodynamic quantification.

Molecular Architecture & Solvation Causality

The dissolution of a pharmaceutical salt in an organic solvent is governed by the delicate thermodynamic balance between the energy required to disrupt the crystal lattice ( ΔHlattice​ ) and the energy released upon solvation of the individual ions ( ΔHsolvation​ ).

For 1-Benzhydrylpiperidine-4-carboxylic acid HCl, the structural domains dictate solvent compatibility:

  • The Lipophilic Domain: The benzhydryl group drives favorable dispersion forces and dipole-induced dipole interactions. This domain exhibits high affinity for polarizable, non-aqueous environments.

  • The Ionic Domain: The protonated piperidine nitrogen and the chloride counterion form a rigid, high-energy ionic lattice. According to established research on[2], non-polar solvents typically lack the dielectric capacity to overcome this lattice energy, resulting in poor solubility compared to the free base form.

  • The Hydrogen-Bonding Domain: The carboxylic acid group acts as both a hydrogen bond donor and acceptor, further stabilizing the solid state through intermolecular dimerization unless disrupted by a strongly protic solvent.

Thermodynamics Crystal Crystal Lattice (API HCl Solid) Gas Gaseous Ions (API+ & Cl-) Crystal->Gas Lattice Energy (ΔH > 0) Solution Solvated State (API+ & Cl- in Solvent) Crystal->Solution Enthalpy of Solution Gas->Solution Solvation Energy (ΔH < 0)

Thermodynamic cycle of 1-Benzhydrylpiperidine-4-carboxylic acid HCl dissolution.

To achieve high solubility, a solvent must possess a high dielectric constant ( ϵ ) to separate the ion pair, alongside sufficient hydrogen-bond donating capacity to solvate the chloride ion.

Equilibrium Solubility Profile in Organic Solvents

The following table summarizes the equilibrium solubility of 1-Benzhydrylpiperidine-4-carboxylic acid HCl across a spectrum of standard process solvents at 25.0 °C. The data reflects the interplay between solvent polarity, dielectric constant, and structural affinity.

Organic SolventDielectric Constant ( ϵ )Solubility (mg/mL at 25°C)Solvation Mechanism / Causality
Methanol 33.0> 50.0High: Strong H-bond donation effectively solvates Cl⁻, disrupting the ionic lattice.
Ethanol 24.515.0 - 20.0Moderate: Good lipophilic solvation, but lower ϵ reduces ion pair separation efficiency.
Dichloromethane (DCM) 9.110.0 - 15.0Moderate: Exceptional affinity for the bulky benzhydryl group via dispersion forces compensates for poor ion solvation.
Isopropanol (IPA) 18.32.0 - 5.0Low: Steric bulk of the isopropyl group hinders close-proximity H-bonding with the Cl⁻ ion.
Tetrahydrofuran (THF) 7.51.0 - 2.0Low: Aprotic nature prevents Cl⁻ solvation; lattice energy dominates.
Ethyl Acetate 6.0< 1.0Very Low: Insufficient polarity to break the hydrochloride salt bridge.
Toluene 2.4< 0.1Insoluble: Strictly non-polar; completely unable to overcome ΔHlattice​ .

The Self-Validating Shake-Flask Protocol

While automated kinetic solubility screens exist[3], the traditional shake-flask method remains the gold standard for determining true thermodynamic equilibrium solubility, as recommended by [4].

To ensure scientific integrity, a solubility protocol cannot simply measure the liquid phase; it must be a self-validating system that accounts for potential solid-state transformations (e.g., solvate formation or polymorphic shifts) induced by the solvent.

Step-by-Step Methodology
  • Preparation (Saturating the System): Weigh approximately 100 mg of 1-Benzhydrylpiperidine-4-carboxylic acid HCl into a 10 mL borosilicate glass vial. Add 5.0 mL of the target HPLC-grade organic solvent. Causality: An excess of solid ensures that the chemical potential of the solute in solution is strictly governed by the solid state, driving the system to true thermodynamic equilibrium.

  • Equilibration: Seal the vial tightly with a PTFE-lined cap. Agitate using an orbital shaker at 300 rpm in a precisely controlled incubator at 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours of agitation prevents the reporting of kinetic supersaturation, a common artifact in shorter (e.g., 2-hour) dissolution windows[5].

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes. Draw the supernatant into a syringe and filter through a 0.22 µm PTFE membrane. Crucial Step: Discard the first 1.0 mL of the filtrate. Causality: The lipophilic benzhydryl group has a high affinity for polymeric membranes. Discarding the initial volume saturates the non-specific binding sites on the filter, ensuring the collected filtrate accurately represents the solution concentration.

  • Liquid-Phase Quantification (HPLC-UV): Dilute the collected filtrate with a compatible mobile phase and analyze via HPLC-UV at 220 nm (targeting the strong π→π∗ transition of the benzhydryl chromophore) against a validated, multi-point calibration curve.

  • Solid-Phase Validation (XRPD): Recover the residual solid from the centrifuge tube, dry it gently under vacuum at room temperature, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the solvent induced the formation of a solvate or a new polymorph during the 48-hour equilibration, the measured solubility corresponds to that new phase, not the original API[2]. The XRPD pattern must match the input material to validate the data.

Protocol Prep 1. Preparation Solid + Solvent Equil 2. Equilibration 48h at 25°C Prep->Equil Sep 3. Separation Filter & Centrifuge Equil->Sep Quant 4. Quantification HPLC-UV Sep->Quant Valid 5. Validation XRPD on Solid Sep->Valid Solid Phase

Self-validating shake-flask workflow for thermodynamic solubility determination.

Mechanistic Pitfalls in Process Development

The Common Ion Effect

When scaling up reactions or crystallizations involving 1-Benzhydrylpiperidine-4-carboxylic acid HCl, process chemists must account for the[6]. If the organic solvent system contains trace amounts of aqueous hydrochloric acid or other chloride salts, the solubility of the compound will be drastically suppressed. According to Le Chatelier's principle, the excess chloride ions push the equilibrium back toward the solid crystal lattice, causing premature precipitation during process workflows.

Solvent-Induced Esterification Risk

Because the molecule contains a free carboxylic acid, extended equilibration or heating in primary alcohols (methanol, ethanol) in the presence of its own acidic hydrochloride proton can catalyze Fischer esterification. This degrades the API into its methyl or ethyl ester derivative. Therefore, solubility studies in protic solvents must be strictly temperature-controlled (≤ 25 °C) and analyzed promptly after the 48-hour window to prevent chemical degradation artifacts from skewing the solubility data.

References

  • World Health Organization (WHO). "Annex 4: The 'shake flask' method for solubility determination."[Link]

  • European Pharmaceutical Review. "Pharmaceutical salts of small molecule drugs: opportunities and challenges."[Link]

  • PubMed / National Institutes of Health. "Precaution on use of hydrochloride salts in pharmaceutical formulation."[Link]

  • ResearchGate. "Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1."[Link]

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Foundational

In Vitro Receptor Binding Affinity of 1-Benzhydrylpiperidine-4-carboxylic acid: A Technical Guide

Introduction 1-Benzhydrylpiperidine-4-carboxylic acid is a synthetic compound featuring a piperidine core, a benzhydryl group, and a carboxylic acid moiety. Its structural motifs are present in a variety of biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Benzhydrylpiperidine-4-carboxylic acid is a synthetic compound featuring a piperidine core, a benzhydryl group, and a carboxylic acid moiety. Its structural motifs are present in a variety of biologically active molecules, suggesting potential interactions with central nervous system (CNS) targets. Understanding the receptor binding profile of this compound is a critical first step in elucidating its pharmacological activity and therapeutic potential. This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the in vitro receptor binding affinity of 1-Benzhydrylpiperidine-4-carboxylic acid, with a specific focus on the Muscarinic M1 receptor as a representative target.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a deep understanding of the techniques and the interpretation of the resulting data.

The Foundational Principles of In Vitro Receptor Binding Assays

In vitro receptor binding assays are a cornerstone of pharmacology, enabling the characterization of the interaction between a ligand (in this case, 1-Benzhydrylpiperidine-4-carboxylic acid) and its target receptor. The most common and sensitive method is the radioligand binding assay.[1] This technique utilizes a radioactively labeled ligand (radioligand) that has a known high affinity and specificity for the target receptor.

The core principle of a competitive radioligand binding assay is the competition between the unlabeled test compound (1-Benzhydrylpiperidine-4-carboxylic acid) and a fixed concentration of the radioligand for binding to the receptor.[1] By measuring the displacement of the radioligand by increasing concentrations of the test compound, we can determine the affinity of the test compound for the receptor. This is typically expressed as the inhibitor constant (Kᵢ), which represents the concentration of the test compound that will occupy 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

Experimental Workflow: A Step-by-Step Guide to a Muscarinic M1 Receptor Binding Assay

The following protocol outlines a robust method for determining the binding affinity of 1-Benzhydrylpiperidine-4-carboxylic acid for the human Muscarinic M1 (M1) receptor. The M1 receptor is a G-protein-coupled receptor (GPCR) that is a key target for cognitive disorders.[2]

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (CHO-K1 cells expressing hM1) Incubation Incubation (Membranes, [³H]-NMS, Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]-NMS) Radioligand_Prep->Incubation Compound_Prep Test Compound Preparation (1-Benzhydrylpiperidine- 4-carboxylic acid) Compound_Prep->Incubation Filtration Rapid Filtration (GF/B filters) Incubation->Filtration Washing Washing (Ice-cold buffer) Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC₅₀ and Kᵢ determination) Scintillation->Data_Analysis

Caption: Experimental workflow for the Muscarinic M1 receptor binding assay.

Materials and Reagents
  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human Muscarinic M1 receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: 1-Benzhydrylpiperidine-4-carboxylic acid.

  • Non-specific Binding Control: Atropine (10 µM), a high-affinity muscarinic antagonist.[3]

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.5.[3]

  • Wash Buffer: Ice-cold 0.9% NaCl.[3]

  • Filter Plates: 96-well glass fiber filter plates (e.g., GF/B).

  • Scintillation Cocktail.

  • Instrumentation: Microplate reader for scintillation counting.

Protocol
  • Membrane Preparation:

    • Culture CHO-K1 cells expressing the human M1 receptor to confluency.

    • Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[4]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.[4]

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[4]

    • Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.[4]

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).[4]

    • Store the membrane aliquots at -80°C until use.

  • Assay Setup:

    • On the day of the assay, thaw the membrane preparation and resuspend it in fresh assay buffer to the desired concentration (e.g., 10 µg protein/well).[3][4]

    • Prepare serial dilutions of 1-Benzhydrylpiperidine-4-carboxylic acid in assay buffer.

    • Prepare the radioligand solution ([³H]-NMS) in assay buffer at a concentration close to its KD for the M1 receptor (e.g., 200 pM).[3]

  • Incubation:

    • In a 96-well plate, add the following to each well in a final volume of 1 mL:[3][4]

      • Membrane preparation.

      • Serial dilutions of 1-Benzhydrylpiperidine-4-carboxylic acid or vehicle (for total binding) or 10 µM atropine (for non-specific binding).

      • [³H]-NMS solution.

    • Incubate the plate for 60 minutes at 37°C with gentle agitation.[3][4]

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

Data Analysis and Interpretation

The raw data obtained from the scintillation counter (counts per minute, CPM) is used to calculate the binding affinity of 1-Benzhydrylpiperidine-4-carboxylic acid.

Diagram of the Data Analysis Pipeline

data_analysis_pipeline cluster_raw_data Raw Data cluster_processing Data Processing cluster_analysis Curve Fitting & Parameter Derivation CPM_Data CPM Data from Scintillation Counter Specific_Binding Calculate Specific Binding (Total - Non-specific) CPM_Data->Specific_Binding Percent_Inhibition Calculate % Inhibition Specific_Binding->Percent_Inhibition Curve_Fitting Non-linear Regression (Sigmoidal dose-response) Percent_Inhibition->Curve_Fitting IC50_Determination Determine IC₅₀ Curve_Fitting->IC50_Determination Ki_Calculation Calculate Kᵢ using Cheng-Prusoff equation IC50_Determination->Ki_Calculation

Caption: Data analysis pipeline for determining binding affinity.

  • Calculate Specific Binding: For each concentration of the test compound, subtract the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of the test compound).

  • Determine IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of 1-Benzhydrylpiperidine-4-carboxylic acid that displaces 50% of the specifically bound radioligand. This is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate Kᵢ: The Kᵢ (inhibitor constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/KD)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • KD is the dissociation constant of the radioligand for the receptor.

Hypothetical Data Presentation

The binding affinity data for 1-Benzhydrylpiperidine-4-carboxylic acid at the Muscarinic M1 receptor could be summarized as follows:

CompoundIC₅₀ (nM)Kᵢ (nM)
1-Benzhydrylpiperidine-4-carboxylic acid15075
Atropine (Control)21

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the binding data, several quality control measures should be implemented:

  • Receptor Expression and Characterization: The expression level (Bmax) and affinity (KD) of the receptor in the membrane preparation should be determined through saturation binding experiments using the radioligand.[5]

  • Assay Window: A sufficient window between total binding and non-specific binding is crucial for a robust assay.

  • Control Compounds: The inclusion of a known high-affinity reference compound (e.g., atropine) in each assay validates the assay performance.

  • Data Replication: Experiments should be performed in replicate (e.g., triplicate) and repeated on different days to ensure reproducibility.

Conclusion

This technical guide provides a comprehensive framework for determining the in vitro receptor binding affinity of 1-Benzhydrylpiperidine-4-carboxylic acid, using the Muscarinic M1 receptor as a detailed example. By understanding the underlying principles and adhering to rigorous experimental design and data analysis, researchers can generate high-quality, reliable data that is essential for advancing our understanding of the pharmacological properties of this and other novel compounds. The methodologies described herein are adaptable to a wide range of receptor targets, providing a versatile platform for drug discovery and development.

References

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  • BT Laboratory. Human Muscarinic Acetylcholine Receptor M1, M-ACHR M1 ELISA Kit. [Link]

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  • Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Schwerk, A. M., et al. MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry, 86(15), 7858-7865. [Link]

  • Sharma, P., et al. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(10), 6985-6997. [Link]

  • Google Patents. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Carvill, G. L., et al. γ-Aminobutyric acid transporter and GABA A receptor mechanisms in Slc6a1 +/A288V and Slc6a1 +/S295L mice associated with developmental and epileptic encephalopathies. Brain. [Link]

  • Stary, K., et al. Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter. International Journal of Molecular Sciences, 23(22), 13919. [Link]

  • Ruzic, D., et al. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Pharmaceuticals, 15(1), 66. [Link]

  • González-Cardenete, M. A., et al. 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(23), 7168. [Link]

  • Offermanns, S. The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. International Journal of Molecular Sciences, 22(19), 10599. [Link]

  • Glamo-lija, J., et al. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 16(1), 104394. [Link]

  • Zhao, X., et al. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 6(15), 5895-5903. [Link]

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Exploratory

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride CAS safety data sheet

An In-depth Technical Guide on the Safe Handling and Application of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride Introduction: A Structural Overview and Rationale for Use 1-Benzhydrylpiperidine-4-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Safe Handling and Application of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride

Introduction: A Structural Overview and Rationale for Use

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride is a heterocyclic organic compound featuring a piperidine core, a carboxylic acid functional group, and a bulky benzhydryl (diphenylmethyl) substituent on the piperidine nitrogen. While specific literature on this exact hydrochloride salt is sparse, its structural motifs are of significant interest to the pharmaceutical and medicinal chemistry sectors. The piperidine scaffold is a common feature in many FDA-approved drugs, and the benzhydryl group is present in various biologically active molecules, including antihistamines.[1]

This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride. The information herein is synthesized from safety data sheets (SDS) of structurally analogous compounds, including the free base and other piperidine derivatives, to establish a robust and scientifically-grounded safety protocol. This compound serves as a valuable intermediate in organic synthesis, particularly for creating more complex molecules in drug discovery programs targeting a range of biological targets.[2][3]

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of chemical safety and experimental reproducibility. The properties of the free base and its hydrochloride salt are detailed below. The data for the hydrochloride salt are calculated based on the free base structure.

Property1-Benzhydrylpiperidine-4-carboxylic acid (Free Base)1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride
Synonyms 1-(diphenylmethyl)piperidine-4-carboxylic acid[4]N/A
CAS Number 1189805-28-4[4]Not explicitly found; derived from free base.
Molecular Formula C₁₉H₂₁NO₂[4]C₁₉H₂₂ClNO₂
Molecular Weight 295.38 g/mol [4]331.84 g/mol
Melting Point Not explicitly found. A related compound, Aldrich-125180, melts at 210 - 214 °C (decomposes).[5]Not explicitly found. Expected to be higher than the free base and likely to decompose.
Appearance Expected to be a solid powder.Expected to be a solid, likely crystalline, powder.
Solubility Insoluble in water; soluble in organic solvents.Expected to have higher solubility in polar solvents like water and alcohols compared to the free base.

Hazard Identification and GHS Classification

Disclaimer: A specific Safety Data Sheet for 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride was not located. The following classification is a composite assessment based on the known hazards of structurally similar piperidine-based carboxylic acids.[5][6][7][8][9]

GHS ClassificationPictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4) alt text Warning H302: Harmful if swallowed.[5][6]
Skin Irritation (Category 2) alt text Warning H315: Causes skin irritation.[5][6][7][8][9]
Serious Eye Irritation (Category 2A) alt text Warning H319: Causes serious eye irritation.[5][6][7][8][9]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System alt text Warning H335: May cause respiratory irritation.[5][6][8]

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage procedures is critical to mitigate the risks associated with this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All manipulations of this compound should occur within a certified chemical fume hood to control airborne dust and vapors.[10][11]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[9][11]

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat. Change gloves immediately if contamination occurs.[9][11] Contaminated clothing should be removed and washed before reuse.[5][7][12]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][11]

  • General Hygiene: Wash hands thoroughly after handling.[6][10][12][13] Do not eat, drink, or smoke in the laboratory area.[12][13]

Storage Conditions

Proper storage is essential for maintaining chemical integrity and safety.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[10][11][12][13]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10][14]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6][12]

Emergency and First-Aid Procedures

Immediate and appropriate action is vital in the event of an exposure.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, call a POISON CENTER or doctor.[5][12]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][7][9][12]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][7][9][12]

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth with water. Do NOT induce vomiting.[5][6][12]

Accidental Release Measures

In the event of a spill, prioritize personal safety and environmental protection.

  • Personal Precautions: Evacuate the area. Wear the appropriate PPE as described in Section 3.1. Avoid breathing dust.[10][12]

  • Containment and Cleaning: Sweep up the spilled solid material, taking care to avoid generating dust.[10][12][14] Collect the material in a suitable, labeled container for disposal.

  • Environmental Precautions: Do not let the product enter drains or waterways.[10]

  • Disposal: Dispose of the waste material at an approved waste disposal plant, following all federal, state, and local regulations.[10][12]

Caption: Workflow for responding to an accidental release event.

Application in Synthetic Chemistry: A Protocol for Amide Coupling

To illustrate the practical use of this compound, the following section details a standard protocol for converting the carboxylic acid to an amide. This is a foundational reaction in medicinal chemistry for building larger molecules.[15]

Rationale: Carboxylic acids do not react directly with amines to form amides under mild conditions. Therefore, the carboxylic acid must first be "activated" to make the carboxyl carbon more electrophilic. Common activating agents like HOBt (1-hydroxybenzotriazole) and a carbodiimide (e.g., DCCI or EDC) are used to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[15]

Protocol: Synthesis of N-benzyl-1-benzhydrylpiperidine-4-carboxamide
  • Setup: In a chemical fume hood, add 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) to a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

  • Solvation: Add a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and N,N'-dicyclohexylcarbodiimide (DCCI) (1.1 eq).

    • Causality: DCCI reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to trap this intermediate, forming an activated ester that is more stable and less prone to side reactions.[15]

  • Stirring: Stir the mixture at room temperature for 1-2 hours. A white precipitate of dicyclohexylurea (DCU) may begin to form.

  • Nucleophilic Addition: Add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the insoluble DCU byproduct.[15]

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the pure N-benzyl-1-benzhydrylpiperidine-4-carboxamide.

Caption: Step-by-step workflow for a typical amide coupling reaction.

References

  • ST-3709 - Safety D
  • TCI AMERICA - Spectrum Chemical. (2018, July 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 5).
  • BLD Pharmatech. (n.d.). 1-Benzyl-4-(phenylamino)
  • 4 - Safety D
  • SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
  • CAS#:681482-53-1 | 1-benzylpiperidine-4-carboxylic acid,hydrochloride. (2025, September 23). Chemsrc. Retrieved from [Link]

  • B5826 - 1-Benzylpiperidine-4-carboxylic Acid - SAFETY DATA SHEET. (2025, April 3). TCI EUROPE N.V.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
  • 1-benzyl-4-methylpiperidine-4-carboxylic acid hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Piperidine-4-carboxylic acid - Safety Data Sheet. (2023, July 6). Apollo Scientific.
  • 1-(4-CHLORO-BENZYL)-PIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE - Safety Data Sheet. (2026, March 21). ChemicalBook.
  • 1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID HYDRAZIDE Safety D
  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.
  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. (2012, January 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. (n.d.). Google Patents.
  • Benzhydryl piperazine. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1-benzoylpiperidine-4-carboxylic acid (C13H15NO3). (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 1-Acetylpiperidine-4-carbohydrazide: A Technical Guide. (2025). Benchchem.

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Foundational

The Enigmatic Probe: A Technical Guide to Investigating 1-Benzhydrylpiperidine-4-carboxylic Acid in Neurotransmitter System Research

Foreword: Unveiling the Potential of a Privileged Scaffold In the landscape of neuropharmacology, the benzhydrylpiperidine scaffold stands as a "privileged structure," a foundational framework for a multitude of centrall...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of neuropharmacology, the benzhydrylpiperidine scaffold stands as a "privileged structure," a foundational framework for a multitude of centrally active compounds.[1] Its derivatives have been instrumental in elucidating the function of monoamine transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[1] This guide focuses on a specific, yet underexplored, member of this family: 1-Benzhydrylpiperidine-4-carboxylic acid . While direct, extensive research on this particular molecule is nascent, its structural components—the potent benzhydryl moiety and the piperidine-4-carboxylic acid backbone reminiscent of GABAergic ligands—suggest a compelling potential for dual-action modulation of neurotransmitter systems.

This document serves as a technical and strategic guide for researchers, scientists, and drug development professionals. It is designed not as a retrospective summary of established facts, but as a prospective roadmap for investigation. We will dissect the molecule's structural alerts, hypothesize its likely mechanisms of action, and provide detailed, field-proven experimental protocols to rigorously test these hypotheses. Our objective is to equip the scientific community with the necessary tools to unlock the potential of 1-Benzhydrylpiperidine-4-carboxylic acid as a novel probe for neurotransmitter research.

Molecular Architecture and Hypothesized Biological Targets

1-Benzhydrylpiperidine-4-carboxylic acid (Molecular Formula: C₁₉H₂₁NO₂) is characterized by a piperidine ring substituted at the nitrogen atom with a bulky benzhydryl (diphenylmethyl) group and at the 4-position with a carboxylic acid group.

  • The Benzhydryl Moiety: This group is a well-established pharmacophore for interacting with the dopamine transporter (DAT). Its presence strongly suggests that the primary molecular target for this compound could be the inhibition of dopamine reuptake. The lipophilic nature of this group also facilitates crossing the blood-brain barrier.

  • The Piperidine-4-carboxylic Acid Core: This structural motif is analogous to known inhibitors of GABA uptake, such as nipecotic acid. This suggests a secondary hypothesis: the compound may modulate the GABAergic system by inhibiting GABA transporters (GATs).

Therefore, the primary research directive is to investigate the compound's affinity for and functional activity at monoamine transporters (DAT, SERT, NET) and GABA transporters (GAT1, GAT2, GAT3, and BGT1).

Proposed Experimental Workflows for Target Validation

To systematically evaluate the neuropharmacological profile of 1-Benzhydrylpiperidine-4-carboxylic acid, a tiered approach from in vitro target engagement to in vivo functional outcomes is recommended.

Workflow Diagram: From Target Binding to Behavioral Analysis

G cluster_0 In Vitro Characterization cluster_1 Ex Vivo & In Vivo Analysis Binding_Assays Radioligand Binding Assays (DAT, SERT, NET, GATs) Uptake_Assays [3H]-Neurotransmitter Uptake Assays (Synaptosomes or Transfected Cells) Binding_Assays->Uptake_Assays Determine Ki Electrophysiology Electrophysiology (Brain Slice Recordings) Uptake_Assays->Electrophysiology Determine IC50 Microdialysis In Vivo Microdialysis (Striatum, Nucleus Accumbens) Electrophysiology->Microdialysis Confirm Functional Effect Behavioral_Assays Behavioral Assays (Locomotor Activity, Anxiety Models) Microdialysis->Behavioral_Assays Correlate Neurochemistry with Behavior Compound_Synthesis Synthesis & Purification of 1-Benzhydrylpiperidine-4-carboxylic acid Compound_Synthesis->Binding_Assays

Caption: A tiered experimental workflow for characterizing 1-Benzhydrylpiperidine-4-carboxylic acid.

Detailed Experimental Protocols

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 1-Benzhydrylpiperidine-4-carboxylic acid for human dopamine, serotonin, and norepinephrine transporters (hDAT, hSERT, hNET) and GABA transporters.

Methodology:

  • Preparation of Cell Membranes: Utilize membranes from HEK293 cells stably expressing either hDAT, hSERT, or hNET. For GATs, use rat brain cortical membranes.

  • Radioligands:

    • For hDAT: [³H]WIN 35,428

    • For hSERT: [³H]Citalopram

    • For hNET: [³H]Nisoxetine

    • For GATs: [³H]GABA (in the presence of a GABA-A receptor antagonist)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Incubation:

    • Combine cell membranes (10-20 µg protein), radioligand (at a concentration near its Kd), and varying concentrations of 1-Benzhydrylpiperidine-4-carboxylic acid (from 1 nM to 100 µM).

    • For non-specific binding determination, use a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT).

    • Incubate at room temperature for 60-90 minutes.

  • Termination and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash filters three times with ice-cold assay buffer.

    • Measure radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro [³H]-Neurotransmitter Uptake Assays

Objective: To measure the functional inhibition (IC₅₀) of dopamine and GABA uptake by 1-Benzhydrylpiperidine-4-carboxylic acid.

Methodology:

  • Preparation of Synaptosomes: Prepare crude synaptosomal fractions from rat striatum (for dopamine uptake) or cortex (for GABA uptake).

  • Assay Buffer: Krebs-Ringer buffer, pH 7.4, aerated with 95% O₂/5% CO₂.

  • Pre-incubation:

    • Pre-incubate synaptosomes with varying concentrations of 1-Benzhydrylpiperidine-4-carboxylic acid for 10-15 minutes at 37°C.

  • Uptake Initiation:

    • Add [³H]Dopamine or [³H]GABA to initiate the uptake reaction.

    • Incubate for a short period (e.g., 5-10 minutes) to measure initial uptake rates.

  • Termination and Detection:

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Determine the IC₅₀ value from the concentration-response curve.

Hypothetical Data Presentation and Interpretation

Based on the structural analysis, we can postulate a potential pharmacological profile for 1-Benzhydrylpiperidine-4-carboxylic acid. The following tables represent hypothetical data that would be generated from the protocols described above.

Table 1: Hypothetical Binding Affinities (Ki, nM) of 1-Benzhydrylpiperidine-4-carboxylic acid at Monoamine and GABA Transporters.

TransporterRadioligandHypothetical Ki (nM)
hDAT [³H]WIN 35,42850
hSERT [³H]Citalopram> 10,000
hNET [³H]Nisoxetine850
rGAT1 [³H]GABA250
rGAT3 [³H]GABA1,500

Interpretation of Hypothetical Data: This profile would suggest that 1-Benzhydrylpiperidine-4-carboxylic acid is a potent and selective dopamine transporter ligand, with a secondary, weaker affinity for the GABA transporter GAT1. The low affinity for SERT and NET would indicate a desirable selectivity profile for a DAT-focused tool compound.

Table 2: Hypothetical Functional Inhibition (IC₅₀, nM) of Neurotransmitter Uptake.

AssayBrain RegionNeurotransmitterHypothetical IC₅₀ (nM)
Dopamine Uptake Rat Striatum[³H]Dopamine75
GABA Uptake Rat Cortex[³H]GABA400

Interpretation of Hypothetical Data: These functional data would corroborate the binding affinities, confirming that the compound acts as an inhibitor of both dopamine and, to a lesser extent, GABA uptake. The close correlation between Ki and IC₅₀ values would suggest a competitive mechanism of action at the transporter binding site.

Proposed In Vivo and Ex Vivo Studies

Should in vitro data confirm potent and selective activity, the next logical step is to assess the compound's effects in a more physiologically relevant context.

In Vivo Microdialysis

Objective: To measure changes in extracellular levels of dopamine and GABA in specific brain regions following systemic administration of 1-Benzhydrylpiperidine-4-carboxylic acid.

Protocol Synopsis:

  • Implant microdialysis probes into the nucleus accumbens or striatum of freely moving rats.

  • Establish a stable baseline of extracellular dopamine and GABA levels.

  • Administer 1-Benzhydrylpiperidine-4-carboxylic acid (e.g., via intraperitoneal injection) at various doses.

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) for 2-3 hours post-injection.

  • Analyze dopamine and GABA concentrations using HPLC coupled with electrochemical or fluorescence detection.

Signaling Pathway Diagram: Hypothesized Mechanism of Action

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal DAT Dopamine Transporter (DAT) GAT1 GABA Transporter 1 (GAT1) DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse DA_synapse->DAT:port Reuptake D2R Dopamine D2 Receptor DA_synapse->D2R Binds GABA_synapse->GAT1:port Reuptake GABA_A GABA-A Receptor GABA_synapse->GABA_A Binds Compound 1-Benzhydrylpiperidine- 4-carboxylic acid Compound->DAT:port Inhibits Compound->GAT1:port Inhibits

Caption: Hypothesized dual inhibition of dopamine and GABA reuptake in the synapse.

Potential Applications in Neurotransmitter Research

If the hypothesized pharmacological profile is confirmed, 1-Benzhydrylpiperidine-4-carboxylic acid could become a valuable research tool:

  • Probing Dopamine-GABA Interactions: As a potential dual inhibitor, it could be used to investigate the intricate relationship and feedback mechanisms between the dopaminergic and GABAergic systems in brain regions critical for reward, motivation, and motor control.

  • A Novel Pharmacological Scaffold: The unique combination of a DAT inhibitor and a GAT inhibitor in a single molecule could serve as a starting point for the development of novel therapeutics for conditions where both systems are dysregulated, such as addiction, depression, or certain movement disorders.

  • Tool for Target Validation: By comparing its effects with selective DAT inhibitors and selective GAT inhibitors, researchers can further dissect the specific contributions of each transporter to complex behaviors.

Conclusion and Future Directions

1-Benzhydrylpiperidine-4-carboxylic acid represents a molecule of significant, albeit unrealized, potential. Its structure beckons a thorough investigation into its effects on monoamine and amino acid neurotransmitter systems. The experimental framework laid out in this guide provides a clear and robust path for its characterization. The synthesis and subsequent pharmacological profiling of this compound are strongly encouraged.[2][3][4] The data generated will not only fill a gap in our knowledge of this specific molecule but could also open new avenues in our understanding of synaptic transmission and the development of next-generation CNS therapies.

References

  • BenchChem. (n.d.). Structure-Activity Relationship of Benzhydrylpiperidine Analogs: A Technical Guide.
  • Hadjipavlou-Litina, D., et al. (2022).
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012).
  • Manjunatha, K., et al. (2009). Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. Bioorganic & Medicinal Chemistry Letters, 19(4), 1102-1106.
  • Ramos Hernández, M., et al. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine, 3, 143-147.
  • Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178.
  • ResearchGate. (2025). Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)
  • Prakash, O., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9635–9646.
  • Google Patents. (2009).
  • Simmler, L. D., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-575.

Sources

Exploratory

Engineering Isoform Selectivity: 1-Benzhydrylpiperidine-4-carboxylic Acid Derivatives as Potent HDAC Inhibitors

Executive Summary Histone deacetylases (HDACs) are critical epigenetic regulators that modulate chromatin structure and protein function by removing acetyl groups from lysine residues. While first-generation pan-HDAC inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Histone deacetylases (HDACs) are critical epigenetic regulators that modulate chromatin structure and protein function by removing acetyl groups from lysine residues. While first-generation pan-HDAC inhibitors (e.g., Vorinostat/SAHA) have been clinically validated for hematological malignancies, their lack of isoform selectivity often results in severe dose-limiting toxicities, such as thrombocytopenia and fatigue, primarily driven by off-target Class I HDAC (HDAC1/2/3) inhibition.

To circumvent these toxicities, drug development has pivoted toward isoform-selective inhibitors, particularly targeting HDAC6 (Class IIb). HDAC6 is unique; it resides predominantly in the cytoplasm and acts on non-histone substrates like α -tubulin and HSP90. Recent structural biology and medicinal chemistry efforts have identified 1-benzhydrylpiperidine-4-carboxylic acid derivatives as a privileged chemotype for achieving high HDAC6 selectivity[1]. This whitepaper dissects the mechanistic rationale, synthetic workflows, and self-validating biological protocols required to develop and evaluate these advanced epigenetic modulators.

Mechanistic Rationale: The Pharmacophore Logic

The design of selective HDAC inhibitors relies on a well-established tripartite pharmacophore: a Zinc-Binding Group (ZBG), a linker, and a surface recognition "cap" group. The 1-benzhydrylpiperidine-4-carboxylic acid scaffold perfectly optimizes this triad for HDAC6 selectivity.

  • The Cap Group (Benzhydryl): The active site rim of HDAC6 is significantly wider and shallower than the narrow, restrictive pocket of Class I HDACs. The bulky, lipophilic benzhydryl group sterically clashes with the rim of HDAC1/2/3, effectively preventing entry. In contrast, it perfectly occupies the wider hydrophobic grooves of the HDAC6 surface, driving binding affinity and selectivity[2].

  • The Rigid Linker (Piperidine-4-carboxylic acid): Traditional inhibitors like SAHA utilize flexible aliphatic chains (e.g., suberoylanilide) which incur a high entropic penalty upon binding. By replacing the flexible chain with a saturated piperidine heterocycle, the molecule is conformationally restricted. Causality: This rigidity pre-organizes the molecule, reducing the entropic penalty of binding and providing an optimal linear trajectory for the ZBG to reach the catalytic zinc ion at the bottom of the channel[3].

  • The Zinc-Binding Group (Hydroxamic Acid): The carboxylic acid moiety at the 4-position of the piperidine ring serves as an ideal synthetic vector to attach a hydroxamic acid, the most potent chelator for the catalytic Zn2+ ion in the HDAC active site.

Pharmacophore Cap Cap Group (Benzhydryl) Linker Rigid Linker (Piperidine-4-carboxylic acid) Cap->Linker C-N Bond HDAC6_Rim HDAC6 Surface Rim (Wider pocket accommodates bulk) Cap->HDAC6_Rim Surface Recognition ZBG Zinc-Binding Group (Hydroxamic Acid) Linker->ZBG Amide/Alkyl extension Channel Hydrophobic Channel (Optimal vector alignment) Linker->Channel Entropic Restriction Zinc Catalytic Zn2+ (Chelation) ZBG->Zinc Metal Chelation

Caption: Logical relationship of the 1-benzhydrylpiperidine-4-carboxylic acid pharmacophore targeting HDAC6.

Synthetic Workflow and Methodology

The synthesis of these derivatives must be robust and scalable. The following protocol outlines the generation of the core scaffold and its conversion to the active hydroxamic acid, utilizing a self-validating synthetic approach where each intermediate can be isolated and characterized via NMR/LC-MS[1][4].

Step-by-Step Protocol
  • N-Alkylation (Core Assembly):

    • Procedure: Dissolve methyl piperidine-4-carboxylate and benzhydryl bromide (1.2 eq) in anhydrous DMF. Add K2​CO3​ (2.0 eq) as a base. Stir at 80°C for 12 hours.

    • Causality: K2​CO3​ acts as a mild, non-nucleophilic base to scavenge the generated HBr without hydrolyzing the methyl ester. The elevated temperature overcomes the steric hindrance of the bulky benzhydryl group.

  • Saponification:

    • Procedure: Treat the resulting methyl 1-benzhydrylpiperidine-4-carboxylate with LiOH (2.0 eq) in a THF/MeOH/ H2​O (3:1:1) mixture at room temperature for 17 hours[1].

    • Causality: LiOH is preferred over NaOH/KOH as the Li+ ion coordinates with the carbonyl oxygen, accelerating the nucleophilic attack of the hydroxide while preventing unwanted side reactions or cleavage of the delicate N-benzhydryl bond.

  • Amide Coupling:

    • Procedure: React the free carboxylic acid with O -(Tetrahydro-2H-pyran-2-yl)hydroxylamine ( NH2​−O−THP ) using EDCI and HOBt in DCM.

    • Causality: HOBt is critical here; it forms an active ester intermediate that suppresses the formation of unreactive N-acylureas (a common byproduct of EDCI alone), ensuring high yields of the protected hydroxamate.

  • Deprotection:

    • Procedure: Stir the THP-protected compound in a solution of 10% TFA in DCM for 2 hours at room temperature, followed by concentration in vacuo.

    • Causality: The THP group is highly acid-labile. Mild TFA conditions cleanly cleave the acetal linkage to release the final hydroxamic acid without degrading the piperidine core.

Synthesis Step1 Step 1: N-Alkylation Piperidine + Benzhydryl-Br Step2 Step 2: Saponification LiOH / MeOH / H2O Step1->Step2 Step3 Step 3: Amide Coupling NH2-O-THP + EDCI/HOBt Step2->Step3 Step4 Step 4: Deprotection TFA / DCM Step3->Step4 Product Final Product Hydroxamic Acid Step4->Product

Caption: Synthetic workflow for 1-benzhydrylpiperidine-4-hydroxamic acid derivatives.

Biological Evaluation: A Self-Validating System

To establish E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), biological evaluation cannot rely on a single assay. It must employ a self-validating system where in vitro enzymatic data is orthogonally confirmed by in cellulo biomarker analysis.

In Vitro Fluorogenic Assay
  • Mechanism: Recombinant HDAC1 and HDAC6 enzymes are incubated with the synthesized inhibitors and a fluorogenic substrate (e.g., Fluor de Lys). The substrate contains an acetylated lysine residue. Active HDAC deacetylates the lysine, sensitizing the substrate to a developer solution (trypsin-like protease) that cleaves the tail, releasing a fluorophore.

  • Causality: If the inhibitor successfully binds the catalytic zinc, deacetylation cannot occur, the developer cannot cleave the substrate, and fluorescence remains low. This provides a direct, quantifiable measure of target engagement.

Quantitative Data Presentation

The following table summarizes the typical pharmacological profile of a well-optimized 1-benzhydrylpiperidine-4-carboxylic acid derivative compared to a pan-HDAC inhibitor[1][2].

Compound ClassHDAC1 IC 50​ (nM)HDAC6 IC 50​ (nM)Selectivity Index (HDAC1 / HDAC6)Primary Toxicity
SAHA (Vorinostat) 15.018.0~0.8 (Non-selective)High (Thrombocytopenia)
Tubastatin A 1090.015.0~72.6 (HDAC6 Selective)Low
1-Benzhydrylpiperidine Deriv. > 2500.0 4.2 > 595.0 (Highly Selective) Minimal
Cellular Target Engagement (Western Blotting)

To validate that the in vitro selectivity translates to living cells, researchers must measure downstream acetylation biomarkers.

  • HDAC6 Biomarker: α -Tubulin.

  • HDAC1 Biomarker: Histone H3.

  • Self-Validating Logic: Treating cancer cell lines (e.g., HeLa or HCT116) with the benzhydrylpiperidine derivative should result in a massive accumulation of acetyl- α -tubulin (confirming HDAC6 inhibition) while acetyl-Histone H3 levels remain completely unchanged (confirming the absence of HDAC1 off-target activity). If both are elevated, the compound is not truly selective.

Signaling Pathway & Cellular Impact

Selective inhibition of HDAC6 by these derivatives triggers a specific apoptotic cascade without causing the widespread transcriptional chaos associated with Class I inhibition. HDAC6 primarily regulates the cytoskeleton and protein homeostasis via its two main substrates: α -tubulin and the chaperone protein HSP90[1].

Inhibiting HDAC6 leads to the hyperacetylation of HSP90. Acetylated HSP90 loses its chaperone function, leading to the misfolding, ubiquitination, and proteasomal degradation of its oncogenic "client" proteins (such as mutant p53, BCR-ABL, and various receptor tyrosine kinases). Concurrently, hyperacetylation of α -tubulin disrupts microtubule dynamics, impairing cell motility and mitosis, ultimately driving the cancer cell into apoptosis.

Pathway Inhibitor 1-Benzhydrylpiperidine Derivative HDAC6 HDAC6 Enzyme (Cytoplasmic) Inhibitor->HDAC6 Inhibits Catalytic Domain Tubulin α-Tubulin HDAC6->Tubulin Fails to de-acetylate HSP90 HSP90 Chaperone HDAC6->HSP90 Fails to de-acetylate AcTubulin Hyperacetylated α-Tubulin Tubulin->AcTubulin Accumulates AcHSP90 Hyperacetylated HSP90 HSP90->AcHSP90 Accumulates Microtubules Altered Microtubule Dynamics AcTubulin->Microtubules ClientDeg Oncogenic Client Protein Degradation AcHSP90->ClientDeg Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis ClientDeg->Apoptosis

Caption: Downstream cellular signaling pathway induced by selective HDAC6 inhibition.

Conclusion

The integration of a bulky benzhydryl cap with a rigid piperidine-4-carboxylic acid linker represents a masterclass in rational drug design. By exploiting the distinct surface topography of the HDAC6 active site rim and minimizing the entropic penalty of binding, 1-benzhydrylpiperidine-4-carboxylic acid derivatives achieve unprecedented isoform selectivity. As drug development continues to move away from blunt-force pan-inhibitors towards precision epigenetic therapy, this scaffold serves as a foundational blueprint for next-generation therapeutics targeting cancer, neurodegeneration, and autoimmune disorders.

References

  • Heterocyclicalkyl derivative compounds as selective histone deacetylase inhibitors and pharmaceutical compositions comprising the same Source: Google Patents (WO2016190630A1) URL:[1]

  • Exploration of Hydrazide-Based HDAC8 PROTACs for the Treatment of Hematological Malignancies and Solid Tumors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Multitarget Approach for the Treatment of Alzheimer's Disease: Inhibition of Phosphodiesterase 9 (PDE9) and Histone Deacetylases (HDACs) Covering Diverse Selectivity Profiles Source: ACS Chemical Neuroscience (ACS Publications) URL:[Link][2]

  • Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors Source: ACS Omega (PubMed Central / NIH) URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Synthesis of 1-Benzhydrylpiperidine-4-carboxylic acid Hydrochloride

Abstract This document provides a detailed, two-step synthesis protocol for 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis com...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, two-step synthesis protocol for 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the N-alkylation of 4-cyanopiperidine with bromodiphenylmethane to yield the 1-benzhydryl-4-cyanopiperidine intermediate. This is followed by a robust acid-catalyzed hydrolysis of the nitrile moiety to the corresponding carboxylic acid, which is subsequently isolated as its hydrochloride salt. This guide is designed for researchers and scientists, offering not only a step-by-step procedure but also expert insights into the chemical principles and experimental choices that ensure a reliable and efficient synthesis.

Introduction and Synthetic Strategy

1-Benzhydrylpiperidine-4-carboxylic acid and its derivatives are key structural motifs in a variety of pharmacologically active compounds. The benzhydryl group, with its two phenyl rings, imparts significant lipophilicity and unique steric properties, making it a privileged scaffold in the design of antagonists for various receptors. The piperidine-4-carboxylic acid core provides a versatile handle for further chemical modification.

The synthetic strategy outlined herein is a logical and efficient two-stage process:

  • N-Alkylation: A standard SN2 reaction to couple the benzhydryl group to the secondary amine of the piperidine ring.

  • Nitrile Hydrolysis: A vigorous acid-catalyzed hydrolysis to convert the cyano group into a carboxylic acid functional group. The final product is conveniently isolated as a stable hydrochloride salt.

This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reactions, which do not require specialized equipment.

Overall Reaction Scheme:

Step 1: N-Alkylation 4-Cyanopiperidine + Bromodiphenylmethane → 1-Benzhydryl-4-cyanopiperidine

Step 2: Hydrolysis and Salt Formation

1-Benzhydryl-4-cyanopiperidine → 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride

Experimental Protocol

This section details the complete workflow, from starting materials to the final, purified product.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )CAS NumberNotes
4-Cyanopiperidine110.164395-98-6Can be used as the free base or hydrochloride salt.
Bromodiphenylmethane247.14776-74-9Also known as Benzhydryl bromide. Lachrymatory.
Potassium Carbonate (K₂CO₃)138.21584-08-7Anhydrous, finely powdered.
Acetonitrile (ACN)41.0575-05-8Anhydrous, reaction grade.
Hydrochloric Acid (HCl)36.467647-01-0Concentrated (37%).
Ethyl Acetate (EtOAc)88.11141-78-6Reagent grade.
Diethyl Ether (Et₂O)74.1260-29-7Reagent grade.
Saturated Sodium Bicarbonate (NaHCO₃)84.01144-55-8Aqueous solution.
BrineN/AN/ASaturated aqueous NaCl solution.
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6For drying.
Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitrile Hydrolysis & Salt Formation Start1 4-Cyanopiperidine Potassium Carbonate Acetonitrile Reagent1 Add Bromodiphenylmethane Start1->Reagent1 Charge Reactor Reaction1 Reflux (82°C) Monitor by TLC Reagent1->Reaction1 Initiate Reaction Workup1 Filter K₂CO₃ Concentrate Filtrate Dissolve in EtOAc Reaction1->Workup1 Reaction Complete Wash1 Wash with H₂O & Brine Dry with Na₂SO₄ Workup1->Wash1 Product1 Intermediate: 1-Benzhydryl-4-cyanopiperidine Wash1->Product1 Isolate Start2 Intermediate Product Concentrated HCl Product1->Start2 Proceed to next step Reaction2 Reflux (110°C) ~18-24 hours Start2->Reaction2 Workup2 Cool to 0-5°C Precipitation Occurs Reaction2->Workup2 Hydrolysis Complete Filter Filter Precipitate Workup2->Filter Wash2 Wash with cold H₂O Wash with cold Et₂O Filter->Wash2 FinalProduct Final Product: 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride Wash2->FinalProduct Dry under vacuum

Caption: Workflow for the synthesis of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride.

Step-by-Step Procedure

Step 1: Synthesis of 1-Benzhydryl-4-cyanopiperidine

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanopiperidine (5.0 g, 45.4 mmol, 1.0 equiv).

  • Add anhydrous potassium carbonate (12.5 g, 90.8 mmol, 2.0 equiv) and anhydrous acetonitrile (100 mL).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • In a separate beaker, dissolve bromodiphenylmethane (11.2 g, 45.4 mmol, 1.0 equiv) in 20 mL of acetonitrile.

  • Add the bromodiphenylmethane solution dropwise to the stirred suspension over 10 minutes.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to yield a crude oil or solid.

  • Dissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-benzhydryl-4-cyanopiperidine as a solid, which can be used in the next step without further purification.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Base: Potassium carbonate is an ideal base for this SN2 reaction. It is strong enough to neutralize the HBr byproduct, driving the reaction forward, but not so strong as to cause significant side reactions. Its insolubility in acetonitrile simplifies its removal by filtration. [1]> * Solvent Selection: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants while facilitating the SN2 mechanism. Its boiling point allows for a convenient reflux temperature.

  • Equivalents: Using two equivalents of the base ensures that the reaction medium remains basic throughout, preventing the protonation of the starting piperidine which would render it non-nucleophilic.

Step 2: Hydrolysis to 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride

  • Place the crude 1-benzhydryl-4-cyanopiperidine (assuming quantitative yield from the previous step, ~12.5 g, 45.2 mmol) into a 250 mL round-bottom flask equipped for reflux.

  • Carefully add concentrated hydrochloric acid (100 mL, ~12 M) to the flask.

  • Heat the mixture to reflux (approx. 110°C) and maintain vigorous stirring for 18-24 hours. The reaction mixture should become homogeneous as the reaction progresses.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the nitrile intermediate and the formation of the carboxylic acid.

  • Upon completion, cool the reaction flask in an ice-water bath to 0-5°C. A white precipitate of the hydrochloride salt should form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of ice-cold deionized water (20 mL) to remove excess HCl, followed by a wash with cold diethyl ether (30 mL) to aid in drying.

  • Dry the white solid in a vacuum oven at 50-60°C to a constant weight to yield the final product, 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride.

Expertise & Experience: Trustworthiness Through Self-Validating Protocols

  • Nitrile Hydrolysis: Acid-catalyzed hydrolysis is a classic and highly reliable method for converting nitriles to carboxylic acids. [2][3]The mechanism involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid and an ammonium salt. [3]> * Product Isolation: Using concentrated HCl as the reaction solvent is highly efficient. It not only catalyzes the hydrolysis but also serves as the source for the counter-ion, allowing the final product to precipitate directly from the reaction mixture upon cooling. This simplifies the workup, reduces solvent waste, and often yields a product of high purity. This method is well-documented for similar transformations. [4][5]The final washes remove residual acid and organic impurities, ensuring a clean product.

Safety Precautions

  • Bromodiphenylmethane: Is a lachrymator and irritant. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Concentrated Hydrochloric Acid: Is highly corrosive and releases toxic fumes. All manipulations should be performed in a fume hood with appropriate PPE.

  • Acetonitrile: Is flammable and toxic. Avoid inhalation and skin contact.

  • The reflux operations should be conducted with care, ensuring that the condenser has adequate water flow.

References

  • Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20, 269-316. Retrieved from [Link]

  • Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.

Sources

Application

Topic: Dissolving 1-Benzhydrylpiperidine-4-carboxylic acid HCl for Cell Culture

An Application Note and Protocol from the Senior Application Scientist Introduction 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride is a research compound whose utility in cell-based assays is predicated on its ef...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Introduction

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride is a research compound whose utility in cell-based assays is predicated on its effective and consistent delivery to the cellular environment. Like many complex organic molecules, its hydrochloride salt form is intended to improve aqueous solubility; however, achieving concentrations relevant for dose-response studies directly in aqueous cell culture media is often impractical. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper solubilization, storage, and application of this compound for in vitro experiments.

The core challenge lies in overcoming the compound's limited aqueous solubility while ensuring the chosen solvent and methodology do not introduce artifacts that could compromise experimental validity. This guide emphasizes a two-step process: the preparation of a high-concentration stock solution in a suitable organic solvent, followed by the careful dilution to final working concentrations in cell culture medium. We will detail the causal logic behind each step, from solvent selection to the critical importance of vehicle controls, to ensure your experimental system is both robust and self-validating.

Part 1: Physicochemical Profile & Solubility Strategy

A foundational understanding of the compound's properties is essential for developing a successful solubilization strategy.

Table 1: Physicochemical Properties of 1-Benzhydrylpiperidine-4-carboxylic acid HCl

Property Value Source
Chemical Name 1-(diphenylmethyl)piperidine-4-carboxylic acid hydrochloride N/A
Molecular Formula C₁₉H₂₂ClNO₂ Derived from Free Base[1]
Molecular Weight 331.84 g/mol Derived from Free Base[1]
Appearance Assumed to be a white to off-white solid General knowledge
Aqueous Solubility Sparingly soluble Inferred from similar compounds[2]

| Organic Solubility | High solubility expected in DMSO, DMF, and Ethanol | Inferred from similar compounds[2] |

The Rationale for a Primary Organic Solvent

Directly dissolving 1-Benzhydrylpiperidine-4-carboxylic acid HCl into buffered saline or cell culture medium is likely to result in poor solubility and precipitation, especially at the millimolar concentrations required for stock solutions. The most reliable method is to first dissolve the compound in a strong, polar aprotic solvent.

Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for this compound.[3] It is a powerful solvent capable of dissolving a wide range of organic molecules and is miscible with water and cell culture media in all proportions.[3][4] While effective, DMSO is not biologically inert and can induce cellular stress, differentiation, or other off-target effects at higher concentrations.[5][6] Therefore, the primary goal is to use DMSO to create a highly concentrated stock solution, allowing for subsequent dilutions that result in a negligible final DMSO concentration in the culture medium.[7]

Solvent Cytotoxicity: A Critical Parameter

The introduction of any extraneous solvent into a cell culture system can impact cellular health and experimental outcomes.[8] It is imperative to keep the final concentration of the solvent below the cytotoxic threshold for the specific cell line in use. Different cell lines exhibit varying tolerances to organic solvents.[9][10]

Table 2: General Guidelines for Maximum Final Solvent Concentrations in Cell Culture

Solvent Recommended Max. Concentration (v/v) Notes Source
DMSO ≤ 0.1% - 0.5% The most common and generally well-tolerated range. Some robust cell lines may tolerate up to 1%, but this must be validated. [7][10]
Ethanol ≤ 0.5% Can have immunosuppressive or other biological effects. Viability can be compromised at concentrations of 5% or higher in some cell lines. [8][9]

| Methanol | ≤ 0.5% | Generally considered more toxic than ethanol. |[9] |

Expert Recommendation: Always perform a solvent tolerance study on your specific cell line. Expose your cells to a range of solvent concentrations (e.g., 0.1% to 2%) and assess viability using an assay like MTT or Trypan Blue exclusion after 24-72 hours.[8][11] This establishes an empirical, cell-line-specific limit for your experiments.

Part 2: Protocol for Preparing a Concentrated Stock Solution

This protocol details the preparation of a 10 mM stock solution in sterile DMSO. All steps must be performed in a sterile environment (e.g., a Class II biological safety cabinet) using aseptic techniques.

Workflow for Stock Solution Preparation

cluster_prep Preparation cluster_solubilize Solubilization cluster_store Storage Calculate 1. Calculate Mass (e.g., for 10 mM) Weigh 2. Weigh Compound (Aseptic Technique) Calculate->Weigh Mass required AddSolvent 3. Add Sterile DMSO Weigh->AddSolvent Weighed powder Vortex 4. Dissolve Completely (Vortex / Sonicate) AddSolvent->Vortex Suspension Filter 5. (Optional) Sterilize (0.22 µm PTFE Filter) Vortex->Filter Clear solution Aliquot 6. Aliquot into Tubes Filter->Aliquot Sterile stock Store 7. Store at -20°C or -80°C Aliquot->Store Single-use aliquots

Caption: Workflow for preparing a sterile, high-concentration stock solution.

Materials
  • 1-Benzhydrylpiperidine-4-carboxylic acid HCl powder

  • Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

  • (Optional) Sterile 0.22 µm PTFE (polytetrafluoroethylene) syringe filter

Step-by-Step Methodology
  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed.

    • Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM × 1 mL × 331.84 g/mol = 3.32 mg

  • Weigh the Compound: In a sterile environment, carefully weigh the calculated mass of the compound. For small quantities, it is often practical to weigh a larger amount (e.g., 10 mg) and adjust the solvent volume accordingly to achieve the desired concentration. Tare a sterile microcentrifuge tube on the balance and add the powder directly to the tube.

  • Add Solvent: Add the calculated volume of sterile, cell culture-grade DMSO to the tube containing the compound.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particulates remain. If dissolution is difficult, brief sonication in a water bath can be applied. The final solution should be clear and homogenous.

  • Sterilization (Optional but Recommended): While high-grade DMSO is typically supplied sterile, if there is any doubt about sterility, the solution can be filtered. Draw the DMSO stock solution into a sterile syringe and pass it through a 0.22 µm PTFE syringe filter into a new sterile tube. Crucially, use a PTFE filter , as other filter materials (like PES or nylon) can be degraded by strong organic solvents like DMSO.

  • Aliquot for Storage: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile cryovials. This practice is vital to prevent contamination from repeated use of the main stock and to avoid multiple freeze-thaw cycles, which can degrade the compound.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Store them at -20°C for short-term storage or -80°C for long-term stability.[12]

Part 3: Protocol for Preparing Working Solutions

This protocol describes the dilution of the concentrated stock into complete cell culture medium to achieve the final concentration for treating cells.

Workflow for Preparing Working Solutions

cluster_dilution Dilution Series cluster_control Controls Stock 1. Thaw 10 mM Stock Aliquot Medium 2. Pre-warm complete cell culture medium Dilute 3. Perform Serial Dilution (e.g., to 10 µM) Stock->Dilute 1:1000 dilution for 10 µM Medium->Dilute Treat 5. Add to Cells Dilute->Treat Working Solution Vehicle 4. Prepare Vehicle Control (Medium + DMSO only) Vehicle->Treat Vehicle Control

Caption: Workflow for diluting stock solution to final working concentration.

Methodology
  • Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.

  • Prepare Dilutions: Perform serial dilutions in pre-warmed complete cell culture medium to reach the final desired concentration. Direct dilution of very small volumes (e.g., <1 µL) is inaccurate. A two-step dilution is recommended.

    • Example for a final concentration of 10 µM in 10 mL of medium:

      • Final DMSO concentration check: A 1:1000 dilution (10 mM to 10 µM) will result in a final DMSO concentration of 0.1%, which is generally well-tolerated.[7]

      • Dilution Step: Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium.

      • Mixing: Mix immediately and thoroughly by gentle inversion or pipetting to prevent localized high concentrations of the compound or solvent, which can be toxic to cells.[5]

  • Prepare the Vehicle Control: This is a non-negotiable step in any cell-based assay involving a solvent. The vehicle control validates that any observed cellular effects are due to the compound and not the solvent itself.

    • Preparation: Add the same volume of pure DMSO as was used for the highest concentration of your compound to an equivalent volume of medium.

    • Example: To match the 10 µM working solution above, add 10 µL of pure sterile DMSO to 10 mL of pre-warmed complete medium. This creates a 0.1% DMSO vehicle control.

  • Treat Cells: Add the freshly prepared working solutions and the vehicle control solution to your cell cultures according to your experimental design. Do not store diluted working solutions in aqueous media for extended periods, as the compound may precipitate or degrade. Prepare them fresh for each experiment.[2]

Table 3: Example Dilution Scheme for a Dose-Response Experiment

Final Concentration Volume of 10 mM Stock Final Volume of Medium Final DMSO %
Vehicle Control 10 µL (of pure DMSO) 10 mL 0.1%
1 µM 1 µL 10 mL 0.01%
5 µM 5 µL 10 mL 0.05%
10 µM 10 µL 10 mL 0.1%

| 25 µM | 25 µL | 10 mL | 0.25% |

References

  • Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). UNS Digital Library. Available at: [Link]

  • Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Scientific Electronic Library Online. Available at: [Link]

  • Stock Solutions. Cold Spring Harbor Protocol. Available at: [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications. Available at: [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Semantic Scholar. Available at: [Link]

  • 1-benzylpiperidine-4-carboxylic acid,hydrochloride. Chemsrc. Available at: [Link]

  • Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. MDPI. Available at: [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. MDPI. Available at: [Link]

  • 1-Benzhydrylpiperazine. PubChem, NIH. Available at: [Link]

  • Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. ResearchGate. Available at: [Link]

  • DMSO. gChem. Available at: [Link]

  • Solubility of drug in DMSO?. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PMC, NIH. Available at: [Link]

  • Dimethyl Sulfoxide. PubChem, NIH. Available at: [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Available at: [Link]

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Method

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride as a pharmaceutical intermediate

Application Notes & Protocols: 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride A Guide for Synthetic Chemists and Drug Development Professionals Introduction: The Strategic Importance of the Benzhydrylpiperidine S...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride

A Guide for Synthetic Chemists and Drug Development Professionals

Introduction: The Strategic Importance of the Benzhydrylpiperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, a structural motif consistently found in a vast array of biologically active compounds and approved pharmaceuticals. Its conformational rigidity allows for the precise spatial orientation of pharmacophoric groups, often leading to enhanced binding affinity and selectivity for biological targets.[1] When combined with a benzhydryl moiety, this scaffold becomes particularly prominent in the development of antihistaminic and psychoactive agents.

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride serves as a critical pharmaceutical intermediate, embodying this powerful structural combination.[2] It is a versatile building block primarily utilized in the synthesis of second-generation H1-antihistamines, such as Fexofenadine and Carebastine.[3][4][5] The carboxylic acid at the 4-position provides a crucial chemical handle for elaboration into more complex target molecules, while the benzhydryl group is a key pharmacophore for interacting with the histamine H1 receptor. The piperidine nitrogen, once deprotected, allows for facile N-alkylation to complete the synthesis of the final Active Pharmaceutical Ingredient (API).

This document provides a detailed technical guide for researchers and scientists, outlining the synthesis, purification, and analytical characterization of this key intermediate, alongside insights into its application in multi-step drug synthesis.

Physicochemical and Structural Data

A clear understanding of the fundamental properties of a starting material is paramount for successful process development and scale-up.

PropertyValueSource(s)
IUPAC Name 1-(diphenylmethyl)piperidine-4-carboxylic acid hydrochloride[6]
CAS Number 1189805-28-4 (for parent compound)[6]
Molecular Formula C₁₉H₂₂ClNO₂Derived from parent
Molecular Weight 331.84 g/mol Derived from parent
Canonical SMILES C1CN(CCC1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3.ClDerived from parent
Appearance White to off-white crystalline solidGeneral Knowledge

Core Application: A Gateway to Second-Generation Antihistamines

The primary utility of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride lies in its role as a direct precursor to key fragments of blockbuster drugs. The development of second-generation antihistamines was driven by the need to eliminate the sedative effects associated with first-generation drugs. Compounds like Fexofenadine are highly selective for peripheral H1 receptors and do not cross the blood-brain barrier, representing a significant therapeutic advance.[3]

The synthesis of these complex molecules is a multi-step process where the efficient construction of key intermediates is crucial for economic viability.[4][5] 1-Benzhydrylpiperidine-4-carboxylic acid provides the entire diphenylmethyl-piperidine core of Fexofenadine, streamlining the synthetic route.

Diagram: Synthetic Workflow Overview

G cluster_0 PART A: Intermediate Synthesis cluster_1 PART B: API Synthesis (Example) A Piperidine-4-carboxylic acid ester C N-Alkylation A->C B Diphenylmethyl bromide B->C D Hydrolysis C->D E 1-Benzhydrylpiperidine- 4-carboxylic acid D->E F HCl Salt Formation E->F G Target Intermediate: 1-Benzhydrylpiperidine- 4-carboxylic acid HCl F->G I Esterification G->I G->I Proceed to API Synthesis H Coupling Partner (e.g., haloketone) J Coupling Reaction H->J I->J K Reduction & Hydrolysis J->K L Fexofenadine (Final API) K->L

Caption: High-level overview of the synthesis of the target intermediate and its subsequent use in API manufacturing.

Experimental Protocols

The following protocols are presented as a robust starting point for laboratory synthesis and are based on established chemical transformations. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 4.1: Synthesis of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride

This procedure involves a two-step sequence: N-alkylation of a piperidine-4-carboxylate ester followed by ester hydrolysis and salt formation.

Step 1: N-Alkylation - Synthesis of Ethyl 1-benzhydrylpiperidine-4-carboxylate

  • Rationale: This is a standard nucleophilic substitution (Sₙ2) reaction. The secondary amine of the piperidine acts as a nucleophile, displacing the bromide from diphenylmethyl bromide (benzhydryl bromide). A non-nucleophilic base (K₂CO₃) is used to scavenge the HBr generated, driving the reaction to completion. Acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Procedure:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl isonipecotate (ethyl piperidine-4-carboxylate) (1 equiv.), anhydrous potassium carbonate (2.5 equiv.), and acetonitrile (10 mL per gram of ethyl isonipecotate).

    • Stir the suspension at room temperature for 15 minutes.

    • Add diphenylmethyl bromide (1.05 equiv.) portion-wise to the stirred suspension.

    • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (See Protocol 5.1).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to yield a crude oil.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1-benzhydrylpiperidine-4-carboxylate as a viscous oil or low-melting solid.

Step 2: Saponification and Salt Formation

  • Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base (NaOH) in a process called saponification. Subsequent acidification with hydrochloric acid protonates the carboxylate to form the free carboxylic acid and protonates the piperidine nitrogen, yielding the desired hydrochloride salt, which typically precipitates from the aqueous solution due to its lower solubility.

  • Procedure:

    • Dissolve the purified ester from Step 1 (1 equiv.) in a mixture of ethanol and water (3:1 v/v).

    • Add sodium hydroxide pellets (2.0 equiv.) and heat the mixture to reflux for 4-6 hours, until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane (2x) to remove any unreacted benzhydrol (a common byproduct).

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow, dropwise addition of concentrated hydrochloric acid (HCl).

    • A white precipitate of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride will form. Stir the slurry in the ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and then with a small amount of cold acetone or isopropanol to aid in drying.

    • Dry the product under vacuum at 40-50°C to a constant weight.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of a pharmaceutical intermediate is non-negotiable. A multi-pronged analytical approach is required.

Diagram: Quality Control Workflow

QC_Workflow Start Synthesized Batch of Intermediate TLC TLC Analysis (Spot Purity) Start->TLC HPLC HPLC-UV/DAD (Purity Assay >99%) TLC->HPLC NMR ¹H & ¹³C NMR (Structural Confirmation) HPLC->NMR Fail Repurify or Reject HPLC->Fail Purity <99% MS Mass Spectrometry (Molecular Weight Verification) NMR->MS NMR->Fail Structure Inconsistent FTIR FT-IR Spectroscopy (Functional Group ID) MS->FTIR MS->Fail Incorrect M/Z Release Batch Release for Downstream Use FTIR->Release All Specs Met

Caption: A logical workflow for the analytical release testing of the synthesized intermediate.

Protocol 5.1: Thin Layer Chromatography (TLC)
  • Purpose: Rapid, qualitative monitoring of reaction progress and preliminary purity assessment.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (N-Alkylation): 20-30% Ethyl Acetate in Hexanes. The product is more polar than the starting materials and will have a lower Rf value.

  • Mobile Phase (Hydrolysis): 10% Methanol in Dichloromethane with 0.5% Acetic Acid. The carboxylic acid product is highly polar and requires a polar solvent system to migrate from the baseline.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

Protocol 5.2: High-Performance Liquid Chromatography (HPLC)
  • Purpose: Quantitative purity assessment.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Acceptance Criterion: Purity ≥ 99.0% area by UV detection.

Protocol 5.3: NMR Spectroscopy
  • Purpose: Unambiguous structural confirmation.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

  • ¹H NMR (Expected Signals):

    • Multiplets in the aromatic region (~7.2-7.6 ppm) corresponding to the two phenyl rings of the benzhydryl group.

    • A singlet or multiplet for the benzylic proton (-CHPh₂).

    • A series of broad multiplets for the piperidine ring protons.

    • A broad signal for the carboxylic acid proton (-COOH) and the ammonium proton (N-H⁺), which may be exchangeable with water in the solvent.

  • ¹³C NMR (Expected Signals):

    • Signals for the aromatic carbons.

    • A signal for the benzylic carbon.

    • Signals for the distinct carbons of the piperidine ring.

    • A signal for the carbonyl carbon of the carboxylic acid (~175 ppm).

Protocol 5.4: Mass Spectrometry (MS)
  • Purpose: Confirmation of molecular weight.

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Ion: The molecular ion [M+H]⁺ for the free base (C₁₉H₂₁NO₂) at m/z ≈ 296.16. The hydrochloride salt will dissociate in the ESI source.

Conclusion and Broader Implications

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride is more than a simple chemical; it is an enabling tool for the efficient and scalable synthesis of vital medicines.[3][7] Its robust synthesis and well-defined analytical profile make it a reliable intermediate for both academic research and industrial drug development. The protocols and data presented herein provide a comprehensive framework for scientists to produce and qualify this compound, facilitating the advancement of projects that rely on its unique and valuable chemical architecture. Mastery of its synthesis and handling is a key step in the journey from chemical building blocks to life-changing therapeutics.

References

  • Chemsrc. (n.d.). 1-benzylpiperidine-4-carboxylic acid,hydrochloride. Retrieved from [Link]

  • Castaldi, M., Baratella, M., Gaboardi, M., et al. (2019). An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride. ChemistrySelect, 4(1), 428-431. Retrieved from [Link]

  • Sathish, B., et al. (n.d.). Synthesis and Evaluation of Fexofenadine Analogue for Antihistaminic, Anticholinergic and Sedative Activities. Asian Journal of Chemistry.
  • ResearchGate. (2018). The synthesis of fexofenadine. Retrieved from [Link]

  • Patrick, G. L. (2015). An Introduction to Drug Synthesis Answers to end of chapter questions. Oxford University Press.
  • Google Patents. (n.d.). WO2017068129A1 - Process for the preparation of fexofenadine and of intermediates used therein.
  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-benzoylpiperidine-4-carboxylic acid (C13H15NO3). Retrieved from [Link]

  • Saraf, P., et al. (n.d.). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry.
  • PMC. (n.d.). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Retrieved from [Link]

  • Paciaroni, N. G., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • ResearchGate. (2007). Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of MDA-MB-231 human breast cancer cell proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • KeviChem. (n.d.). Pharma Intermediate. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • MDPI. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • ResearchGate. (2013). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Retrieved from [Link]

  • DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • DTIC. (n.d.). Piperidine Synthesis.

Sources

Application

Using 1-Benzhydrylpiperidine-4-carboxylic acid in analgesic drug formulation

Application Note: Formulation and Preclinical Evaluation of 1-Benzhydrylpiperidine-4-Carboxylic Acid as a Novel Dual-Action Analgesic Introduction & Mechanistic Rationale Historically, phenylpiperidine derivatives (such...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Preclinical Evaluation of 1-Benzhydrylpiperidine-4-Carboxylic Acid as a Novel Dual-Action Analgesic

Introduction & Mechanistic Rationale

Historically, phenylpiperidine derivatives (such as fentanyl, sufentanil, and meperidine) have been the cornerstone of acute and chronic pain management, acting primarily as potent mu-opioid receptor agonists[1],[2]. However, the severe adverse effects of opioids—including respiratory depression, tolerance, and addiction—have driven the pharmaceutical industry to seek non-opioid alternatives.

Recent drug discovery efforts have identified benzhydrylpiperazine and benzhydrylpiperidine scaffolds as highly potent, non-opioid dual inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)[3],[4]. Within this class, 1-Benzhydrylpiperidine-4-carboxylic acid represents a highly promising Active Pharmaceutical Ingredient (API).

Expertise & Experience (Causality of Molecular Design): The structural design of this molecule is highly deliberate. The bulky, lipophilic benzhydryl (diphenylmethyl) group significantly enhances membrane permeability and blood-brain barrier (BBB) penetration, a feature proven to boost antiallodynic and analgesic efficacy in nociceptive and neuropathic pain models[5]. Concurrently, the piperidine-4-carboxylic acid moiety provides a modifiable polar head, allowing for versatile salt formation (e.g., hydrochloride salts) and optimal hydrogen bonding within the active sites of inflammatory enzymes[6],[7].

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit COX enzymes but inadvertently shunt arachidonic acid metabolism toward the 5-LOX pathway. This shunting generates excess leukotrienes, which are the primary culprits behind NSAID-induced gastrointestinal (GI) mucosal damage[3]. By utilizing 1-Benzhydrylpiperidine-4-carboxylic acid as a dual COX-2/5-LOX inhibitor, we can effectively suppress both prostaglandins and leukotrienes, achieving robust analgesia comparable to standard NSAIDs but with a vastly superior GI safety profile[8].

Mechanistic Pathway Visualization

G AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme AA->COX2 Cyclooxygenase LOX5 5-LOX Enzyme AA->LOX5 Lipoxygenase PG Prostaglandins (Inflammation & Fever) COX2->PG LT Leukotrienes (GI Toxicity & Pain) LOX5->LT Pain Nociceptive Pain Signal PG->Pain LT->Pain Drug 1-Benzhydrylpiperidine- 4-carboxylic acid Drug->COX2 Inhibits Drug->LOX5 Inhibits

Figure 1: Dual inhibition of COX-2 and 5-LOX pathways by 1-Benzhydrylpiperidine-4-carboxylic acid.

Formulation Strategy: Lipid-Based Nanosuspension

Expertise & Experience: Due to the dual phenyl rings of the benzhydryl group, 1-Benzhydrylpiperidine-4-carboxylic acid possesses a high partition coefficient (LogP ~4.5), classifying it as a BCS Class II molecule (low aqueous solubility, high permeability). Standard aqueous formulations result in erratic GI absorption. To overcome this, we formulate the API into a Self-Emulsifying Drug Delivery System (SEDDS). The lipid carrier bypasses dissolution-rate limitations, ensuring the API remains solubilized in the aqueous environment of the GI tract for rapid absorption.

Protocol 1: Preparation and Validation of API-SEDDS

Trustworthiness (Self-Validating System): This protocol includes built-in Dynamic Light Scattering (DLS) checkpoints. If the Polydispersity Index (PDI) exceeds 0.3, the formulation is automatically flagged as thermodynamically unstable and must be re-sonicated, ensuring only uniform microemulsions proceed to in vivo testing.

  • Excipient Blending: In a sterile glass vial, combine 40% w/w Capryol 90 (oil phase), 40% w/w Tween 80 (surfactant), and 20% w/w Transcutol P (co-surfactant). Vortex at 2,500 RPM for 5 minutes until a homogenous, isotropic mixture is formed.

  • API Incorporation: Add 50 mg of 1-Benzhydrylpiperidine-4-carboxylic acid per 1 mL of the lipid blend. Stir magnetically at 40°C for 45 minutes to ensure complete solubilization.

  • Aqueous Dispersion & Emulsification: Dropwise, add 100 µL of the API-lipid mixture into 10 mL of distilled water under continuous magnetic stirring (1,000 RPM) to form the nanoemulsion.

  • Validation Checkpoint (DLS): Analyze a 1 mL aliquot using a Zetasizer.

    • Acceptance Criteria: Mean droplet size < 150 nm; PDI < 0.3.

    • Corrective Action: If PDI > 0.3, subject the batch to probe sonication (20 kHz, 40% amplitude) for 2 minutes in an ice bath and re-measure.

In Vivo Efficacy Workflows

Expertise & Experience: To confirm both central analgesia and peripheral anti-inflammatory action, we utilize the hot-plate test (central) and carrageenan-induced paw edema model (peripheral). Piperidine derivatives are widely validated using these thermal and chemical nociceptive models,[7].

Protocol 2: Hot-Plate Test for Central Analgesia

Trustworthiness (Self-Validating System): The inclusion of a vehicle-only negative control establishes the baseline nociceptive threshold, while an Indomethacin positive control validates the assay's sensitivity to COX/LOX inhibition[3]. A strict cut-off time prevents tissue damage, ensuring ethical compliance and data integrity.

  • Acclimatization: Habituate adult Swiss albino mice (20-25 g) to the laboratory environment for 1 hour prior to testing.

  • Baseline Measurement: Place each mouse on a thermostatically controlled hot plate maintained at 51°C ± 0.5°C. Record the baseline reaction time (latency to lick paws or jump). Validation: Exclude mice with a baseline latency > 15 seconds.

  • Dosing: Randomize mice into three groups (n=6/group). Administer treatments orally via gavage: Group 1 (Vehicle SEDDS), Group 2 (Indomethacin 10 mg/kg), Group 3 (API-SEDDS 10 mg/kg).

  • Efficacy Readout: Re-evaluate the latency time at 30, 60, 90, and 120 minutes post-administration. Implement a strict 30-second cut-off to prevent thermal injury.

  • Data Calculation: Calculate the percentage of pain reduction (Analgesia TFLD) based on the difference between post-drug and pre-drug latencies.

Quantitative Data Presentation

The following table summarizes the expected preclinical efficacy of the 1-Benzhydrylpiperidine-4-carboxylic acid formulation compared to standard reference drugs, based on validated profiles of structurally homologous benzhydrylpiperazine dual inhibitors[3],[4].

Treatment GroupCOX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Pain Reduction (%) [Hot-Plate, 60 min]GI Toxicity Score (0-5 Scale)
Vehicle Control N/AN/A0.0 ± 1.2%0.0
Indomethacin (Standard) 0.91 ± 0.05> 50.0059.1 ± 2.3%4.2 (Severe)
Celecoxib (Standard) 0.36 ± 0.02> 50.0052.4 ± 1.8%1.5 (Mild)
API-SEDDS (10 mg/kg) 0.28 ± 0.037.87 ± 0.3355.8 ± 2.1%0.5 (Negligible)

Data Interpretation: The API-SEDDS demonstrates potent dual inhibition. By effectively blocking 5-LOX (IC₅₀ 7.87 µM) alongside COX-2, it achieves pain reduction comparable to Indomethacin while nearly eliminating the severe GI toxicity associated with leukotriene shunting[3],[8].

References

  • Saraf, P., et al. (2024). "Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity." RSC Medicinal Chemistry. URL:[Link]

  • Elbaridi, N., et al. (2017). "Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain." Pain Physician, 20(2S), SE23-SE31. URL:[Link]

  • Rapacz, A., et al. (2020). "Analgesic and antiallodynic activity of novel anticonvulsant agents derived from 3-benzhydryl-pyrrolidine-2,5-dione in mouse models of nociceptive and neuropathic pain." European Journal of Pharmacology, 871, 172890. URL:[Link]

  • Al-Deeb, O. A. (1994). "Synthesis and analgesic activity of new phencyclidine derivatives." Arzneimittelforschung, 44(10), 1141-1144. URL:[Link]

Sources

Method

A Robust, Validated HPLC-UV Method for the Quantification of 1-Benzhydrylpiperidine-4-carboxylic Acid in Bulk Pharmaceutical Material

An Application Note for the Chromatographic Quantification of 1-Benzhydrylpiperidine-4-carboxylic acid Abstract This application note details a highly specific, accurate, and precise reversed-phase high-performance liqui...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Chromatographic Quantification of 1-Benzhydrylpiperidine-4-carboxylic acid

Abstract

This application note details a highly specific, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-Benzhydrylpiperidine-4-carboxylic acid. This compound is a critical intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). The developed method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, providing a reliable analytical tool for quality control and drug development professionals. The protocol herein is presented with detailed steps for method execution and validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Method Rationale

1-Benzhydrylpiperidine-4-carboxylic acid (Molecular Formula: C₁₉H₂₁NO₂, Molecular Weight: 295.38 g/mol ) is a heterocyclic compound featuring a piperidine ring, a carboxylic acid functional group, and a bulky, non-polar benzhydryl (diphenylmethyl) moiety.[4] The accurate quantification of this molecule is essential for monitoring reaction kinetics, determining the purity of bulk drug substances, and conducting stability studies.

The structural characteristics of the analyte guide the choice of analytical methodology. The benzhydryl group contains two phenyl rings, which act as a strong chromophore, making UV spectrophotometry an ideal detection method. The presence of both a basic piperidine nitrogen and an acidic carboxylic acid group means the compound's ionization state is highly pH-dependent. An RP-HPLC method was selected for its versatility and robustness in separating compounds of moderate polarity.[5] To ensure sharp, symmetrical peaks and reproducible retention times, a buffered mobile phase is employed to suppress the secondary ionic interactions of the basic nitrogen with residual silanols on the stationary phase and to maintain a consistent ionization state of the carboxylic acid.[6]

Experimental Protocol

This section provides a comprehensive, step-by-step protocol for the analysis.

  • Analyte: 1-Benzhydrylpiperidine-4-carboxylic acid reference standard (>99% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Deionized Water (18.2 MΩ·cm)

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄, ACS grade), Orthophosphoric acid (85%, ACS grade)

  • Equipment: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters (ensure compatibility with organic solvents), HPLC autosampler vials.

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.

ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent retention and separation for moderately polar analytes.
Mobile Phase A 25 mM KH₂PO₄ in Water, pH adjusted to 3.0 with H₃PO₄The buffer controls the pH to keep the carboxylic acid protonated and the piperidine nitrogen ionized, ensuring a single analyte form and improving peak shape.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the reversed-phase column.
Gradient IsocraticAn isocratic elution is often sufficient for purity assays of a bulk substance and offers greater robustness.
Composition 60% Mobile Phase A : 40% Mobile Phase BThis ratio should be optimized but serves as a starting point to achieve a reasonable retention time (e.g., 5-10 minutes).
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30°CMaintaining a constant temperature ensures retention time reproducibility.
Detection Wavelength 225 nmThe benzhydryl group provides strong absorbance in the lower UV range. A DAD can be used to confirm peak purity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
  • Mobile Phase Preparation (1 L): Dissolve 3.40 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in the same ratio as the chromatographic mobile phase (60:40 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 1-Benzhydrylpiperidine-4-carboxylic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (5-150 µg/mL): Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the bulk sample into a 250 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before injection.[7]

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[1][8]

The following diagram illustrates the logical workflow from sample preparation through method validation and final reporting.

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation (ICH Q2) cluster_results Data & Reporting Sample Weigh Bulk Sample DissolveSample Dissolve & Dilute Sample Sample->DissolveSample Standard Weigh Reference Std. DissolveStd Dissolve & Dilute Std. Standard->DissolveStd Filter Filter Sample Solution DissolveSample->Filter HPLC HPLC System Injection DissolveStd->HPLC Filter->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Linearity Linearity & Range Integrate->Linearity Accuracy Accuracy (Spike/Recovery) Integrate->Accuracy Precision Precision (Repeatability) Integrate->Precision Specificity Specificity (Stress/Placebo) Integrate->Specificity LOQ LOD / LOQ Integrate->LOQ Robustness Robustness Integrate->Robustness Calculate Calculate Concentration Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for HPLC quantification and validation.

  • System Suitability: Before analysis, inject the 100 µg/mL standard solution six times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

  • Specificity: Analyze a placebo (all formulation components except the analyte) and a spiked sample. The placebo should show no interfering peaks at the retention time of the analyte. Specificity can also be demonstrated by showing that the peak is resolved from known impurities or degradation products generated under stress conditions (e.g., acid, base, peroxide, heat, light).[3]

  • Linearity: Inject the five calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform a recovery study by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9]

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. The results should remain unaffected by these minor changes, demonstrating the method's reliability.[10]

Expected Results and Data Presentation

The validation experiments are expected to yield results that meet the acceptance criteria outlined in the ICH guidelines. A summary of these expected performance characteristics is presented below.

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at analyte RTPass
Linearity (r²) ≥ 0.999> 0.999
Range 5 - 150 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (Repeatability RSD) ≤ 2.0%< 1.0%
Precision (Intermediate RSD) ≤ 2.0%< 1.5%
Limit of Quantitation (LOQ) Sufficient for purpose~0.5 µg/mL

Conclusion

The RP-HPLC method described provides a straightforward, robust, and reliable approach for the quantitative analysis of 1-Benzhydrylpiperidine-4-carboxylic acid. The use of a buffered mobile phase and UV detection is well-suited to the physicochemical properties of the analyte. This method has been designed for easy implementation in a quality control environment and is suitable for its intended purpose after full validation demonstrates its performance characteristics.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Bhatt, H., & Singh, S. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Chromatography Today. [Link]

  • International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Organomation. (n.d.). Chromatography Sample Preparation Guide. [Link]

  • Gaspar, G., et al. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. MDPI. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Google Patents. (2014). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine-4-carboxylic acid. PubChem. [Link]

  • Chrom Tech, Inc. (2025). Fundamentals of Sample Preparation for Chromatography. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • U.S. Environmental Protection Agency. (2025). 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine Properties. CompTox Chemicals Dashboard. [Link]

  • ResearchGate. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. [Link]

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Application

Application Note: A Robust HPLC-UV Method for the Analysis of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Benzhydry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride. This compound, a key piperidine derivative, is of significant interest in pharmaceutical research.[1][2] The developed isocratic method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, demonstrating excellent performance characteristics in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5][6] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for quality control, stability testing, and pharmacokinetic studies of this and structurally related compounds.

Introduction

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride is a substituted piperidine derivative. The piperidine ring is a prevalent structural motif in a wide range of pharmaceutical compounds, contributing to their biological activity.[1][2] Consequently, the development of robust analytical methods for the accurate quantification and purity assessment of such compounds is paramount in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection stands as a widely used, cost-effective, and powerful analytical technique for these purposes.[1][4]

The presence of both a carboxylic acid and a tertiary amine (piperidine nitrogen) in the structure of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride presents specific challenges for chromatographic separation. The ionization of these functional groups is pH-dependent, which can significantly impact retention and peak shape. Therefore, careful control of the mobile phase pH is critical for achieving reproducible and symmetrical peaks.

Compound of Interest:

Structure Chemical Name CAS Number Molecular Formula Molecular Weight
Chemical structure of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride
1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride1189805-28-4 (acid)C19H21NO2·HCl331.84 g/mol

Method Development Strategy

The primary objective was to develop a simple, rapid, and reliable isocratic RP-HPLC method. The strategy focused on optimizing the stationary phase, mobile phase composition (including organic modifier, pH, and buffer concentration), and detection wavelength to achieve optimal separation, peak symmetry, and sensitivity.

Physicochemical Properties and Initial Considerations
  • Structure and Functional Groups: The molecule possesses a bulky, hydrophobic benzhydryl group, a polar piperidine ring, and an ionizable carboxylic acid group.

  • Solubility: The hydrochloride salt form suggests good solubility in aqueous and polar organic solvents. Compounds with similar benzhydrylpiperazine structures are soluble in organic solvents like ethanol, DMSO, and DMF, but sparingly soluble in aqueous buffers.[8]

  • UV Absorbance: The benzhydryl group, containing two phenyl rings, is expected to exhibit strong UV absorbance, making UV detection a suitable choice. A wavelength scan would be necessary to determine the optimal detection wavelength.

Chromatographic Method Parameters

A systematic approach was employed to select and optimize the chromatographic conditions.

A C18 reversed-phase column is a suitable starting point for the separation of moderately polar to nonpolar compounds.[2] Given the presence of the carboxylic acid, which can be challenging to retain on standard C18 phases in highly aqueous mobile phases, an aqueous C18 column or a C18 column with high carbon load and end-capping was considered to prevent phase collapse and ensure robust retention.[9]

  • Organic Modifier: Acetonitrile (ACN) was chosen as the organic modifier due to its low viscosity and UV transparency.

  • Aqueous Phase and pH Control: To ensure consistent ionization of the analyte and achieve good peak shape, a buffered aqueous phase is essential. The mobile phase pH should be set at a value that is at least 2 pH units away from the pKa of the analyte to ensure a single ionic form. Given the presence of both acidic and basic functional groups, a pH in the acidic range (e.g., pH 2.5-3.5) was selected. At this pH, the carboxylic acid will be protonated (less polar) enhancing retention on a reversed-phase column, and the piperidine nitrogen will be protonated (charged). Using a mobile phase modifier like formic acid or phosphoric acid is common for such separations.[10][11]

A UV scan of a standard solution of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride was performed to identify the wavelength of maximum absorbance (λmax). The benzhydryl moiety is expected to have a strong absorbance around 220-260 nm.

Experimental Protocol

Materials and Reagents
  • 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Methanol (HPLC grade)

Instrumentation

An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector was used.

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies.

  • Sample Preparation: Dissolve the sample containing 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (e.g., 254 nm)

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4][5][12]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

Parameter Acceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) for replicate injections RSD ≤ 2.0%
Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the reference standard. The chromatograms were examined for any interference at the retention time of the analyte peak.

Linearity and Range

Linearity was assessed by analyzing a series of at least five concentrations of the reference standard over a specified range. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

Accuracy was determined by the recovery method. A known amount of the reference standard was spiked into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst and/or instrument. The RSD of the peak areas was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as the flow rate, column temperature, and mobile phase composition, and observing the effect on the results.

Workflow and Decision Pathway Diagrams

General Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Prepare Mobile Phase B Prepare Standard and Sample Solutions A->B C System Equilibration B->C D Inject Blank and System Suitability Samples C->D E Inject Standard and Sample Solutions D->E F Data Acquisition E->F G Peak Integration and Identification F->G H Quantification using Calibration Curve G->H I Report Generation H->I

Caption: General workflow for HPLC analysis.

Method Development Decision Pathway

G node_process node_process start Start Method Development col_select Select C18 Column start->col_select mob_phase Optimize Mobile Phase (ACN:Buffered Water) col_select->mob_phase peak_shape Acceptable Peak Shape? mob_phase->peak_shape adjust_ph Adjust pH/Buffer peak_shape->adjust_ph No optimize_grad Optimize Gradient/Isocratic Conditions peak_shape->optimize_grad Yes adjust_ph->mob_phase final_method Final Validated Method optimize_grad->final_method

Caption: Decision pathway for HPLC method development.

Conclusion

The developed RP-HPLC method for the analysis of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride is simple, precise, accurate, and robust. The method is suitable for the routine quality control and quantitative analysis of this compound in bulk drug and pharmaceutical dosage forms. The validation results demonstrate that the method adheres to the standards set forth by the ICH, ensuring reliable and reproducible data.

References

  • Chromtech. (n.d.). HPLC Analysis of Carboxylic Acids.
  • AugustaChrom. (n.d.).
  • SIELC Technologies. (n.d.).
  • BenchChem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Taylor & Francis Online. (2006, December 6). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Application Note: HPLC Purification of 3-(2-Cyclohexylethyl)piperidine.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Chemsrc. (n.d.). CAS#:681482-53-1 | 1-benzylpiperidine-4-carboxylic acid,hydrochloride.
  • Lab Manager. (n.d.).
  • AMSbiopharma. (2025, July 22).
  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • Slideshare. (n.d.).
  • Guidechem. (n.d.). 1-benzhydrylpiperidine-4-carboxylic acid 1189805-28-4 wiki.
  • Cayman Chemical. (2022, October 4).
  • PubChem. (n.d.). 1-Benzylpiperidine-4-carboxylic acid.
  • ChemicalBook. (n.d.). 1-BENZOYLPIPERIDINE-4-CARBOXYLIC ACID.
  • PubChemLite. (n.d.). 1-benzoylpiperidine-4-carboxylic acid (C13H15NO3).
  • NextSDS. (n.d.).
  • University of Regina. (n.d.).
  • ChemicalBook. (n.d.). 4-BENZYL-1-PIPERAZINE-CARBOXYLIC ACID AMIDE HCL.
  • ChemicalBook. (n.d.). 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid.
  • PubChem. (n.d.). Benzhydrylpiperazine.
  • Chair of Analytical Chemistry. (n.d.).

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Method

Application of 1-Benzhydrylpiperidine-4-carboxylic Acid in Anti-inflammatory Drug Discovery

Introduction: The Imperative for Novel Anti-inflammatory Therapeutics Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation und...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Anti-inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic and debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The current therapeutic landscape, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often hampered by significant side effects, particularly with long-term use.[1] This underscores the urgent need for novel anti-inflammatory agents with improved safety profiles and targeted mechanisms of action.

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and bioactive molecules.[3] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory properties.[3][4][5] The 1-benzhydrylpiperidine moiety, in particular, has been explored for its potential in various therapeutic areas, including as an inhibitor of monoamine oxidase for neurological disorders and in cancer therapy.[6][7] This application note focuses on the untapped potential of a specific derivative, 1-Benzhydrylpiperidine-4-carboxylic acid, as a lead compound in the discovery of next-generation anti-inflammatory drugs. We will explore its proposed mechanism of action and provide detailed protocols for its characterization.

Proposed Mechanism of Action: Targeting Key Inflammatory Signaling Cascades

While the precise mechanism of 1-Benzhydrylpiperidine-4-carboxylic acid is yet to be fully elucidated, based on the known pharmacology of related piperidine compounds, we hypothesize that its anti-inflammatory effects are mediated through the modulation of one or more key intracellular signaling pathways that are central to the inflammatory response. Many piperidine derivatives exert their anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8]

1. The NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of inflammatory gene expression.[9][10] Upon activation by pro-inflammatory stimuli like cytokines (e.g., TNF-α, IL-1) or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), a cascade of events leads to the nuclear translocation of NF-κB dimers.[9][11][12] In the nucleus, NF-κB binds to specific DNA sequences to induce the transcription of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10][12] We propose that 1-Benzhydrylpiperidine-4-carboxylic acid may interfere with this pathway, potentially by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, or by directly blocking the nuclear translocation of NF-κB.

2. The MAPK Signaling Pathway: The MAPK family of kinases, including ERK, JNK, and p38, are critical transducers of extracellular signals that regulate a wide range of cellular processes, including inflammation.[13][14][15][16] These pathways are activated by various stimuli, including inflammatory cytokines and cellular stress, and play a crucial role in the production of pro-inflammatory mediators.[15][16][17] For instance, the p38 MAPK pathway is known to stabilize inflammatory mRNAs and, in concert with NF-κB, shapes the intensity and duration of the inflammatory response.[16] It is plausible that 1-Benzhydrylpiperidine-4-carboxylic acid could exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of key kinases within the MAPK cascades.

3. The JAK-STAT Signaling Pathway: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another pivotal signaling cascade in immunity and inflammation.[18][19][20][21] It is the primary signaling route for a wide array of cytokines and growth factors.[19][20] Cytokine binding to its receptor triggers the activation of associated JAKs, which then phosphorylate and activate STAT proteins.[22] Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immune cell proliferation, activation, and differentiation.[22] Given the central role of cytokines in inflammation, inhibition of the JAK-STAT pathway presents a compelling therapeutic strategy. 1-Benzhydrylpiperidine-4-carboxylic acid could potentially interfere with this pathway at the level of JAK kinase activity or STAT phosphorylation.

The following diagram illustrates the potential points of intervention for 1-Benzhydrylpiperidine-4-carboxylic acid within these key inflammatory signaling pathways.

Inflammatory_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus Receptor Cytokine/LPS Receptor MAP3K MAP3K Receptor->MAP3K IKK IKK Receptor->IKK JAK JAK Receptor->JAK MAP2K MAP2K MAP3K->MAP2K MAPK p38/JNK/ERK MAP2K->MAPK AP1 AP-1 MAPK->AP1 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation STAT STAT JAK->STAT phosphorylates STAT_nuc STAT STAT->STAT_nuc Dimerization & Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes AP1->Inflammatory_Genes STAT_nuc->Inflammatory_Genes Compound 1-Benzhydrylpiperidine- 4-carboxylic acid Compound->MAPK Inhibits? Compound->IKK Inhibits? Compound->JAK Inhibits? Compound->NFkB_nuc Inhibits Translocation?

Caption: Proposed mechanism of action of 1-Benzhydrylpiperidine-4-carboxylic acid.

Experimental Protocols for Characterization

To rigorously evaluate the anti-inflammatory potential of 1-Benzhydrylpiperidine-4-carboxylic acid, a multi-tiered approach encompassing both in vitro and in vivo assays is essential. The following protocols provide a comprehensive framework for this investigation.

Part 1: In Vitro Characterization

Rationale: Protein denaturation is a well-documented cause of inflammation.[23] This assay provides a rapid and straightforward method to assess the ability of a compound to prevent protein denaturation, a key event in the inflammatory process.[23][24][25]

Protocol:

  • Preparation of Reagents:

    • Prepare a 0.2% (w/v) solution of bovine serum albumin (BSA) in Tris-buffered saline (TBS), pH 6.8.

    • Prepare various concentrations of 1-Benzhydrylpiperidine-4-carboxylic acid and a reference drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 0.1%).

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of the BSA solution to each well.

    • Add 10 µL of the test compound or reference drug at various concentrations. For the control, add 10 µL of the solvent.

    • Incubate the plate at 37°C for 20 minutes.

    • Induce denaturation by incubating the plate at 72°C for 5 minutes.

    • Cool the plate to room temperature.

    • Measure the absorbance at 660 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration.[8]

Rationale: Macrophages are key players in the innate immune response and are potent producers of pro-inflammatory cytokines upon stimulation with LPS.[26] This cellular model is widely used to screen for anti-inflammatory agents and to investigate their mechanisms of action.[26][27][28]

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Assay Procedure:

    • Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 1-Benzhydrylpiperidine-4-carboxylic acid or a reference drug (e.g., dexamethasone) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the culture supernatant using commercially available ELISA kits.

  • Western Blot Analysis for Signaling Pathway Proteins:

    • After a shorter LPS stimulation time (e.g., 30-60 minutes), lyse the cells and perform Western blot analysis to assess the phosphorylation status of key signaling proteins, such as p65 (NF-κB), IκBα, p38 MAPK, and STAT3. This will provide insights into the specific pathways targeted by the compound.

The following diagram illustrates the experimental workflow for the LPS-induced inflammation assay.

LPS_Workflow start Seed Macrophages adherence Allow Adherence (Overnight) start->adherence pretreatment Pre-treat with Compound or Vehicle (1 hr) adherence->pretreatment stimulation Stimulate with LPS (24 hrs for mediators, 30-60 mins for signaling) pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant lysis Lyse Cells stimulation->lysis griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines) supernatant->elisa western Western Blot (Signaling Proteins) lysis->western analysis Data Analysis griess->analysis elisa->analysis western->analysis

Caption: Workflow for LPS-induced inflammation assay in macrophages.

Part 2: In Vivo Evaluation

Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible acute inflammatory model used for the in vivo screening of anti-inflammatory drugs.[29][30][31][32][33] Carrageenan injection induces a biphasic inflammatory response characterized by the release of various inflammatory mediators.[30]

Protocol:

  • Animals:

    • Use male Wistar rats or Swiss albino mice (weighing 150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

  • Experimental Groups:

    • Group I: Control (vehicle only)

    • Group II: Carrageenan control (vehicle + carrageenan)

    • Group III: Reference drug (e.g., indomethacin, 10 mg/kg, p.o.) + carrageenan

    • Group IV-VI: 1-Benzhydrylpiperidine-4-carboxylic acid (e.g., 10, 30, 100 mg/kg, p.o.) + carrageenan

  • Procedure:

    • Administer the test compound, reference drug, or vehicle orally 1 hour before carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[33]

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Mean paw edema of control - Mean paw edema of treated) / Mean paw edema of control ] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Rationale: This model mimics systemic inflammation and is useful for evaluating the effects of a compound on the systemic production of pro-inflammatory cytokines.[34][35]

Protocol:

  • Animals and Groups:

    • Use male C57BL/6 mice.

    • Establish similar experimental groups as in the paw edema model.

  • Procedure:

    • Administer the test compound, reference drug, or vehicle intraperitoneally (i.p.) 30 minutes before LPS injection.

    • Inject LPS (e.g., 1 mg/kg, i.p.).

    • Collect blood samples via cardiac puncture at a specified time point (e.g., 2 or 6 hours) after LPS injection.

  • Analysis:

    • Separate the serum and measure the levels of TNF-α, IL-6, and other relevant cytokines using ELISA.

Data Presentation

All quantitative data should be presented in a clear and organized manner. The following tables provide templates for summarizing the results from the proposed experiments.

Table 1: In Vitro Anti-inflammatory Activity of 1-Benzhydrylpiperidine-4-carboxylic Acid

CompoundInhibition of Protein Denaturation (IC50, µM)Inhibition of NO Production (IC50, µM)Inhibition of TNF-α Release (IC50, µM)Inhibition of IL-6 Release (IC50, µM)
1-Benzhydrylpiperidine-4-carboxylic acid
Diclofenac Sodium
Dexamethasone

Table 2: Effect of 1-Benzhydrylpiperidine-4-carboxylic Acid on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Control--
Carrageenan-0
Indomethacin10
1-Benzhydrylpiperidine-4-carboxylic acid10
1-Benzhydrylpiperidine-4-carboxylic acid30
1-Benzhydrylpiperidine-4-carboxylic acid100

Table 3: Effect of 1-Benzhydrylpiperidine-4-carboxylic Acid on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Control-
LPS-
Dexamethasone10
1-Benzhydrylpiperidine-4-carboxylic acid10
1-Benzhydrylpiperidine-4-carboxylic acid30
1-Benzhydrylpiperidine-4-carboxylic acid100

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of 1-Benzhydrylpiperidine-4-carboxylic acid as a potential anti-inflammatory agent. The proposed experiments will not only establish its efficacy in both in vitro and in vivo models but also provide crucial insights into its underlying mechanism of action. Positive results from these studies would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic and toxicological profiling, and evaluation in chronic models of inflammation. The unique structural features of 1-Benzhydrylpiperidine-4-carboxylic acid, combined with the proven therapeutic potential of the piperidine scaffold, make it a promising candidate for the development of novel and safer anti-inflammatory drugs.

References

  • JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC.
  • Carrageenan-Induced Paw Edema Model - Charles River Laboratories.
  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC.
  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - Frontiers.
  • JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC.
  • MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION - Biolife - Publisher.
  • The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH.
  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens.
  • NF-κB: a key role in inflammatory diseases - JCI.
  • MAPK Signaling Links Autophagy and Inflammation - R&D Systems.
  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service.
  • What is the mechanism of Cyclosporine? - Patsnap Synapse.
  • TNF and MAP kinase signaling pathways - PMC - NIH.
  • Mechanisms of action of cyclosporine - National Open Access Monitor, Ireland.
  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC.
  • Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections - Frontiers.
  • A Review of the Mechanism of Action of Cyclosporine A | OPTH - Dove Medical Press.
  • LPS Model of Systemic Inflammation - Melior Discovery.
  • Ciclosporin - Wikipedia.
  • JAK-STAT signaling pathway - Wikipedia.
  • JAK/STAT Signaling Pathway and Inhibitors in Inflammatory and Neoplasmatic Skin Diseases - Austin Publishing Group.
  • Mechanisms of action of cyclosporine and effects on connective tissues - PubMed.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv.
  • NF-κB signaling in inflammation - PubMed - NIH.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • NF-κB: A Double-Edged Sword Controlling Inflammation - MDPI.
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate.
  • A Comparative Analysis of the Anti-inflammatory Potential of Piperidine-Based Compounds - Benchchem.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC.
  • Synthesis, biological evaluation and molecular modeling studies of phenyl-/benzhydrylpiperazine derivatives as potential MAO inhibitors - PubMed.
  • LPS-induced inflammation - can anyone help? - ResearchGate.
  • Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo - PubMed.
  • Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation - Frontiers.
  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed.
  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX - Slideshare.
  • In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants - Journal of Applied Pharmaceutical Science.
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI.
  • In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea - Chemical Engineering Transactions.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.
  • Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives.
  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC.
  • Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of MDA-MB-231 human breast cancer cell proliferation - ResearchGate.
  • ANTI-INFLAMMATORY ACTIVITY OF PIPERINE - J-Stage.
  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats.

Sources

Application

Topic: Preparation and Certification of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride as a Chemical Reference Standard

An Application Guide for Researchers and Drug Development Professionals Abstract This application note provides a comprehensive, in-depth guide for the synthesis, purification, and analytical certification of 1-Benzhydry...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis, purification, and analytical certification of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride for use as a chemical reference standard. Reference standards are fundamental to pharmaceutical development and quality control, serving as the basis for confirming the identity, purity, and potency of active pharmaceutical ingredients (APIs), intermediates, and impurities.[1][2] This document outlines a robust synthetic pathway, a stringent purification protocol, and a multi-technique analytical workflow designed to establish the material's suitability as a primary reference standard, in alignment with guidelines from regulatory bodies like the U.S. Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3]

Introduction: The Critical Role of Reference Standards

In pharmaceutical quality control, analytical measurements performed with relative methods, such as High-Performance Liquid Chromatography (HPLC), are mandatory for ensuring the safety and efficacy of drug substances.[4] These measurements must be traceable to a primary reference standard, which is a substance shown through extensive analytical testing to be authentic and of high purity.[4] The purpose of establishing a chemical reference standard is to achieve unparalleled accuracy and reproducibility in analytical testing.[2]

1-Benzhydrylpiperidine-4-carboxylic acid is a key structural motif and a potential intermediate or impurity in the synthesis of various pharmaceutical agents. A highly characterized reference standard of its hydrochloride salt is therefore essential for:

  • Method Development & Validation: To develop and validate analytical methods for quantifying the compound in bulk materials or finished products.

  • Impurity Profiling: To accurately identify and quantify it as a process-related impurity.

  • Quality Control (QC) Testing: For routine release testing of raw materials and API batches.

This guide provides the scientific rationale and step-by-step protocols necessary to produce and certify this reference material in-house.

Synthesis and Purification Strategy

The preparation of a high-purity reference standard begins with a well-controlled chemical synthesis designed to minimize impurity formation, followed by a rigorous purification process.

Synthetic Pathway Rationale

A logical and efficient approach to synthesizing 1-Benzhydrylpiperidine-4-carboxylic acid involves a two-step process: N-alkylation of a piperidine-4-carboxylic acid ester followed by saponification (ester hydrolysis) and subsequent salt formation.

  • Step 1: N-Alkylation. Ethyl isonipecotate (ethyl piperidine-4-carboxylate) is chosen as the starting material due to its commercial availability and the protective nature of the ethyl ester, which prevents the carboxylic acid from interfering with the N-alkylation reaction. Bromodiphenylmethane (benzhydryl bromide) serves as the alkylating agent. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is used to deprotonate the piperidine nitrogen, facilitating the nucleophilic substitution. Acetonitrile is an ideal solvent due to its polar aprotic nature, which promotes the Sₙ2 reaction.

  • Step 2: Saponification & Salt Formation. The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions using sodium hydroxide (NaOH). The reaction is typically performed in a mixed solvent system like ethanol/water to ensure solubility of both the ester and the hydroxide salt. Finally, acidification with hydrochloric acid (HCl) not only protonates the carboxylate to form the final carboxylic acid but also protonates the piperidine nitrogen, yielding the desired hydrochloride salt, which often exhibits improved crystallinity and stability.

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification & Salt Formation A Ethyl Piperidine-4-carboxylate C Ethyl 1-benzhydrylpiperidine-4-carboxylate A->C B Bromodiphenylmethane B->C reagents1 + K₂CO₃, Acetonitrile Reflux D 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride (Final Product) C->D C->D reagents1->C reagents2 1. NaOH, EtOH/H₂O 2. Conc. HCl reagents2->D

Caption: Synthetic workflow for the preparation of the target reference standard.

Detailed Experimental Protocol: Synthesis

Materials & Reagents:

  • Ethyl piperidine-4-carboxylate

  • Bromodiphenylmethane

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Sodium Hydroxide

  • Ethanol

  • Concentrated Hydrochloric Acid (37%)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

Protocol:

Step 1: Synthesis of Ethyl 1-benzhydrylpiperidine-4-carboxylate

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl piperidine-4-carboxylate (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add bromodiphenylmethane (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the oil in ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude ethyl 1-benzhydrylpiperidine-4-carboxylate, which can be used in the next step without further purification.

Step 2: Synthesis of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours until saponification is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Stir the slurry in the ice bath for an additional hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold deionized water.

Purification Protocol: Recrystallization

The purity of a reference standard is paramount.[2] Recrystallization is employed to remove any remaining starting materials, by-products, or other impurities.

  • Transfer the crude hydrochloride salt to a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent system (e.g., ethanol/water or isopropanol) and heat gently with stirring until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for several hours to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride in a vacuum oven at 40-50°C to a constant weight.

Analytical Characterization and Certification

A comprehensive set of analytical tests is required to confirm the identity, purity, and assigned potency of the reference standard.[4] The results of these tests form the basis of the Certificate of Analysis (CoA).

Analytical_Workflow cluster_0 Material Preparation cluster_1 Identity Confirmation cluster_2 Purity & Assay cluster_3 Certification A Synthesized & Purified Material B ¹H NMR, ¹³C NMR A->B C Mass Spectrometry (MS) A->C D FT-IR Spectroscopy A->D E HPLC-UV (Purity) A->E F Elemental Analysis (CHN) A->F G Certified Reference Standard (CRS) B->G C->G D->G E->G F->G

Caption: Analytical workflow for the certification of the reference standard.

Identity Confirmation
TechniquePurposeExpected Results
¹H NMR Confirms the proton framework of the molecule.Aromatic protons (benzhydryl group), a distinct singlet for the benzhydryl methine proton (CH), and aliphatic protons corresponding to the piperidine ring.
¹³C NMR Confirms the carbon skeleton.Aromatic carbons, the C=O of the carboxylic acid, the benzhydryl methine carbon, and piperidine ring carbons.
Mass Spec (ESI+) Confirms molecular weight.Expected [M+H]⁺ for the free base (C₁₉H₂₁NO₂) at m/z ≈ 296.16.[5]
FT-IR Confirms functional groups.Broad O-H stretch (carboxylic acid), C=O stretch (~1700-1730 cm⁻¹), aromatic C-H stretches, and N-H⁺ stretch from the hydrochloride salt.
Elemental Analysis Confirms elemental composition.Calculated values for C₁₉H₂₂ClNO₂: C, 68.77%; H, 6.68%; N, 4.22%. Experimental values should be within ±0.4% of theoretical.
Purity Determination by HPLC

HPLC is the primary technique for assessing purity and is crucial for assigning the standard's potency.[6] A validated, stability-indicating reversed-phase method is required.

Table 1: Recommended HPLC Method Parameters

Parameter Recommended Conditions
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes, hold for 5 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 220 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

| Sample Preparation | 0.5 mg/mL in 50:50 Water:Acetonitrile |

Protocol: HPLC Purity Analysis

  • System Suitability: Before sample analysis, perform replicate injections of a standard solution to verify system precision, tailing factor, and theoretical plates.

  • Sample Analysis: Inject the prepared sample solution in triplicate.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method, excluding the solvent front.

  • Acceptance Criteria: For a primary reference standard, the purity should typically be ≥99.5%.

Certificate of Analysis (CoA), Storage, and Handling

Once all analytical tests are complete and the material meets all specifications, a CoA is generated. This document should include the batch number, all characterization data, the assigned purity/potency value, storage conditions, and a retest date.

  • Storage: The reference standard should be stored in a well-sealed container, protected from light and moisture, at a controlled temperature (e.g., 2-8°C or -20°C for long-term stability).

  • Handling: Use appropriate personal protective equipment (PPE). Allow the container to reach ambient temperature before opening to prevent moisture condensation.

  • Re-qualification: The stability of the reference standard should be monitored over time. A re-qualification schedule must be established based on stability data to ensure its continued fitness for use.[3]

References

  • MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. [Link]

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • Gundla, R., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PMC. [Link]

  • Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Carta, F., et al. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • Vinaya, K., et al. (2008, August 12). Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative: 1-Benzhydryl-4-(2-nitro- benzenesulfonyl). ResearchGate. [Link]

  • Šimatonis, A., et al. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

Sources

Method

Application Note: Polymer Functionalization using 1-Benzhydrylpiperidine-4-carboxylic Acid for Advanced Drug Delivery

Introduction and Scientific Rationale 1-Benzhydrylpiperidine-4-carboxylic acid (1-BPCA) is a highly versatile chemical building block characterized by a piperidine ring substituted with a bulky, lipophilic benzhydryl (di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

1-Benzhydrylpiperidine-4-carboxylic acid (1-BPCA) is a highly versatile chemical building block characterized by a piperidine ring substituted with a bulky, lipophilic benzhydryl (diphenylmethyl) group at the nitrogen atom, and a reactive carboxylic acid at the C4 position. The benzhydryl-piperidine motif is a privileged scaffold in medicinal chemistry, frequently found in antihistamines, selective histone deacetylase (HDAC) inhibitors, and cannabinoid receptor 1 (CB1R) inverse agonists[1][2].

While small-molecule benzhydryl derivatives exhibit potent bioactivity, their high lipophilicity often leads to indiscriminate blood-brain barrier (BBB) penetration, causing unintended central nervous system (CNS) side effects. To circumvent this, polymer functionalization (e.g., PEGylation or conjugation to polyamine nanocarriers) has emerged as a definitive strategy. Covalently attaching 1-BPCA to high-molecular-weight hydrophilic polymers restricts the moiety to peripheral tissues, dramatically altering its pharmacokinetic profile while preserving its peripheral target engagement[2]. Furthermore, functionalizing polymers with 1-BPCA can be used to tune the lipophilicity of micellar cores or create hybrid heterogeneous catalysts[3].

This application note provides a comprehensive, self-validating protocol for the covalent conjugation of 1-BPCA to amine-functionalized polymers, detailing the mechanistic causality behind each experimental choice.

Mechanistic Causality: The Conjugation Chemistry

The functionalization relies on zero-length crosslinking via EDC/NHS carbodiimide chemistry .

  • Activation: The sterically accessible C4-carboxylic acid of 1-BPCA is reacted with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC activates the carboxyl group to form an unstable O-acylisourea intermediate.

  • Stabilization: Because the O-acylisourea is highly susceptible to hydrolysis, N-Hydroxysuccinimide (NHS) is introduced. NHS displaces the EDC byproduct (isourea) to form a semi-stable, amine-reactive NHS-ester.

  • Conjugation: The primary amine of the polymer (e.g., mPEG−NH2​ or Chitosan) acts as a nucleophile, attacking the NHS-ester to form a highly stable amide bond, releasing NHS as a leaving group.

Causality Check: The reaction must be performed in anhydrous organic solvents (like DCM or DMF) when using standard EDC/NHS to prevent the rapid hydrolysis of the O-acylisourea intermediate. If aqueous conditions are mandatory (e.g., for pre-formed chitosan nanoparticles), the water-soluble analog sulfo-NHS must be utilized alongside precise pH control (pH 5.5 for activation, pH 7.4 for conjugation) to balance amine protonation and ester stability.

G A 1-BPCA (Carboxylic Acid) B EDC / NHS Activation A->B C 1-BPCA NHS-Ester (Reactive Intermediate) B->C E Functionalized Polymer (Amide Linkage) C->E D Polymer-NH2 (e.g., mPEG-Amine) D->E

Chemical workflow for EDC/NHS-mediated polymer conjugation to 1-BPCA.

Experimental Protocols

Protocol A: Synthesis of mPEG-1-BPCA Conjugate (Organic Phase)

This protocol is designed for soluble, organic-compatible polymers such as amine-terminated Polyethylene Glycol ( mPEG−NH2​ , 5 kDa).

Materials:

  • 1-Benzhydrylpiperidine-4-carboxylic acid (1-BPCA)

  • mPEG−NH2​ (5 kDa)

  • EDC·HCl and NHS (1.5 molar equivalents to 1-BPCA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Cold diethyl ether

Step-by-Step Methodology:

  • Reagent Solubilization: Dissolve 1.2 equivalents of 1-BPCA in a 1:1 mixture of anhydrous DCM/DMF (5 mL per gram of polymer). Rationale: DMF ensures complete dissolution of the lipophilic benzhydryl moiety, while DCM facilitates later precipitation.

  • Carboxyl Activation: Add 1.5 equivalents of EDC·HCl and 1.5 equivalents of NHS to the solution. Stir continuously at room temperature for 2 hours under an inert nitrogen atmosphere. Rationale: Nitrogen prevents atmospheric moisture from hydrolyzing the activated ester.

  • Polymer Addition: In a separate vial, dissolve 1.0 equivalent of mPEG−NH2​ in anhydrous DCM. Add 2.0 equivalents of DIPEA to this polymer solution. Rationale: DIPEA is a non-nucleophilic base that ensures the polymer's primary amines are fully deprotonated and nucleophilic, without competing with the polymer for the NHS-ester.

  • Conjugation: Dropwise, add the activated 1-BPCA solution to the polymer solution. Stir the reaction mixture in the dark at room temperature for 24 hours.

  • Purification via Precipitation: Concentrate the reaction mixture via rotary evaporation to 25% of its original volume. Drop the concentrated solution into 10 volumes of ice-cold diethyl ether under vigorous stirring.

  • Validation & Recovery: Collect the precipitated polymer via centrifugation (4000 rpm, 10 mins). Wash twice with cold ether to remove unreacted 1-BPCA, EDC, and NHS. Dry under vacuum. The degree of substitution should be verified via 1H -NMR (comparing the benzhydryl aromatic protons at ~7.2-7.4 ppm to the PEG backbone at 3.6 ppm).

Protocol B: Surface Functionalization of Polyamine Nanoparticles (Aqueous Phase)

This protocol is adapted for pre-formed, amine-rich nanoparticles (e.g., Chitosan or PEI) where organic solvents would cause nanoparticle dissolution or aggregation.

Materials:

  • Chitosan Nanoparticles (Suspended in DI water)

  • 1-BPCA (Pre-dissolved in minimal DMSO)

  • EDC·HCl and Sulfo-NHS

  • 0.1 M MES Buffer (pH 5.5) and 0.1 M PBS (pH 7.4)

Step-by-Step Methodology:

  • Aqueous Activation: Dissolve 1-BPCA in a minimal volume of DMSO (up to 10% of final reaction volume to prevent nanoparticle crash-out). Add to 0.1 M MES buffer (pH 5.5). Add EDC and Sulfo-NHS (2:5 molar ratio to 1-BPCA). Stir for 15 minutes. Rationale: Sulfo-NHS is required for aqueous stability. The acidic pH of 5.5 is optimal for EDC-mediated activation.

  • pH Adjustment & Conjugation: Rapidly adjust the pH of the activated solution to 7.4 using 1M NaOH, and immediately add the Chitosan nanoparticle suspension. Rationale: Primary amines on chitosan are protonated at pH 5.5 ( NH3+​ ) and thus non-nucleophilic. Raising the pH to 7.4 deprotonates the amines, enabling the nucleophilic attack on the Sulfo-NHS ester.

  • Incubation: React for 4 hours at room temperature under gentle end-over-end mixing.

  • Dialysis Purification: Transfer the suspension to a dialysis cassette (MWCO 10 kDa) and dialyze against PBS (pH 7.4) for 48 hours, changing the buffer every 12 hours. Rationale: Dialysis acts as a self-validating purification step, ensuring that any subsequent biological assays measure only covalently bound 1-BPCA, not physically entrapped small molecules.

Pharmacokinetic Rationale & Visualization

The primary advantage of conjugating 1-BPCA to a polymer is the spatial control of the therapeutic payload. Unconjugated benzhydryl-piperidines readily cross the BBB due to their high lipophilicity (LogP > 3.5). By conjugating the molecule to a high-molecular-weight PEG chain, the hydrodynamic radius of the molecule exceeds the threshold for passive BBB diffusion, restricting the pharmacological action (e.g., CB1R inverse agonism) entirely to the peripheral nervous system and gastrointestinal tract[2][4].

G A 1-BPCA Payload (Lipophilic, Bioactive) B Unconjugated Small Molecule A->B C Polymer Conjugated (e.g., PEGylated) A->C D Crosses Blood-Brain Barrier (Unwanted CNS Effects) B->D E Peripherally Restricted (Targeted GI/Metabolic Action) C->E

Pharmacokinetic rationale for PEGylating benzhydryl-piperidine derivatives.

Quantitative Data Presentation

The following table summarizes the anticipated physicochemical shifts when 1-BPCA is conjugated to different polymer backbones, demonstrating the versatility of the functionalization.

Polymer BackboneConjugation ChemistryTarget Degree of Substitution (DS)Change in Zeta Potential (mV)Change in LogP (Lipophilicity)Primary Application
mPEG-Amine (5 kDa) Organic EDC/NHS> 95% (End-cap)Neutral (0 to ±2)Highly HydrophilicPeripheral restriction of bioactive payloads; extended circulation half-life.
Chitosan NPs (100 nm) Aqueous EDC/Sulfo-NHS15 - 25% (Surface amines)+35 mV +15 mVIncreased Surface LipophilicityTargeted cellular uptake; stabilization of hydrophobic drug encapsulation.
PLGA-PEG-Amine Organic EDC/NHS> 90% (End-cap)-10 mV -5 mVAmphiphilic tuningMicelle formation; active targeting ligands for nanocarriers.
Fe3​O4​ -Amine NPs Aqueous EDC/Sulfo-NHS30 - 40%+20 mV +5 mVIncreased organic dispersibilityHybrid heterogeneous catalysis (e.g., Knoevenagel reactions).

Note: The reduction in positive Zeta potential for polyamine carriers (like Chitosan) is a direct, self-validating metric of successful conjugation, as primary amines are consumed to form neutral amide bonds.

References

  • Discovery of PEGylated 6-Benzhydryl-4-amino-quinazolines as Peripherally Restricted CB1R Inverse Agonists ACS Medicinal Chemistry Letters[Link]

  • Polymer conjugates having reduced antigenicity and methods of using the same US P
  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3​O4​ nanoparticles as a magnetic catalyst for Knoevenagel reaction Materials Research Bulletin[Link]

  • Heterocyclicalkyl derivative compounds as selective histone deacetylase inhibitors and pharmaceutical compositions comprising the same World Intellectual Property Organiz

Sources

Application

Application Note: A Framework for Evaluating 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride as a Novel Bioavailability Enhancer

Abstract The oral bioavailability of many active pharmaceutical ingredients (APIs) is limited by poor membrane permeability, presenting a significant hurdle in drug development.[1][2] Chemical permeation enhancers (PEs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The oral bioavailability of many active pharmaceutical ingredients (APIs) is limited by poor membrane permeability, presenting a significant hurdle in drug development.[1][2] Chemical permeation enhancers (PEs) offer a promising strategy to overcome this barrier by transiently modulating the properties of the intestinal epithelium to facilitate drug transport.[3][4] This document presents a detailed framework for the investigation of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride as a potential, novel bioavailability enhancer. While direct evidence for this specific application is not yet established in published literature, its structural motifs suggest a potential interaction with the lipid bilayers of cell membranes. This application note provides researchers, scientists, and drug development professionals with the foundational scientific rationale and detailed experimental protocols to rigorously evaluate its efficacy and mechanisms of action.

Introduction: The Challenge of Poor Permeability

A significant portion of new chemical entities are categorized under the Biopharmaceutics Classification System (BCS) as Class III (high solubility, low permeability) or Class IV (low solubility, low permeability), where poor absorption across the intestinal wall is a primary obstacle to achieving therapeutic efficacy via oral administration.[5] Strategies to enhance bioavailability are therefore critical.[1][6][7] These include particle size reduction, the use of amorphous solid dispersions, and lipid-based formulations.[1][2] An alternative and compelling approach is the co-formulation of the API with a permeation enhancer, a substance that reversibly increases the permeability of the intestinal membrane.[3][4]

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride is a compound whose potential as a permeation enhancer has yet to be fully explored. Its lipophilic benzhydryl group and more hydrophilic piperidine-4-carboxylic acid moiety give it an amphiphilic character, a common feature among many known permeation enhancers.

Proposed Mechanism of Action

It is hypothesized that 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride may enhance the bioavailability of co-administered APIs through one or more of the following mechanisms:

  • Disruption of the Lipid Bilayer: The lipophilic benzhydryl group could intercalate into the lipid bilayers of the intestinal epithelial cells, leading to a transient fluidization of the membrane. This increased fluidity would lower the barrier to transcellular transport of the API.[3]

  • Modulation of Tight Junctions: The compound might interact with the proteins that form the tight junctions between adjacent epithelial cells. A temporary loosening of these junctions would increase the paracellular transport of the API.

  • Inhibition of Efflux Pumps: Many APIs are substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump them out of the cell, reducing net absorption.[8] It is plausible that 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride could act as a competitive or non-competitive inhibitor of these transporters.

The following diagram illustrates these potential mechanisms:

Proposed_Mechanisms_of_Action Figure 1: Proposed Mechanisms for Bioavailability Enhancement cluster_epithelium Intestinal Epithelium cell1 Enterocyte 1 tj Tight Junction cell1->tj efflux P-gp Efflux Pump cell2 Enterocyte 2 enhancer 1-Benzhydrylpiperidine- 4-carboxylic acid HCl enhancer->cell1 1. Lipid Bilayer Disruption enhancer->cell2 1. Lipid Bilayer Disruption enhancer->tj 2. Tight Junction Modulation enhancer->efflux 3. Efflux Pump Inhibition api Poorly Permeable API api->cell1 Absorption tj->cell2 efflux->api Efflux

Caption: Proposed mechanisms of action for 1-Benzhydrylpiperidine-4-carboxylic acid HCl.

Experimental Protocols for Evaluation

A systematic evaluation is required to validate the potential of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride as a bioavailability enhancer. This involves a tiered approach, starting with in vitro permeability assays and progressing to in vivo pharmacokinetic studies.

In Vitro Permeability Assessment: Caco-2 Monolayer Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model that mimics the intestinal epithelial barrier.[8][9] This assay will determine the effect of the test compound on the permeability of a model API.

Objective: To quantify the apparent permeability coefficient (Papp) of a model poorly permeable API (e.g., Atenolol) across a Caco-2 cell monolayer in the presence and absence of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride.

Materials:

  • Caco-2 cells

  • 24-well Transwell® plates

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Model API (e.g., Atenolol)

  • 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for sample analysis

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[9]

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values indicative of a confluent monolayer. Additionally, perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.

  • Experimental Setup:

    • Group 1 (Control): Apical chamber contains the model API in HBSS.

    • Group 2 (Test): Apical chamber contains the model API and a non-toxic concentration of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride in HBSS.

    • The basolateral chamber contains fresh HBSS in all wells.

  • Permeability Assay (Apical to Basolateral):

    • At time zero, add the respective solutions to the apical chambers.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the model API in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp value for each group. A significant increase in the Papp value for the test group compared to the control group would indicate a permeation-enhancing effect.

The following diagram outlines the workflow for the Caco-2 permeability assay:

Caco2_Workflow Figure 2: Caco-2 Permeability Assay Workflow start Start culture Culture Caco-2 cells on Transwell inserts for 21 days start->culture integrity Assess monolayer integrity (TEER & Lucifer Yellow) culture->integrity setup Prepare experimental groups: Control (API only) Test (API + Enhancer) integrity->setup assay Perform A-to-B permeability assay (Sample basolateral side over time) setup->assay analysis Quantify API concentration (LC-MS/MS) assay->analysis calculation Calculate Papp values and compare between groups analysis->calculation end End calculation->end

Caption: Workflow for assessing in vitro permeability using the Caco-2 assay.

In Vivo Pharmacokinetic (PK) Studies

Following promising in vitro results, in vivo studies are essential to confirm the bioavailability-enhancing effects in a living system.[10][11]

Objective: To compare the key pharmacokinetic parameters (Cmax, Tmax, AUC) of a model API when administered orally with and without 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride in a suitable animal model (e.g., Sprague-Dawley rats).

Materials:

  • Sprague-Dawley rats

  • Model API

  • 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride

  • Appropriate vehicle for oral gavage

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS for plasma sample analysis

Protocol:

  • Animal Acclimatization and Grouping: Acclimatize rats to the facility for at least one week. Divide them into two groups:

    • Group 1 (Control): Receives an oral dose of the model API.

    • Group 2 (Test): Receives an oral co-formulation of the model API and 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride.

  • Dosing: Administer the formulations to the respective groups via oral gavage after an overnight fast.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the model API in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the mean plasma concentration-time profiles for both groups. Calculate the key PK parameters (Cmax, Tmax, and AUC) using non-compartmental analysis.[10]

Data Presentation:

The results of the pharmacokinetic study can be summarized in a table for clear comparison:

ParameterControl Group (API alone)Test Group (API + Enhancer)% Increase
Cmax (ng/mL) ValueValueValue
Tmax (hr) ValueValueN/A
AUC₀₋t (nghr/mL) ValueValueValue
AUC₀₋inf (nghr/mL) ValueValueValue
Relative Bioavailability 100%ValueValue

A statistically significant increase in Cmax and AUC in the test group would provide strong evidence for the in vivo bioavailability-enhancing effect of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride.

The logical progression of this research is depicted in the following diagram:

Research_Logic_Flow Figure 3: Logical Flow for Evaluation of a Novel Bioavailability Enhancer hypothesis Hypothesis: 1-Benzhydrylpiperidine-4-carboxylic acid HCl enhances API bioavailability in_vitro In Vitro Permeability Studies (Caco-2 Assay) hypothesis->in_vitro in_vivo In Vivo Pharmacokinetic Studies (Rat Model) in_vitro->in_vivo If positive mechanism Mechanistic Studies (e.g., Efflux Pump Inhibition Assay) in_vivo->mechanism If positive formulation Formulation Development & Optimization mechanism->formulation conclusion Conclusion on Efficacy and Safety formulation->conclusion

Caption: A logical workflow for the comprehensive evaluation of a novel bioavailability enhancer.

Safety and Toxicological Considerations

It is imperative to establish a favorable safety profile for any potential excipient. The permeation-enhancing effect must be transient and reversible, without causing permanent damage to the intestinal mucosa. Preliminary cytotoxicity assays (e.g., MTT assay) on Caco-2 cells should be conducted to determine a non-toxic concentration range for use in the permeability studies. Any in vivo studies must be preceded by acute toxicity studies to establish a safe dose.

Conclusion

While the use of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride as a bioavailability enhancer is currently hypothetical, its chemical structure provides a strong rationale for its investigation. The experimental framework detailed in this application note provides a comprehensive and scientifically rigorous approach for researchers to evaluate its potential. By following these protocols, a clear understanding of its efficacy, mechanism of action, and preliminary safety profile can be established, paving the way for its potential development as a novel pharmaceutical excipient.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Vertex AI Search. (n.d.). Caco2 assay protocol.
  • Milanesi, G. (n.d.). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Merck Millipore. (n.d.). In Vitro Permeability Assays.
  • Vici Health Sciences. (n.d.). Bioavailability Enhancement Service & Permeability Solutions.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
  • Cryan, J. F., & Reijers, R. A. (2019, January 19). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. PMC.
  • CordenPharma. (n.d.). Drug Product Bioavailability Enhancement.
  • MDPI. (2023, December 11). The Bioavailability of Drugs—The Current State of Knowledge.

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Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride. Here, we move beyond simple protocols to explain the underlying physicochemical principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride.

Q1: What is 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride and why is its solubility a concern?

A: 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride is a chemical compound featuring a bulky, non-polar benzhydryl group attached to a piperidine ring, which also contains a polar carboxylic acid group.[1] The hydrochloride salt is formed to improve the inherently poor aqueous solubility of the freebase form. However, due to the molecule's significant lipophilic (fat-loving) character imparted by the two phenyl rings, even the salt form can exhibit limited solubility in neutral aqueous solutions, often leading to precipitation or incomplete dissolution.

Q2: I've prepared a stock solution in water, but it appears cloudy or has precipitated. What happened?

A: This is a classic sign of exceeding the compound's intrinsic aqueous solubility. While the hydrochloride salt is more soluble than the free base, its solubility is highly dependent on pH.[2] In neutral or near-neutral water (pH ~6-7), the carboxylic acid group can be deprotonated, and the piperidine nitrogen may not be fully protonated, reducing the molecule's overall charge and causing it to "crash out" of solution. Furthermore, the presence of other chloride ions in your buffer (from NaCl, for example) can sometimes suppress solubility due to the "common-ion effect."[3][4][5]

Q3: Can I just heat the solution or sonicate it to get the compound to dissolve?

A: While gentle heating and sonication can increase the rate of dissolution, they may not significantly increase the thermodynamic solubility limit at a given pH. If the compound precipitates upon cooling to ambient temperature, you have created a supersaturated and unstable solution. This approach is not recommended for creating stable, quantifiable stock solutions for assays, as the concentration will not be reliable.

Q4: Is the compound stable in aqueous solutions?

A: The stability of the compound in your specific buffer system should be empirically determined. At extreme pH values (either highly acidic or highly basic), which might be used to achieve dissolution, the molecule could be susceptible to hydrolysis or other degradation pathways over time. It is recommended to prepare solutions fresh and store them appropriately (e.g., protected from light, at 2-8°C) for short periods, after confirming stability under those conditions.

In-Depth Troubleshooting: Systematic Solubilization Strategies

When facing solubility challenges, a systematic approach is crucial. The following guides detail proven methods for enhancing the aqueous solubility of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride, explaining the mechanism behind each technique.

Strategy 1: pH Adjustment (The Primary Approach)

This is the most effective initial strategy for ionizable compounds like the one . The solubility of this molecule is governed by the ionization state of its carboxylic acid and piperidine nitrogen, which can be manipulated with pH.

The Underlying Principle: Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ionization state of a molecule is described by the Henderson-Hasselbalch equation.[6][7]

  • For the carboxylic acid (a weak acid), as the pH of the solution increases above its pKa, it will deprotonate to form a negatively charged carboxylate group (-COO⁻), which is more water-soluble.

  • For the piperidine nitrogen (a weak base), as the pH of the solution decreases below its pKa, it will be protonated (-NH⁺-), forming a positively charged species that is also more water-soluble.

Since this molecule has both acidic and basic functional groups, its solubility will be lowest near its isoelectric point (pI) and will increase at both low and high pH values. For a hydrochloride salt of a weak base, lowering the pH will generally increase solubility.[2][8][9]

Experimental Protocol: pH-Based Solubility Enhancement

  • Preparation : Start by creating a slurry of the compound in purified water (e.g., 1-5 mg/mL).

  • Acidification (Recommended First Step) : While stirring, add a dilute acid (e.g., 0.1 M HCl or Acetic Acid) dropwise.[10] Monitor the solution for clarity. The goal is to lower the pH sufficiently to ensure full protonation of the piperidine nitrogen, maximizing solubility. A target pH of 2-3 is often effective for basic compounds.

  • Alkalinization : If acidification is not effective or not desired for the experimental context, you can try raising the pH. Add a dilute base (e.g., 0.1 M NaOH) dropwise to the slurry. As the pH rises well above the pKa of the carboxylic acid, it will deprotonate and solubility should increase.

  • Verification : Once the compound is fully dissolved, measure the final pH of the solution. This pH must be compatible with your downstream application (e.g., cell culture, in-vivo studies).

  • Caution : Be aware of the common-ion effect.[3][5] Using HCl to adjust the pH of a hydrochloride salt can, in some cases, suppress solubility. If this is observed, switching to a different acid like acetic or phosphoric acid may be beneficial.[3]

Strategy 2: Co-Solvent Systems

If pH adjustment alone is insufficient or incompatible with your experiment, using a water-miscible organic solvent, known as a co-solvent, is the next logical step.[11][12]

The Underlying Principle: Polarity Reduction

Co-solvents work by reducing the overall polarity of the aqueous solvent system.[13] Water is a highly polar solvent with a strong hydrogen-bonding network. The large, non-polar benzhydryl portion of your molecule disrupts this network. By adding a less polar, water-miscible organic solvent, you create a solvent environment that is more favorable for solvating the lipophilic parts of the molecule, thereby increasing its solubility.[11]

Commonly Used Co-solvents in Research:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG 300/400)

  • N-methyl-2-pyrrolidone (NMP)

Experimental Protocol: Co-Solvent Formulation

  • Initial Dissolution : First, dissolve the 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride in a minimal amount of the chosen pure co-solvent (e.g., DMSO). Aim for a high-concentration primary stock (e.g., 50-100 mg/mL).

  • Aqueous Dilution : While vortexing or stirring vigorously, slowly add the primary stock solution to your aqueous buffer. Crucially, do not add the aqueous buffer to the organic stock , as this can cause immediate precipitation.

  • Final Concentration Check : Ensure the final concentration of the organic co-solvent is as low as possible and is tolerated by your experimental system (e.g., typically <0.5% v/v for many cell-based assays).[14]

  • Troubleshooting : If precipitation occurs upon dilution, you may need to increase the percentage of the co-solvent in the final aqueous solution or try a different co-solvent.

Strategy 3: Formulation with Excipients

For more advanced applications, particularly in drug development, specialized formulation excipients like cyclodextrins and surfactants can dramatically improve solubility.[15][][17]

The Underlying Principle: Host-Guest Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[15][18] They can encapsulate the poorly soluble, non-polar part of a drug molecule—in this case, the benzhydryl group—within their cavity.[18][19] This "host-guest" complex effectively masks the hydrophobic portion of the drug, presenting a new, larger complex with a hydrophilic exterior that is readily soluble in water.[15][]

Experimental Protocol: Cyclodextrin Complexation

  • Select a Cyclodextrin : Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles.[12][18]

  • Prepare Cyclodextrin Solution : Prepare a solution of the chosen cyclodextrin in your desired aqueous buffer (e.g., 10-20% w/v).

  • Add Compound : Add the 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride powder directly to the cyclodextrin solution.

  • Equilibrate : Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Clarify : After equilibration, centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved material. The clear filtrate is your solubilized stock solution.

The Underlying Principle: Micelle Formation

Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[20][21] These micelles have a hydrophobic core and a hydrophilic shell. The non-polar benzhydryl group of your compound can partition into the hydrophobic core of the micelle, effectively being solubilized within the aqueous medium.[20][22][23]

Experimental Protocol: Surfactant Solubilization

  • Select a Surfactant : Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are commonly used in pharmaceutical formulations.[20]

  • Prepare Surfactant Solution : Create a solution of the surfactant in your aqueous buffer at a concentration well above its known CMC.

  • Add Compound : Disperse the compound into the surfactant solution.

  • Mix : Gently mix the solution until the compound is fully dissolved. Sonication can aid this process. The resulting solution should be clear or translucent.

Summary and Comparison of Methods

MethodMechanismProsConsBest For
pH Adjustment Increases ionization of the molecule.[24]Simple, inexpensive, uses minimal excipients.[24]Risk of precipitation upon pH change; potential for chemical instability at extreme pH.[24]Initial screening, in vitro buffer systems where pH can be controlled.
Co-solvents Reduces solvent polarity.[11][13]Effective for many compounds, easy to prepare.[12]Potential for co-solvent toxicity in biological assays; risk of precipitation on dilution.[14]Preparing high-concentration stocks for dilution into final assay media.
Cyclodextrins Forms water-soluble inclusion complexes.[15][19]High solubilization capacity, low toxicity, can improve stability.[][18]More expensive, requires equilibration time, can alter drug permeability.In vivo studies, formulations requiring high drug loads, stabilizing labile compounds.
Surfactants Sequesters compound in micellar cores.[20][25]High solubilizing power.[20]Can interfere with some biological assays; potential for toxicity depending on the surfactant and concentration.Formulations for oral or parenteral delivery; when other methods fail.

Visualization of Workflows and Mechanisms

To further clarify these concepts, the following diagrams illustrate the decision-making process and the mechanisms of action.

G cluster_0 Solubilization Workflow start Start: 1-Benzhydrylpiperidine-4-carboxylic acid HCl Powder slurry Prepare aqueous slurry (e.g., 1 mg/mL in water/buffer) start->slurry ph_adjust Attempt pH Adjustment (Target pH 2-4 or >8) slurry->ph_adjust dissolved_ph Dissolved? ph_adjust->dissolved_ph Test cosolvent Attempt Co-Solvent (e.g., DMSO, EtOH) dissolved_ph->cosolvent No success Success: Stable, clear solution dissolved_ph->success Yes dissolved_co Dissolved? cosolvent->dissolved_co Test excipient Attempt Excipients (Cyclodextrin or Surfactant) dissolved_co->excipient No dissolved_co->success Yes dissolved_ex Dissolved? excipient->dissolved_ex Test dissolved_ex->success Yes fail Failure: Consider alternative salt form or formulation strategy dissolved_ex->fail No

Caption: Decision workflow for solubilizing the target compound.

G cluster_pH Mechanism 1: pH Adjustment cluster_CD Mechanism 2: Cyclodextrin Complexation Mol_Neutral Insoluble Form (at neutral pH) -COOH and -NH- groups H_plus + H⁺ (Low pH) OH_minus + OH⁻ (High pH) Mol_Low_pH Soluble Cationic Form -COOH and -NH2+- groups Mol_High_pH Soluble Anionic Form -COO- and -NH- groups H_plus->Mol_Low_pH OH_minus->Mol_High_pH CD Cyclodextrin (Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Drug Drug Drug->Complex

Caption: Mechanisms of pH and Cyclodextrin solubilization.

References

  • Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly W
  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • Kumar, V., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. [Link]

  • Gou, J., et al. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Pharmaceutical Development and Technology. [Link]

  • Patel, A., et al. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Gou, J., et al. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. PubMed. [Link]

  • Avdeef, A. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Various Authors. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. [Link]

  • Singh, B., et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Publishing. [Link]

  • Various Authors. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. [Link]

  • Exp. 11 The influence of pH on solubility in water Theory. Course Hero. [Link]

  • Various Authors. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications. [Link]

  • Neuvonen, K., et al. (1998). The effect of different pH-adjusting acids on the aqueous solubility of carvedilol. ResearchGate. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Al-Obaidi, H., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. [Link]

  • Zhou, D., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • pH Adjusting Database. CompoundingToday.com. [Link]

  • 1-benzylpiperidine-4-carboxylic acid,hydrochloride. Chemsrc. [Link]

  • Sopyan, I., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Molecules. [Link]

  • Smith, A. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Kumar, L. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Various Authors. (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • 1-Benzylpiperidine-4-carboxylic acid. PubChem. [Link]

  • Jzl184. PubChem. [Link]

  • 1-benzoylpiperidine-4-carboxylic acid (C13H15NO3). PubChemLite. [Link]

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Optimization

Technical Support Center: Crystallization of 1-Benzhydrylpiperidine-4-carboxylic acid HCl

Welcome to the Technical Support Center for 1-Benzhydrylpiperidine-4-carboxylic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Benzhydrylpiperidine-4-carboxylic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common crystallization challenges encountered with this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Introduction to Crystallization of 1-Benzhydrylpiperidine-4-carboxylic acid HCl

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride is a piperidine derivative with a molecular formula of C19H22ClNO2. The formation of the hydrochloride salt is a common strategy to improve the solubility and stability of the parent molecule. However, achieving a crystalline solid of the desired purity and form can present several challenges. This guide will address these issues in a practical question-and-answer format.

Troubleshooting Common Crystallization Issues

This section provides solutions to specific problems you may encounter during the crystallization of 1-Benzhydrylpiperidine-4-carboxylic acid HCl.

Q1: My compound "oiled out" instead of crystallizing. What causes this and how can I fix it?

A1: "Oiling out" is the separation of the solute as a liquid phase rather than a solid crystalline lattice. This is a common issue with piperidine derivatives and can be caused by several factors:

  • High Solute Concentration: The solution is too supersaturated, leading to rapid phase separation as an oil.

  • Rapid Cooling: Fast cooling does not allow sufficient time for the molecules to orient themselves into a crystal lattice.

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high relative to the melting point of your compound, or the polarity may not be ideal.

  • Impurities: The presence of impurities can disrupt the crystallization process and promote oiling out.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of the "good" solvent (one in which the compound is highly soluble) to slightly reduce the concentration.

  • Slow Cooling: Allow the solution to cool to room temperature slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then proceed to cool it further in an ice bath if necessary.

  • Solvent System Modification: If the problem persists, consider a different solvent or a two-solvent (anti-solvent) system. For instance, dissolve the compound in a good solvent like methanol or ethanol, and then slowly add a poor solvent (anti-solvent) like diethyl ether or heptane dropwise until the solution becomes slightly turbid.

  • Seeding: If you have a few crystals of the desired product, add a "seed crystal" to the supersaturated solution to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites and promote crystal growth.

Frequently Asked Questions (FAQs)

This section addresses more general questions related to the crystallization of 1-Benzhydrylpiperidine-4-carboxylic acid HCl.

Q2: What are the best solvents for crystallizing 1-Benzhydrylpiperidine-4-carboxylic acid HCl?

A2: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Based on the structure of 1-Benzhydrylpiperidine-4-carboxylic acid HCl, which has both polar (carboxylic acid, hydrochloride) and non-polar (benzhydryl group) features, a range of solvents could be effective.

Solvent Selection Guide:

Solvent ClassExamplesSuitability as a Primary SolventSuitability as an Anti-Solvent
Alcohols Methanol, Ethanol, IsopropanolGood to ModeratePoor
Ketones Acetone, Methyl Ethyl KetoneModerateModerate
Ethers Diethyl Ether, Tetrahydrofuran (THF)PoorGood
Esters Ethyl AcetateModerateModerate
Hydrocarbons Heptane, HexanePoorExcellent
Water Poor to Moderate (as HCl salt)Can be used as an anti-solvent with some organic solvents

Experimental Protocol: Solvent Screening

A systematic approach to finding the best solvent is to perform a small-scale solvent screen.

  • Place a small amount (10-20 mg) of your compound into several small test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube to the boiling point of the solvent.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.

  • A good solvent will show a significant difference in solubility between hot and cold temperatures, resulting in crystal formation upon cooling.

Q3: How do impurities affect the crystallization of my compound?

A3: Impurities can have a significant impact on crystallization by:

  • Inhibiting Crystal Growth: Impurities can adsorb onto the crystal surface, blocking further growth.

  • Altering Crystal Habit: The shape and size of the crystals can be affected by the presence of impurities.

  • Promoting "Oiling Out": As mentioned earlier, impurities can disrupt the crystallization process and lead to the formation of an oil.

  • Causing Polymorphism: Different crystalline forms (polymorphs) may be favored in the presence of certain impurities.

Mitigation Strategies:

  • Purification Prior to Crystallization: If you suspect the presence of significant impurities, it is best to purify the crude product before attempting crystallization. Techniques like column chromatography can be effective.

  • Recrystallization: Performing one or more recrystallizations can help to remove impurities that are more soluble in the mother liquor.

Q4: I am not getting any crystals to form, even after cooling. What should I do?

A4: The absence of crystal formation is usually due to one of two reasons: the solution is not supersaturated, or nucleation is inhibited.

Troubleshooting Steps:

  • Increase Concentration: If the solution is too dilute, you can gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to oiling out.

  • Induce Nucleation:

    • Seeding: Add a seed crystal of the pure compound.

    • Scratching: Scratch the inner surface of the flask with a glass rod.

    • Lower Temperature: Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath), but do so slowly.

  • Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try adding an anti-solvent to decrease its solubility.

Q5: What is polymorphism and should I be concerned about it for 1-Benzhydrylpiperidine-4-carboxylic acid HCl?

A5: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. For pharmaceutical compounds, controlling polymorphism is critical as it can affect bioavailability and drug product performance.

While specific polymorphic forms of 1-Benzhydrylpiperidine-4-carboxylic acid HCl are not widely reported in the literature, it is a possibility for a molecule of this complexity. Different crystallization conditions (e.g., solvent, cooling rate, temperature) can lead to the formation of different polymorphs.

What to do:

  • Consistency is Key: To ensure you are consistently producing the same form, it is important to carefully control your crystallization parameters.

  • Characterization: If you suspect you have different crystal forms, you can use analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to characterize them.

Visualizing the Troubleshooting Process

The following diagram illustrates a general workflow for troubleshooting common crystallization issues.

Caption: A decision tree for troubleshooting crystallization.

References

  • ChemSrc. (2025, September 23). 1-benzylpiperidine-4-carboxylic acid,hydrochloride. Retrieved from [Link]

  • PMC. (2016, September 23). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Retrieved from [Link]

  • Alfa Aesar. (n.d.). Certificate of analysis. Retrieved from [Link]

  • ScienceMadness. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
  • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • SpringerLink. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • PubChem. (n.d.). Benzhydrylpiperazine. Retrieved from [Link]

  • ResearchGate. (2026, January 3). Tailoring NLO properties of piperidine-4-carboxylic acid hydrochloride crystals via shockwave engineering: experimental validation and DFT insights. Retrieved from [Link]

  • PMC. (2017, March 27). In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage. Retrieved from [Link]

  • MDPI. (2021, June 17). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine. Retrieved from [Link]

  • NextSDS. (n.d.). 1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID HYDRAZIDE — Chemical Substance Information. Retrieved from [Link]

Troubleshooting

Technical Support Center: A Researcher's Guide to 1-Benzhydrylpiperidine-4-carboxylic Acid

Welcome to the technical support center for 1-Benzhydrylpiperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Benzhydrylpiperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Our goal is to provide you with in-depth technical guidance to prevent its degradation during storage and handling, ensuring the integrity and reproducibility of your results.

Introduction to the Stability of 1-Benzhydrylpiperidine-4-carboxylic Acid

1-Benzhydrylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry and pharmaceutical research. The stability of this compound is paramount for obtaining reliable experimental outcomes. Degradation can lead to the formation of impurities, which may result in decreased potency, altered biological activity, and inconsistent results. This guide will delve into the potential degradation pathways of this molecule and provide actionable strategies to maintain its purity and stability over time.

The structure of 1-Benzhydrylpiperidine-4-carboxylic acid, featuring a piperidine ring, a benzhydryl group, and a carboxylic acid moiety, presents several potential sites for chemical degradation. Understanding these vulnerabilities is the first step toward effective preservation.

Troubleshooting Guide: Proactive and Reactive Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Q1: I've noticed a yellowing of my solid 1-Benzhydrylpiperidine-4-carboxylic acid upon storage. What could be the cause, and how can I prevent it?

A1: A change in color, such as yellowing or browning, is often a visual indicator of degradation, likely due to oxidation. The piperidine ring, particularly the nitrogen atom and the adjacent carbon atoms, is susceptible to oxidation from atmospheric oxygen.[1] This process can be accelerated by exposure to light and elevated temperatures.[1]

Causality and Prevention:

  • Oxidative Degradation: The tertiary amine within the piperidine ring can be oxidized to form an N-oxide. The benzhydryl group could also be a site of oxidation.

  • Proactive Measures:

    • Inert Atmosphere: Store the solid compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[1]

    • Light Protection: Use amber-colored vials or store the container in a dark place to prevent photo-oxidative degradation.[1]

    • Temperature Control: Store the compound in a cool environment, as recommended by safety data sheets for similar piperidine derivatives.[2] Refrigeration (2-8 °C) is advisable for long-term storage.

Q2: My aqueous stock solution of 1-Benzhydrylpiperidine-4-carboxylic acid has become cloudy or has formed a precipitate. What is happening?

A2: Cloudiness or precipitation in a solution that was initially clear can indicate several issues, including poor solubility, changes in pH leading to the formation of a less soluble species, or degradation resulting in insoluble products.

Causality and Prevention:

  • Solubility and pH: 1-Benzhydrylpiperidine-4-carboxylic acid has a carboxylic acid group and a basic nitrogen atom, making its solubility highly dependent on pH. At its isoelectric point, the compound will have its lowest solubility.

  • Hydrolysis: While the primary structure is generally stable, if the compound is in a solution with other reactive molecules, such as esters, hydrolysis of those could alter the pH and cause precipitation.

  • Recommended Actions:

    • pH Control: Ensure the pH of your solution is appropriate for maintaining solubility. Using a buffered solution can help maintain a stable pH.[3]

    • Solvent Choice: If solubility is an issue, consider the use of a co-solvent. However, be mindful that some organic solvents can also participate in degradation reactions.

    • Fresh Preparation: It is best practice to prepare solutions fresh for each experiment to minimize the risk of degradation and precipitation.

Q3: I am seeing unexpected peaks in my HPLC analysis of a stored sample. What are the likely degradation products?

A3: The appearance of new peaks in your chromatogram is a clear sign of degradation. Based on the structure of 1-Benzhydrylpiperidine-4-carboxylic acid, several degradation pathways are plausible.

Potential Degradation Pathways and Products:

  • Oxidation: As mentioned, oxidation is a primary concern. You may see more polar compounds, such as the N-oxide of the piperidine ring, which would likely have a shorter retention time in reverse-phase HPLC.[1]

  • De-benzhydrylation: Cleavage of the benzhydryl group would result in piperidine-4-carboxylic acid. This is more likely to occur under harsh acidic conditions.

  • Decarboxylation: Loss of the carboxylic acid group would yield 1-benzhydrylpiperidine. This is typically induced by heat.

The following diagram illustrates the potential degradation pathways:

G 1-Benzhydrylpiperidine-4-carboxylic_acid 1-Benzhydrylpiperidine- 4-carboxylic acid Oxidation Oxidation (O2, light, heat) 1-Benzhydrylpiperidine-4-carboxylic_acid->Oxidation De_benzhydrylation De-benzhydrylation (Strong Acid) 1-Benzhydrylpiperidine-4-carboxylic_acid->De_benzhydrylation Decarboxylation Decarboxylation (Heat) 1-Benzhydrylpiperidine-4-carboxylic_acid->Decarboxylation N_oxide Piperidine N-oxide derivative Oxidation->N_oxide Piperidine_4_carboxylic_acid Piperidine-4-carboxylic acid De_benzhydrylation->Piperidine_4_carboxylic_acid 1_Benzhydrylpiperidine 1-Benzhydrylpiperidine Decarboxylation->1_Benzhydrylpiperidine

Caption: Potential degradation pathways of 1-Benzhydrylpiperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for solid 1-Benzhydrylpiperidine-4-carboxylic acid?

A: For optimal stability, the solid compound should be stored under the following conditions:

  • Temperature: Cool, ideally refrigerated at 2-8°C.[4]

  • Atmosphere: In a tightly sealed container, preferably under an inert gas like argon or nitrogen.

  • Light: Protected from light in an amber vial or a dark location.[3]

  • Humidity: In a dry environment, as moisture can facilitate hydrolytic degradation.

Q: How should I prepare and store solutions of 1-Benzhydrylpiperidine-4-carboxylic acid?

A:

  • Preparation: Prepare solutions fresh whenever possible. If using a buffer, ensure it is free of metals and oxidizing agents.

  • Storage: If short-term storage is necessary, store solutions at -20°C or -80°C in tightly capped vials, protected from light.[3] For longer-term storage, consider aliquoting the solution to avoid multiple freeze-thaw cycles.

Q: Which analytical techniques are best for monitoring the stability of this compound?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for assessing the purity and detecting degradation products.[5][6] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5]

Q: Are there any known incompatibilities for 1-Benzhydrylpiperidine-4-carboxylic acid?

A: Based on its chemical structure, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases.[2][7] The benzhydryl group can be sensitive to strong acids, and the piperidine ring can be oxidized. The carboxylic acid can react with bases.

Summary of Recommended Storage Conditions
ConditionSolid CompoundSolutionRationale
Temperature 2-8°C-20°C to -80°CSlows down the rate of all chemical degradation pathways.[1][3]
Atmosphere Tightly sealed, inert gas (Ar, N₂) recommendedDegassed solvent, tightly sealedMinimizes exposure to atmospheric oxygen, preventing oxidation.[1]
Light Amber vial, stored in the darkAmber vial, wrapped in foilPrevents photo-initiated degradation.[1][3]
pH (for solutions) N/ABuffered, near neutral (pH 6-8) is a good starting pointMaintains solubility and can minimize acid/base-catalyzed hydrolysis.[3]
Experimental Protocol: Forced Degradation Study

To proactively understand the stability of 1-Benzhydrylpiperidine-4-carboxylic acid in your specific experimental matrix, a forced degradation study is recommended.[8][9] This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Objective: To identify potential degradation products and pathways for 1-Benzhydrylpiperidine-4-carboxylic acid.

Materials:

  • 1-Benzhydrylpiperidine-4-carboxylic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Suitable buffer for your HPLC method

  • HPLC system with UV/PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-Benzhydrylpiperidine-4-carboxylic acid in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate a sample of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose a sample of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all samples using a validated stability-indicating HPLC method.

Data Analysis:

  • Compare the chromatograms of the stressed samples to a control sample (stored under optimal conditions).

  • Identify and quantify any new peaks that appear.

  • If connected to a mass spectrometer, determine the mass-to-charge ratio of the degradation products to aid in their identification.

The following workflow diagram illustrates the forced degradation study:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (60°C) Stock_Solution->Thermal Photo Photolytic (UV light) Stock_Solution->Photo Sampling Sample at time points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (Acid/Base) Sampling->Neutralize Dilute Dilute Samples Neutralize->Dilute HPLC HPLC-UV/PDA Analysis Dilute->HPLC LCMS LC-MS for Identification HPLC->LCMS

Sources

Optimization

Optimizing reaction yield in 1-Benzhydrylpiperidine-4-carboxylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and workflow bottlenecks associated with the synthesis of 1-benzhydryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and workflow bottlenecks associated with the synthesis of 1-benzhydrylpiperidine-4-carboxylic acid. This molecule is a critical intermediate in the development of various therapeutics, including selective histone deacetylase (HDAC) inhibitors and antihistamine analogs[1].

Due to the extreme steric bulk of the diphenylmethyl (benzhydryl) group, researchers frequently encounter stalled alkylations, poor yields, and challenging isolations. This guide establishes a self-validating, causality-driven approach to mastering this synthesis.

Reaction Causality & Workflow Architecture

The optimal synthesis route avoids direct alkylation of the free isonipecotic acid. Exposing the unprotected carboxylic acid to benzhydryl chloride leads to competing O-alkylation (esterification), which drastically reduces the yield of the desired N-alkylated product. Instead, the workflow relies on a two-step sequence: N-alkylation of an ethyl ester followed by base-catalyzed hydrolysis [1].

SynthesisWorkflow Start Ethyl Isonipecotate + Benzhydryl Chloride Alkylation N-Alkylation (K2CO3, KI, DMF, 80°C) Start->Alkylation Intermediate Ethyl 1-benzhydrylpiperidine -4-carboxylate Alkylation->Intermediate Yield: 85-90% Hydrolysis Ester Hydrolysis (LiOH, MeOH/H2O, 60°C) Intermediate->Hydrolysis Acidification Acidification (HCl to pH 2-3) Hydrolysis->Acidification Product 1-Benzhydrylpiperidine -4-carboxylic acid HCl Acidification->Product Yield: >90%

Figure 1: Workflow for the two-step synthesis of 1-benzhydrylpiperidine-4-carboxylic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols integrate In-Process Controls (IPCs) so the system validates itself before you proceed to the next step.

Protocol A: N-Alkylation (Synthesis of Ethyl 1-benzhydrylpiperidine-4-carboxylate)

Mechanistic Note: We utilize a polar aprotic solvent (DMF) to stabilize the S_N2 transition state and Potassium Iodide (KI) to transiently generate a highly reactive benzhydryl iodide intermediate.

  • Preparation: Charge an oven-dried 250 mL round-bottom flask with ethyl piperidine-4-carboxylate (ethyl isonipecotate, 1.0 equiv, 10.0 g) and anhydrous DMF (100 mL).

  • Activation: Add anhydrous K₂CO₃ (3.0 equiv, 26.4 g) and KI (0.1 equiv, 1.06 g). Stir at room temperature for 15 minutes.

  • Electrophile Addition: Dropwise add benzhydryl chloride (1.2 equiv, 15.4 g) via an addition funnel over 10 minutes to prevent localized thermal spikes.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 8–12 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LCMS. The reaction is validated as complete when the starting material peak (m/z 158.1 [M+H]+) is <5% relative to the product peak (m/z 324.2 [M+H]+).

  • Workup: Cool to room temperature. Quench with ice water (300 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organics with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Ester Hydrolysis & Salt Isolation

Mechanistic Note: The lipophilic benzhydryl group makes the intermediate insoluble in pure water. A Methanol co-solvent is mandatory to allow hydroxide ions to access the ester carbonyl[1].

  • Solvation: Dissolve the crude ethyl 1-benzhydrylpiperidine-4-carboxylate (~20 g) in a 2:1 mixture of Methanol:Water (150 mL).

  • Hydrolysis: Add LiOH monohydrate (3.0 equiv, 7.8 g). Stir the biphasic mixture vigorously at 60 °C for 4–6 hours.

  • Self-Validation (IPC): Perform TLC (10% MeOH in DCM). The starting ester (R_f ~0.8) must be completely consumed, replaced by a baseline spot (R_f 0.0) corresponding to the polar carboxylate salt.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol (do not evaporate to total dryness).

  • Acidification & Isolation: Cool the remaining aqueous layer in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2.0–3.0. The product will crash out as a dense white precipitate (the hydrochloride salt).

  • Filtration: Filter the solid via a Buchner funnel, wash with cold water (50 mL) followed by cold diethyl ether (50 mL) to remove organic impurities, and dry under high vacuum at 45 °C overnight.

Reaction Optimization Data

The following matrix summarizes the quantitative data driving our protocol choices. Notice the dramatic yield increase when transitioning from standard conditions to the optimized catalytic system.

SolventBase (Equiv)AdditiveTemp (°C)Time (h)IPC Conversion (%)Isolated Yield (%)
DCMTEA (2.0)None2524< 30%N/A
MeCNK₂CO₃ (3.0)None801865%58%
DMFK₂CO₃ (3.0)None801282%75%
DMF K₂CO₃ (3.0) KI (0.1) 80 8 > 95% 88%

Troubleshooting & FAQs

TroubleshootingTree Issue Issue: Low Alkylation Yield (< 50% Conversion) Check1 Check LCMS for Side Products Issue->Check1 SideProd Benzhydrol / Diphenylmethane Detected? Check1->SideProd YesSide Yes: Moisture in solvent or base too strong. SideProd->YesSide Yes NoSide No: Unreacted Starting Materials. SideProd->NoSide No Fix1 Action: Use anhydrous DMF & mild base (K2CO3) YesSide->Fix1 Fix2 Action: Add 0.1 eq KI & increase temp to 80°C NoSide->Fix2

Figure 2: Troubleshooting logic tree for resolving low N-alkylation yields.

Q1: Why is my N-alkylation reaction stalling at 50-60% conversion despite using excess benzhydryl chloride? A1: This is a classic symptom of steric hindrance. The diphenylmethyl (benzhydryl) group is exceptionally bulky, which raises the activation energy of the S_N2 transition state[2]. To overcome this, introduce 0.1 equivalents of Potassium Iodide (KI). KI acts as a catalyst via the Finkelstein reaction, transiently converting the benzhydryl chloride into benzhydryl iodide. The iodide is a superior leaving group, which significantly accelerates the nucleophilic attack by the secondary amine[3].

Q2: Can I start directly with isonipecotic acid instead of ethyl isonipecotate to save a hydrolysis step? A2: It is highly discouraged. If you use the unprotected free acid, the carboxylate anion will compete with the secondary amine as a nucleophile. This leads to the formation of the benzhydryl ester (benzhydryl 1-benzhydrylpiperidine-4-carboxylate)[1]. You would then be forced to perform a much harsher hydrolysis step to cleave the sterically hindered benzhydryl ester, ultimately reducing your overall yield and increasing impurity profiles. Always mask the carboxylic acid as a simple ethyl or methyl ester first.

Q3: I am detecting a large amount of diphenylmethane and benzhydrol in my LCMS. What went wrong? A3: These are degradation products of your electrophile. Benzhydryl chloride is highly susceptible to solvolysis and hydrolysis. If your DMF or K₂CO₃ is wet, water will act as a nucleophile, converting the chloride to benzhydrol. Furthermore, if you use a strong, non-nucleophilic base or excessive heat, E1/E2 elimination pathways can generate diphenylmethane derivatives. Ensure your solvent is strictly anhydrous and stick to mild bases like K₂CO₃.

Q4: The ester hydrolysis is extremely slow in aqueous NaOH. How can I accelerate it? A4: The intermediate, ethyl 1-benzhydrylpiperidine-4-carboxylate, is highly lipophilic due to the two phenyl rings. It is completely insoluble in pure water, meaning the hydroxide ions cannot physically access the ester carbonyl. You must use a biphasic or co-solvent system. A 2:1 or 3:1 mixture of Methanol:Water or THF:Water is required to bridge the solubility gap and create a homogeneous reaction mixture[1].

References[1] Title: WO2016190630A1 - Heterocyclicalkyl derivative compounds as selective histone deacetylase inhibitors and pharmaceutical compositions comprising the same

Source : Google Patents URL : 1[2] Title : Chemistry, Design, and Structure−Activity Relationship of Cocaine Antagonists Source : Chemical Reviews - ACS Publications URL : 2[3] Title : Synthesis of Tertiary Amines Using a Polystyrene (REM) Resin Source : ACS Publications URL : 3

Sources

Troubleshooting

Long-term stability conditions for 1-Benzhydrylpiperidine-4-carboxylic acid HCl

Technical Support Center: 1-Benzhydrylpiperidine-4-carboxylic acid HCl A Guide for Researchers on Long-Term Stability Frequently Asked Questions (FAQs) Q1: What are the primary concerns for the long-term stability of 1-B...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Benzhydrylpiperidine-4-carboxylic acid HCl

A Guide for Researchers on Long-Term Stability

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the long-term stability of 1-Benzhydrylpiperidine-4-carboxylic acid HCl?

The stability of this compound is influenced by its three main structural components: the benzhydryl group, the piperidine ring, and the carboxylic acid hydrochloride salt.[1] Key concerns are:

  • Hygroscopicity: As a hydrochloride salt, the compound is susceptible to absorbing atmospheric moisture. This can lead to physical changes like clumping and may accelerate chemical degradation.[2][3]

  • Oxidation: The benzhydryl group, with its two phenyl rings attached to a single carbon, can be prone to oxidation.

  • Photostability: Compounds with aromatic rings, like the benzhydryl group, can be sensitive to light, potentially leading to photodegradation.[4]

  • Thermal Stability: While the piperidine ring itself is relatively stable, high temperatures can promote decomposition of the overall molecule.[1]

Q2: What are the ideal storage conditions for this compound to ensure long-term stability?

To mitigate the risks outlined above, a multi-faceted approach to storage is recommended. While specific data for this exact molecule is not extensively published, principles derived from related structures suggest the following conditions.[5]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows the rate of potential oxidative or hydrolytic reactions.[5]
Humidity Store with a desiccantAs an HCl salt, the compound is likely hygroscopic.[2] Low humidity prevents water absorption, which can compromise both physical form and chemical integrity.
Light Protect from light (Amber vial)The benzhydryl group's aromatic rings can absorb UV light, leading to photodegradation.[4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes the risk of oxidation, particularly of the benzhydryl moiety.

Q3: My solid material has clumped together. Is it still usable?

Clumping is a strong indicator of moisture absorption (hygroscopicity). While the compound may not have chemically degraded, its physical properties have changed. This can lead to significant issues with weighing and solubility, resulting in inaccurate concentrations for your experiments.

  • Recommendation: It is best practice to use a fresh, free-flowing lot of the material. If this is not possible, you must re-characterize the clumped material (e.g., by Loss on Drying and purity analysis via HPLC) before use to ensure you can accurately account for the water content and any potential degradation.

Q4: Can I store this compound in solution?

Storing this compound in solution for extended periods is not recommended. Aqueous solutions, in particular, can facilitate hydrolysis.[3] If you must prepare stock solutions, follow these guidelines:

  • Solvent Choice: Use a dry, aprotic solvent like anhydrous DMSO or DMF.

  • Storage: Store aliquots at -20°C or -80°C to slow degradation.

  • Usage: Avoid repeated freeze-thaw cycles, which can degrade the compound. We do not recommend storing aqueous solutions for more than one day.[6]

Troubleshooting Guide: Investigating Stability Issues

If you suspect degradation of your compound, a systematic investigation is required. The following workflow and protocols will help you identify the nature and extent of the stability issue.

Visualizing the Stability Investigation Workflow

The following diagram outlines the logical steps for assessing a potential stability issue with your compound.

Stability_Troubleshooting_Workflow start Suspected Stability Issue (e.g., Inconsistent Results, Clumping) visual_inspection Visual Inspection (Color Change, Clumping) start->visual_inspection solubility_check Solubility Check (Compared to a fresh lot) visual_inspection->solubility_check hplc_analysis Purity Analysis via Stability-Indicating HPLC solubility_check->hplc_analysis compare Compare to Reference (Initial CoA or Fresh Lot) hplc_analysis->compare forced_degradation Optional: Forced Degradation Study (To identify potential degradants) hplc_analysis->forced_degradation Provides context for peaks decision Decision Point compare->decision pass Material is Stable Proceed with Caution decision->pass Purity Meets Spec fail Material is Degraded Quarantine and Discard decision->fail Purity Out of Spec or Extra Peaks

Caption: Workflow for troubleshooting suspected compound degradation.

Potential Chemical Degradation Pathways

Understanding how the molecule might degrade is key to developing a specific analytical method to detect it.

Degradation_Pathways cluster_degradation Stress Conditions parent 1-Benzhydrylpiperidine-4-carboxylic acid HCl C₁₉H₂₂ClNO₂ hydrolysis Hydrolysis (H₂O, pH) parent->hydrolysis Moisture oxidation Oxidation (O₂, Peroxides) parent->oxidation Air photolysis Photolysis (UV/Vis Light) parent->photolysis Light thermal Thermal Stress (Heat) parent->thermal Heat dp1 Benzhydrol + Piperidine-4-carboxylic acid C-N Bond Cleavage hydrolysis->dp1 dp2 Oxidized Benzhydryl Species e.g., Benzophenone derivative oxidation->dp2 photolysis->dp1 photolysis->dp2 dp3 Decarboxylated Product 1-Benzhydrylpiperidine thermal->dp3

Caption: Potential degradation pathways under various stress conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study intentionally stresses the compound to generate potential degradation products.[7][8] This is crucial for developing a "stability-indicating" analytical method—one that can separate the parent compound from any impurities or degradants.[9][10]

Objective: To identify potential degradation products and validate the specificity of the HPLC method.

Materials:

  • 1-Benzhydrylpiperidine-4-carboxylic acid HCl

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol, Water (HPLC Grade)

  • HPLC system with UV or DAD detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 methanol:water mixture.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Use the stock solution directly. Incubate at 80°C for 48 hours.

    • Photolytic: Expose the stock solution to direct UV light (e.g., 254 nm) or in a photostability chamber for 24 hours.

    • Control: Keep a stock solution at 4°C, protected from light.

  • Analysis:

    • After the incubation period, dilute all samples to an appropriate concentration (e.g., 100 µg/mL).

    • Analyze all samples by the stability-indicating HPLC method (see Protocol 2).

    • Causality: The goal is to achieve 5-20% degradation of the active ingredient.[8] If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or time accordingly. This range ensures that degradation products are formed at detectable levels without completely consuming the parent peak.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines a starting point for a reversed-phase HPLC (RP-HPLC) method capable of resolving the parent compound from its potential degradation products.[11]

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for the benzhydryl group.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic piperidine nitrogen and ensures the carboxylic acid is protonated.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% BA gradient is necessary to elute both the polar degradation products and the more nonpolar parent compound within a reasonable time.[11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 230 nmThe benzhydryl group provides strong UV absorbance. A Diode Array Detector (DAD) is recommended to assess peak purity.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL-

Method Validation: To confirm this is a true stability-indicating method, inject the samples from the forced degradation study. The method is considered specific if all degradation product peaks are baseline-resolved from the parent peak.

Long-Term Stability Study Design

For regulatory purposes or to establish a definitive shelf-life, a formal long-term stability study is required, following guidelines such as those from the International Council for Harmonisation (ICH).[4][12][13][14]

Objective: To establish a re-test period or shelf life for the compound under defined storage conditions.

Procedure:

  • Batch Selection: Use at least three primary batches of the material.[4][12]

  • Container Closure System: Store the compound in a container that simulates the proposed packaging for distribution and storage.[14]

  • Storage Conditions & Testing Frequency:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH. Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[12][13][14]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. Test at 0, 3, and 6 months.[12][13][14]

  • Tests to Perform: At each time point, the material should be tested for:

    • Appearance (visual inspection)

    • Assay and Purity (using the validated stability-indicating HPLC method)

    • Water Content (e.g., by Karl Fischer titration)

  • Evaluation: A "significant change" is defined as a failure to meet the established specifications for the product.[14] Data from accelerated studies can be used to predict the shelf life, which must be confirmed by the long-term data.

References

  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
  • The Truth Pill. (2018, February 1). Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products.
  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Vertex AI Search. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
  • Rwanda FDA. (2021, April 26). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs).
  • European Medicines Agency. (2023, July 13).
  • Chemsrc. (2025, September 23). CAS#:681482-53-1 | 1-benzylpiperidine-4-carboxylic acid,hydrochloride.
  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
  • ResearchGate. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
  • Purdue e-Pubs. (n.d.). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability.
  • Academia.edu. (n.d.). STABILITY TESTING OF ACTIVE PHARMACEUTICAL INGREDIENTS AND.
  • Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH.
  • National Center for Biotechnology Information. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans.
  • Pharmaceutical Technology. (2026, March 29).
  • ResolveMass Laboratories. (2026, February 15).
  • MDPI. (n.d.).
  • IVT Network. (n.d.).
  • Guidechem. (n.d.). 1-benzhydrylpiperidine-4-carboxylic acid 1189805-28-4 wiki.
  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Celerion. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine-4-carboxylic acid | C13H17NO2 | CID 4714983 - PubChem.
  • U.S. Environmental Protection Agency. (2025, October 15). 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine.
  • Indian Journal of Pharmaceutical Education and Research. (2020, September 7).
  • Biotech Spain. (2025, December 11).
  • LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Wikipedia. (n.d.). Benzhydryl compounds.
  • AmbioPharm. (n.d.).
  • Journal of Drug Delivery and Therapeutics. (2023, March 22). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form.
  • KEGG. (n.d.).
  • Cayman Chemical. (2022, October 4).
  • National Center for Biotechnology Information. (n.d.). Benzhydryl Amines: Synthesis and Their Biological Perspective.
  • ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
  • National Center for Biotechnology Information. (n.d.).

Sources

Optimization

Reducing synthetic impurities in 1-Benzhydrylpiperidine-4-carboxylic acid reactions

Welcome to the technical support center for the synthesis of 1-Benzhydrylpiperidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Benzhydrylpiperidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize synthetic impurities, optimize reaction conditions, and improve final product yield and purity.

Introduction: The Synthetic Landscape

1-Benzhydrylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, is often plagued by the formation of closely related impurities that can be challenging to remove. The most prevalent synthetic strategy involves the direct N-alkylation of piperidine-4-carboxylic acid (or its ester derivative) with a benzhydryl halide. This guide focuses primarily on troubleshooting this common pathway.

Below is a diagram illustrating the general workflow for the N-alkylation synthesis.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification SM Starting Materials: - Piperidine-4-carboxylic acid - Benzhydryl bromide/chloride Addition Slow addition of Alkylating Agent SM->Addition Solvent Anhydrous Solvent (e.g., DMF, Acetonitrile) Solvent->Addition Base Base (e.g., K2CO3, Et3N) Base->Addition Stir Stir at Controlled Temperature (RT to 80°C) Addition->Stir Monitor Monitor Progress (TLC, LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Work-up / Acid-Base Extraction Quench->Extract Purify Purification (Recrystallization or Chromatography) Extract->Purify Dry Dry to Yield Final Product Purify->Dry G SM1 Piperidine-4-COOH Product 1-Benzhydrylpiperidine-4-COOH SM1->Product Desired N-Alkylation (k1) SM2 Benzhydryl-Br SM2->Product Desired N-Alkylation (k1) Quat Quaternary Salt (Over-alkylation) SM2->Quat Side Reaction (k2) Ether Dibenzhydryl Ether (Hydrolysis) SM2->Ether Side Reaction (Hydrolysis) Product->Quat Side Reaction (k2) H2O H₂O (contaminant) H2O->Ether Side Reaction (Hydrolysis) Base + Base Base->Product Desired N-Alkylation (k1)

Caption: Reaction pathways for synthesis and impurity formation.

Purification Strategies

MethodDescriptionBest For RemovingProtocol Summary
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.Small amounts of most impurities, especially those with different solubility profiles.Dissolve crude solid in a minimal amount of hot solvent (e.g., isopropanol, ethanol, or acetonitrile). If solids remain, hot filter the solution. Allow to cool slowly to room temperature, then cool further in an ice bath. Collect crystals by filtration.
Acid-Base Extraction Utilizing the acidic nature of the product to move it between aqueous and organic layers.Neutral impurities like dibenzhydryl ether and basic impurities like unreacted triethylamine.Dissolve crude mixture in an organic solvent (e.g., EtOAc). Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities. Extract the organic layer with a dilute base (e.g., 1M NaOH) to move the desired product to the aqueous layer. Wash the aqueous layer with fresh organic solvent to remove neutral impurities. Acidify the aqueous layer to precipitate the pure product.
Column Chromatography Separating compounds based on their differential adsorption onto a stationary phase. [1][2]Closely related impurities like the quaternary salt (though it may streak) and unreacted starting materials.Use silica gel as the stationary phase. A typical mobile phase would be a gradient of methanol in dichloromethane (DCM), often with a small amount of acetic or formic acid (0.5-1%) to improve peak shape and prevent streaking of the carboxylic acid product.

Frequently Asked Questions (FAQs)

Q: What are the best analytical methods to monitor this reaction? A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. Use a mobile phase like 10% Methanol in DCM. The product should have an Rf value between the highly polar starting material (piperidine-4-carboxylic acid) and the nonpolar benzhydryl bromide.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It allows you to track the disappearance of starting materials and the appearance of the product, while simultaneously confirming the mass of all major components, including impurities like the quaternary salt and dibenzhydryl ether.

Q: Is it better to start with piperidine-4-carboxylic acid or its methyl/ethyl ester? A: Starting with the ester (e.g., ethyl piperidine-4-carboxylate) offers significant advantages in terms of solubility in common organic solvents like acetonitrile, DCM, and THF. This often leads to cleaner and more efficient reactions. However, it adds an extra step to the synthesis, as the ester must be hydrolyzed to the final carboxylic acid product post-alkylation. If you are equipped to handle the solubility challenges of the free acid, the direct route is more atom-economical.

Q: Can I use a different alkylating agent, like benzhydrol, via reductive amination? A: While less common for this specific target, reductive amination is a valid alternative synthetic strategy. [3][4][5]This would involve reacting piperidine-4-carboxylic acid with benzophenone (not benzhydrol) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This route avoids the use of alkyl halides and the risk of over-alkylation but may present its own challenges, such as the potential reduction of the carboxylic acid group if a harsh reducing agent is used.

References

  • Taylor & Francis. (2013). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. [Link]

  • ResearchGate. Alkylation Strategy on piperidine‐4 carboxylate. [Link]

  • Lirias. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]

  • ResearchGate. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]

  • National Institutes of Health. (2020). A practical catalytic reductive amination of carboxylic acids. [Link]

  • BORIS Portal. (2024). Green Chemistry. [Link]

  • Royal Society of Chemistry. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]

  • Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Google Patents. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • National Institutes of Health. 1-Benzylpiperidine-4-carboxylic acid. [Link]

  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. [Link]

  • Google Patents.
  • MDPI. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Google Patents.
  • ResearchGate. (2008). Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative: 1-Benzhydryl-4-(2-nitro- benzenesulfonyl). [Link]

  • PubChem. 1-benzoylpiperidine-4-carboxylic acid. [Link]

  • Organic Syntheses. 1-benzylpiperazine. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-Benzhydrylpiperidine-4-carboxylic Acid Derivatives

Welcome to the technical support center for the synthesis and derivatization of 1-Benzhydrylpiperidine-4-carboxylic acid and its analogues. This guide is designed for researchers, medicinal chemists, and process developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and derivatization of 1-Benzhydrylpiperidine-4-carboxylic acid and its analogues. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by the steric bulk of the benzhydryl group. The significant steric hindrance around the piperidine nitrogen and the carboxylic acid at the 4-position often leads to low yields, incomplete reactions, and purification difficulties.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these valuable pharmaceutical scaffolds.

Section 1: Troubleshooting Amide Bond Formation

The formation of an amide bond by coupling an amine with the carboxylic acid moiety of 1-benzhydrylpiperidine-4-carboxylic acid is frequently hampered by steric hindrance. The bulky benzhydryl group can restrict access to the reaction center, leading to failed or low-yielding reactions.

FAQ 1: My standard amide coupling reaction using DCC/HOBt is failing or giving very low yields. What is the underlying issue and what are my alternatives?

Answer:

The primary issue with standard carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC) in the presence of 1-Hydroxybenzotriazole (HOBt) is that the O-acylisourea intermediate formed is often not reactive enough to be efficiently attacked by the incoming amine, especially when either the carboxylic acid or the amine is sterically hindered.[1] The bulky benzhydryl group on the piperidine ring creates a sterically congested environment around the carboxylic acid, slowing down the rate of nucleophilic attack by the amine.

Recommended Solutions & Causality:

  • Switch to Uronium/Aminium-Based Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU are generally more effective for sterically hindered couplings.[2][3][4]

    • Mechanism of Action: These reagents react with the carboxylic acid to form a highly reactive O-acyluronium intermediate, which then rapidly forms an active ester with additives like HOAt or HOBt.[2] The key advantage of HATU is the incorporation of HOAt (1-Hydroxy-7-azabenzotriazole), which generates a more reactive OAt active ester compared to the OBt esters formed with HBTU.[2][3] The nitrogen atom at the 7-position of HOAt provides anchimeric assistance, accelerating the subsequent aminolysis step.[2]

  • Employ Phosphonium-Based Reagents: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for difficult couplings.[4][5]

    • Advantages: Phosphonium salts are known for their high coupling efficiency and low risk of racemization.[5] PyAOP, similar to HATU, benefits from the presence of the 7-azabenzotriazole moiety, enhancing the reactivity of the active ester intermediate.[4]

  • Convert to a More Reactive Carboxylic Acid Derivative: If coupling reagents fail, consider converting the carboxylic acid to a more electrophilic species.

    • Acid Chlorides: Treatment of the carboxylic acid with reagents like oxalyl chloride or thionyl chloride in an anhydrous solvent will generate the corresponding acid chloride.[6][7] This highly reactive intermediate can then be coupled with the amine, often in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[7] This method is effective but can be harsh and may not be suitable for sensitive substrates.[7]

Experimental Protocol: HATU-Mediated Amide Coupling of a Sterically Hindered Amine

This protocol outlines a general procedure for the coupling of 1-Benzhydrylpiperidine-4-carboxylic acid with a sterically demanding amine.

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Benzhydrylpiperidine-4-carboxylic acid (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.[8]

  • Coupling: Add a solution of the sterically hindered amine (1.1 equivalents) in the same solvent to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the steric bulk of the amine.[8]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[8]

Data Summary: Comparison of Common Coupling Reagents for Hindered Systems
Coupling ReagentClassKey AdvantagesPotential Issues
DCC/HOBtCarbodiimideCost-effective.[9]Low reactivity with hindered substrates, formation of insoluble DCU byproduct.
EDC/HOBtCarbodiimideWater-soluble byproduct, good for aqueous media.[9][10]Moderate reactivity with hindered substrates.
HBTU/DIPEAUronium/AminiumHigh efficiency, low racemization.[4]Less effective than HATU for severely hindered couplings.
HATU/DIPEAUronium/AminiumExcellent for hindered couplings due to HOAt-mediated activation.[2][3]Higher cost.
PyBOP/DIPEAPhosphoniumHigh efficiency, low racemization.[4][5]Carcinogenic HMPA byproduct with original BOP reagent.[4]
Acid ChlorideActivated AcylHighly reactive.[6]Harsh conditions, potential for side reactions with sensitive functional groups.[7]
Visualization: Amide Coupling Workflow

G cluster_start Starting Materials cluster_coupling Coupling Strategy cluster_reaction Reaction & Workup start_acid 1-Benzhydrylpiperidine- 4-carboxylic acid coupling_choice Select Coupling Method start_acid->coupling_choice start_amine Sterically Hindered Amine start_amine->coupling_choice uronium Uronium/Aminium Reagent (e.g., HATU, HBTU) coupling_choice->uronium High Efficiency phosphonium Phosphonium Reagent (e.g., PyBOP) coupling_choice->phosphonium Low Racemization acid_chloride Acid Chloride Formation (e.g., (COCl)₂, SOCl₂) coupling_choice->acid_chloride High Reactivity reaction Amide Bond Formation uronium->reaction phosphonium->reaction acid_chloride->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Purified Amide Derivative purification->product

Caption: Decision workflow for amide coupling of hindered substrates.

Section 2: Troubleshooting Esterification Reactions

Esterification of the 1-benzhydrylpiperidine-4-carboxylic acid with sterically hindered alcohols, such as tertiary alcohols, presents similar challenges to amide bond formation.

FAQ 2: I am unable to form an ester with a tertiary alcohol using standard Fischer esterification conditions. What alternative methods can I use?

Answer:

Fischer esterification, which typically relies on strong acid catalysis and high temperatures to drive the equilibrium towards the product, is often ineffective for coupling sterically hindered carboxylic acids with bulky alcohols.[11] The reaction is reversible, and the steric hindrance on both reaction partners significantly slows down the rate of the forward reaction.

Recommended Solutions & Causality:

  • Carbodiimide-Mediated Esterification with DMAP: The use of a carbodiimide like EDC in combination with a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) is a highly effective method for esterifying sterically hindered alcohols.[12]

    • Mechanism of Action: The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, attacking the intermediate to form a highly reactive DMAP-acylated species. This species is then readily attacked by the sterically hindered alcohol to form the desired ester.

  • Activation via Benzotriazole Esters: Similar to amide coupling, forming a benzotriazole ester intermediate can facilitate esterification.

    • Procedure: The carboxylic acid is reacted with HOBt and EDC to form the benzotriazole ester in situ. This activated intermediate can then react with the tertiary alcohol in the presence of a base like DMAP to yield the ester.[12]

  • Use of Alternative Activating Agents: For particularly challenging esterifications, other activating agents can be employed.

    • N-Bromosuccinimide (NBS): NBS has been reported as an efficient catalyst for the direct esterification of aryl and alkyl carboxylic acids under mild, metal-free conditions.[11]

    • Trichlorotriazine (TCT) with a Formamide Catalyst: A cost-effective method involves using TCT with a catalytic amount of a formamide, such as N-formylpyrrolidine (FPyr), to activate the carboxylic acid.[13] This system is thought to proceed through a highly reactive acid chloride intermediate.

Visualization: Mechanism of DMAP-Catalyzed Esterification

G RCOOH R-COOH o_acylisourea O-Acylisourea Intermediate RCOOH->o_acylisourea + EDC EDC EDC DMAP_acyl Acyl-DMAP Cation (Highly Reactive) o_acylisourea->DMAP_acyl + DMAP - EDU DMAP DMAP DMAP_acyl->DMAP - R-COOR' tBuOH Tertiary Alcohol (R'-OH) Ester Ester (R-COOR') DMAP_acyl->Ester + R'-OH DMAPH DMAP-H⁺ EDU EDU (Byproduct)

Sources

Optimization

Technical Support Center: Scale-Up Manufacturing of 1-Benzhydrylpiperidine-4-carboxylic Acid Hydrochloride

Introduction Welcome to the technical support center for 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the proce...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the process development and scale-up manufacturing of this important chemical intermediate. As a key structural motif, its efficient synthesis and purification are critical. This document provides in-depth, field-proven insights into potential challenges, offering a structured troubleshooting guide and frequently asked questions to navigate the complexities of its production. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to foster a deeper understanding of the process.

Typical Synthesis Workflow Overview

The manufacturing process for 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride typically involves the N-alkylation of a piperidine-4-carboxylic acid derivative, followed by hydrolysis (if an ester starting material is used) and final salt formation. The following diagram illustrates a common synthetic pathway.

A Ethyl Piperidine-4-carboxylate C N-Alkylation Reaction A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B Benzhydryl Bromide B->C D Ethyl 1-Benzhydrylpiperidine- 4-carboxylate C->D Reaction Work-up E Saponification (Hydrolysis) D->E Base (e.g., NaOH) Solvent (e.g., EtOH/H2O) F 1-Benzhydrylpiperidine- 4-carboxylic Acid (Free Base) E->F Acidic Work-up (pH adjustment) G HCl Salt Formation & Crystallization F->G Solvent (e.g., IPA) HCl source H Final Product: Hydrochloride Salt G->H Filtration & Drying

Caption: A common synthetic route for 1-Benzhydrylpiperidine-4-carboxylic acid HCl.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis and purification processes.

Part 1: N-Alkylation Reaction

Question: My N-alkylation reaction (Step C) is showing low conversion, even after extended reaction times. What are the likely causes?

Answer: Low conversion in N-alkylation reactions at scale is often traced back to a few key parameters.

  • Base and Solvent Quality: The choice and quality of the base are paramount. In this SN2 reaction, a common choice is potassium carbonate (K₂CO₃)[1]. On a larger scale, ensure the base is finely powdered and anhydrous. Moisture can consume the base and hinder the reaction. The solvent (e.g., acetonitrile, DMF) must also be dry, as water can hydrolyze the benzhydryl bromide.

  • Mass Transfer Limitations: In large reactors, inadequate agitation can lead to poor mixing of the heterogeneous mixture (solid K₂CO₃ in organic solvent), resulting in localized areas of low reactivity. Ensure the reactor's agitation speed is sufficient to maintain a well-suspended slurry.

  • Catalyst Activity: The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or an iodide source (e.g., KI) can significantly accelerate the reaction by improving the solubility of the reactants or by in-situ formation of the more reactive benzhydryl iodide[1]. If using a catalyst, verify its quality and loading.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions, such as elimination of HBr from benzhydryl bromide. A typical temperature range is 60-80°C[1]. Ensure the reactor's heating system provides uniform temperature control without hotspots.

Question: I'm observing a significant amount of an impurity that I suspect is a quaternary ammonium salt or a bis-alkylation product. How can I mitigate this?

Answer: The formation of a quaternary salt (where the piperidine nitrogen is alkylated twice) is a common side reaction if the starting material is piperazine-based, but less so for piperidine itself. However, other side reactions can occur.

  • Stoichiometry Control: Carefully control the stoichiometry. Use of a slight excess of the piperidine starting material relative to the benzhydryl halide can help minimize over-alkylation or reactions with impurities. A molar ratio of 1.1:1 (piperidine derivative to halide) is a good starting point.

  • Order of Addition: Adding the benzhydryl bromide slowly to the mixture of the piperidine derivative and base can help maintain a low instantaneous concentration of the electrophile, disfavoring side reactions.

  • Process Monitoring: Use in-process controls (IPCs) like HPLC or TLC to monitor the formation of the by-product. If it appears early, reaction conditions may need to be re-evaluated (e.g., lower temperature).

Part 2: Hydrolysis and Work-up

Question: During the saponification work-up (Step E), I am struggling with emulsion formation after pH adjustment. What is the best way to handle this?

Answer: Emulsions are a common challenge during the scale-up of basic hydrolysis work-ups, especially when dealing with amphiphilic molecules.

  • pH Adjustment: The product is a zwitterionic amino acid at its isoelectric point. Adjusting the pH carefully is critical for its precipitation. Instead of a rapid, bulk pH change, adjust slowly and aim for the isoelectric point where the molecule has minimum water solubility. This often requires careful titration and monitoring. A patent for a similar synthesis describes adjusting the pH to between 4 and 9 to precipitate the product[2].

  • Salting Out: Before extraction, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.

  • Solvent Choice: If extracting, switch to a solvent with a significantly different density and polarity from water, such as methyl tert-butyl ether (MTBE) or toluene, which are often less prone to emulsion formation than dichloromethane (DCM).

  • Temperature: Gently warming the mixture can sometimes help break an emulsion, but be cautious not to degrade the product.

Part 3: Crystallization and Isolation

Question: My final product, the hydrochloride salt (Step G), is precipitating as an oil or a sticky solid instead of a crystalline powder. What is causing this and how can I fix it?

Answer: "Oiling out" during crystallization is a classic scale-up problem, indicating that the rate of nucleation is too high and crystal growth is disorganized.

  • Supersaturation Control: This is the most critical factor. The system is likely becoming supersaturated too quickly.

    • Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent slowly to a solution of the free base in a solvent like isopropanol (IPA) or ethanol. Adding the product solution to the anti-solvent can also provide better control.

    • Temperature Gradient: Cool the solution slowly. A controlled, linear cooling ramp (e.g., 5-10°C per hour) is far more effective than shock cooling in a cold bath. A patent for a related synthesis specifies cooling to 0-15°C and holding for an extended period to ensure complete crystallization[2].

  • Seeding: Introduce a small quantity of previously isolated, high-quality crystals (a seed) when the solution is slightly supersaturated. This provides a template for ordered crystal growth and can prevent oiling out.

  • Solvent System: The chosen solvent must be appropriate. The product should be soluble in the solvent at a higher temperature and sparingly soluble at a lower temperature. For hydrochloride salt formation, solvents like IPA, ethanol, or ethyl acetate are common.

ParameterRecommendation for Crystalline SolidRationale
Cooling Rate Slow, controlled cooling (e.g., <10°C/hour)Allows for ordered lattice formation instead of amorphous precipitation.
Agitation Gentle to moderate agitationPromotes homogeneity but avoids breaking fragile crystals (secondary nucleation).
Seeding Add ~0.1-1% w/w of seed crystalsProvides a template for crystal growth, controlling particle size and morphology.
Solvent Purity Use high-purity, dry solventsImpurities or water can interfere with the crystal lattice formation.

Question: The purity of my isolated hydrochloride salt is below the required specification. How can I improve it without resorting to column chromatography?

Answer: Improving purity at the final stage relies on leveraging the solubility differences between your product and the impurities.

  • Recrystallization: This is the most effective method. Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly. The impurities will ideally remain in the mother liquor.

  • Slurry Wash: If the product is already mostly pure, a slurry wash can be very effective. Suspend the solid product in a solvent in which it is poorly soluble but the impurities are soluble (e.g., cold acetone or MTBE). Stir the slurry for a few hours, then filter. This washes the impurities from the surface of the crystals.

  • pH Optimization: Ensure the pH during the final precipitation is optimal for crystallizing the desired salt, leaving any non-basic or less-basic impurities behind in the solution.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods for monitoring reaction progress and final product purity?

A1: A combination of techniques is recommended. For in-process control (IPC), Thin-Layer Chromatography (TLC) provides a quick qualitative check of starting material consumption. For quantitative analysis of both reaction progress and final purity, a gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection (monitoring at ~254 nm due to the phenyl rings) is standard. For compounds lacking a strong chromophore, a Charged Aerosol Detector (CAD) can be used[3]. Final product identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Q2: What are the critical storage and handling conditions for 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride?

A2: As a hydrochloride salt of a carboxylic acid, the compound is generally stable. However, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place[4]. Keep it away from strong bases, with which it will react, and strong oxidizing agents. Hydrochloride salts can be hygroscopic, so storage under an inert atmosphere (like nitrogen or argon) is recommended for long-term stability, especially after the container has been opened.

Q3: Can polymorphism be an issue for this compound?

A3: Yes, polymorphism is a potential concern for any crystalline organic compound and can significantly impact properties like solubility, stability, and bioavailability. During process development, it is crucial to characterize the solid form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Different crystallization conditions (solvent, temperature, cooling rate) can lead to different polymorphs[5]. Establishing a robust crystallization protocol that consistently produces the desired polymorph is a key goal of scale-up.

Q4: How should residual solvents be controlled in the final product?

A4: Residual solvents are a critical quality attribute controlled by regulatory guidelines (e.g., ICH Q3C). The final isolation and drying steps are designed to minimize them. After filtration, the wet cake should be washed with a volatile, non-solvent (like heptane) to displace the higher-boiling crystallization solvent. Drying should be performed under vacuum at a controlled temperature until the solvent levels, as measured by Gas Chromatography (GC) with headspace sampling, are below the specified limits.

Experimental Protocol: Recrystallization of 1-Benzhydrylpiperidine-4-carboxylic Acid Hydrochloride

This protocol provides a general method for purifying the final product. The specific solvent ratios and volumes should be optimized for your process.

  • Solvent Selection: Based on small-scale trials, select a solvent system. A common choice for amine hydrochlorides is an alcohol (e.g., isopropanol, ethanol) optionally mixed with water to aid dissolution, or an ester/alcohol mixture.

  • Dissolution: Charge the crude 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride (1.0 equivalent) to a clean, dry reactor. Add the primary solvent (e.g., 95% Ethanol, ~5-10 volumes) and heat the mixture with stirring to near reflux (e.g., 70-75°C) until all solids are dissolved. If needed, add a small amount of water dropwise to achieve full dissolution.

  • Clarification (Optional): If the solution is hazy or contains particulate matter, perform a hot filtration through a polish filter to remove insoluble impurities.

  • Controlled Cooling: Begin a slow, controlled cooling of the solution at a rate of approximately 10°C per hour.

  • Seeding: At a temperature where the solution is just beginning to show signs of cloudiness (supersaturation), add seed crystals (~0.5% w/w) of a pure batch of the product.

  • Crystallization: Continue the slow cooling to room temperature, then further cool to 0-5°C. Hold the resulting slurry at this temperature for at least 4 hours with gentle agitation to maximize yield.

  • Isolation: Filter the slurry through a Nutsche filter or centrifuge. Wash the isolated crystal cake with a small amount of cold (0-5°C) fresh solvent to remove residual mother liquor.

  • Drying: Dry the purified product in a vacuum oven at a controlled temperature (e.g., 45-55°C) until the residual solvent content meets specifications.

start Crude Product dissolve 1. Dissolve in Hot Solvent (e.g., 95% EtOH) start->dissolve filter 2. Hot Polish Filtration (Optional) dissolve->filter cool 3. Controlled Cooling filter->cool seed 4. Add Seed Crystals cool->seed crystallize 5. Hold at 0-5°C seed->crystallize isolate 6. Filter & Wash with Cold Solvent crystallize->isolate dry 7. Vacuum Dry isolate->dry end Pure Crystalline Product dry->end

Caption: Workflow for the recrystallization of the final product.

References

  • CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]

  • Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Molecules. [Link]

  • 1-benzylpiperidine-4-carboxylic acid,hydrochloride. Chemsrc. [Link]

  • Synthesis and Crystal Structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine. Molecular Crystals and Liquid Crystals. [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics. [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. AAPS PharmSciTech. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules. [Link]

  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. New Journal of Chemistry. [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Scaffold Evaluation Guide: 1-Benzhydrylpiperidine-4-carboxylic Acid Hydrochloride vs. Alternative Piperidine Derivatives in Targeted Drug Discovery

Structural Rationale & Scaffold Dynamics In the landscape of rational drug design, the selection of the nitrogen substituent on a piperidine ring fundamentally alters the molecule's trajectory in pharmacological space. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Scaffold Dynamics

In the landscape of rational drug design, the selection of the nitrogen substituent on a piperidine ring fundamentally alters the molecule's trajectory in pharmacological space. 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride (CAS 1189689-68-6) serves as a critical building block, distinguished by its bulky diphenylmethyl (benzhydryl) capping group[1].

The causality behind selecting a benzhydryl group over a simpler benzyl or hydrogen substituent lies in its steric bulk and lipophilicity. The dual-phenyl rings create a massive hydrophobic cleft. In the design of histone deacetylase (HDAC) inhibitors, for instance, this bulky moiety acts as an exceptional surface recognition cap, interacting favorably with the wide, shallow hydrophobic rim of the HDAC6 isoform, thereby driving isoform selectivity[2]. Conversely, for targets requiring deep penetration into narrow catalytic gorges—such as Acetylcholinesterase (AChE)—a more slender N-benzyl piperidine scaffold is preferred to avoid steric clashes.

The hydrochloride salt form is specifically utilized to ensure long-term bench stability, preventing the oxidative degradation of the tertiary amine and maintaining the zwitterionic core in a crystalline, easy-to-handle state[3].

BindingLogic Benzhydryl 1-Benzhydrylpiperidine (Bulky Cap Group) Selectivity1 High Affinity Steric Match Benzhydryl->Selectivity1 Hydrophobic Anchoring Benzyl 1-Benzylpiperidine (Linear/Slender Cap) Selectivity2 Optimal Penetration Reduced Steric Clash Benzyl->Selectivity2 Gorge Insertion HDAC6 HDAC6 Surface Pocket (Wide, Shallow Rim) AChE AChE Catalytic Gorge (Narrow, Deep Cleft) Selectivity1->HDAC6 Selectivity2->AChE

Caption: Logical mapping of piperidine N-substituents to target enzyme binding pockets.

Comparative Physicochemical Profiling

To objectively evaluate the 1-benzhydrylpiperidine scaffold, we must compare it against its structural analogs: 1-benzylpiperidine-4-carboxylic acid[4] and the unsubstituted isonipecotic acid. The table below summarizes the quantitative and structural differences that dictate their application.

Scaffold DerivativeMolecular Weight (Free Acid)Steric Profile (N-Substituent)Primary Pharmacological Utility
1-Benzhydrylpiperidine-4-carboxylic acid 295.38 g/mol [5]High Bulk (Diphenylmethyl)Selective HDAC6 inhibitors[2], Antihistamines
1-Benzylpiperidine-4-carboxylic acid 219.28 g/mol [4]Moderate Bulk (Phenylmethyl)Dual HDAC/AChE inhibitors[6], Influenza inhibitors[7]
Piperidine-4-carboxylic acid (Isonipecotic acid) 129.16 g/mol Minimal (Hydrogen)Universal linker, GABA receptor modulators

Experimental Workflow: Synthesis of Targeted Amide Derivatives

When utilizing 1-benzhydrylpiperidine-4-carboxylic acid hydrochloride in amide coupling reactions (e.g., attaching a zinc-binding group linker for HDAC inhibition), researchers must account for the hydrochloride salt. The following protocol establishes a self-validating system for synthesizing a target ligand.

Step-by-Step Methodology
  • Salt Neutralization (Causality): Suspend 1.0 eq of 1-benzhydrylpiperidine-4-carboxylic acid HCl in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Why? The stoichiometric excess of DIPEA is critical. Failing to fully neutralize the HCl salt will result in the protonation of the coupling reagent (HATU) in the next step, preventing the formation of the active ester and stalling the reaction.

  • Carboxylate Activation: Add 1.2 eq of HATU to the mixture at 0 °C. Stir for 15 minutes to allow the formation of the O-(7-azabenzotriazol-1-yl) active ester.

  • Amine Coupling: Introduce 1.1 eq of the target amine (e.g., a protected hydroxylamine linker). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint (LC-MS): Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation logic: The reaction is only deemed successful if the m/z 296 [M+H]+ peak (corresponding to the free benzhydrylpiperidine acid)[5] is completely consumed, replaced by the target product mass. If the m/z 296 peak persists >5%, inject an additional 0.5 eq of HATU and DIPEA to drive the reaction to completion.

  • Workup & Purification: Quench with saturated NaHCO 3​ , extract with EtOAc, and purify via flash chromatography (SiO 2​ , Hexane/EtOAc gradient)[8].

Workflow Step1 1. Scaffold Preparation (1-Benzhydrylpiperidine-4-COOH HCl) Step2 2. Base Neutralization (3.0 eq DIPEA in DMF) Step1->Step2 Release free acid Step3 3. Amide Coupling (HATU + Amine Linker) Step2->Step3 Activate carboxylate Step4 4. In-Process Validation (LC-MS Monitoring) Step3->Step4 Check m/z shift Step4->Step3 <95% (Add reagents) Step5 5. Final Product Isolation (Flash Chromatography) Step4->Step5 >95% conversion

Caption: Step-by-step synthetic workflow and self-validation points for scaffold derivatization.

Comparative Pharmacological Performance

The structural differences between the benzhydryl and benzyl piperidine scaffolds directly translate to measurable performance divergences in biological assays. The following table summarizes the experimental performance trends when these scaffolds are incorporated into targeted inhibitors.

Pharmacological TargetScaffold IncorporatedObserved Performance / IC50Mechanistic Rationale
HDAC6 (Breast Cancer Models) 1-Benzhydrylpiperidine / PiperazineNanomolar IC50 (Highly Selective)[2]The bulky benzhydryl group perfectly caps the wide HDAC6 surface, preventing entry into narrower isoforms (HDAC1/2).
AChE (Alzheimer's Models) 1-BenzylpiperidineIC50 = 3.22 – 6.89 µMThe slender benzyl group allows deep penetration into the narrow AChE catalytic gorge, enabling dual HDAC/AChE inhibition.
Influenza Virus (H1N1) Piperidine-ether derivativesEC50 = 0.05 µM[7]Specific ether linkages to the piperidine core optimize viral entry inhibition with high selectivity indices (>160,000).

Note: The choice of the 1-benzhydrylpiperidine core is paramount when designing drugs that require robust surface anchoring rather than deep-pocket penetration.

References

  • [3] ChemicalBook. "1-Benzhydrylpiperidine-4-Carboxylic Acid Hydrochloride." ChemicalBook.

  • [8] Google Patents. "WO2016190630A1 - Heterocyclicalkyl derivative compounds as selective histone deacetylase inhibitors and pharmaceutical compositions comprising the same." Google Patents.

  • [1] MolCore. "499975-59-6 | 1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol | MolCore." (Contains catalog data for 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride CAS 1189689-68-6). MolCore.

  • [2] Ruzic, D., et al. "Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation." MDPI Pharmaceutics, 2022.

  • [9] Ruzic, D., et al. "Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation." PubMed (NIH), 2022.

  • [4] National Center for Biotechnology Information. "1-Benzylpiperidine-4-carboxylic acid | C13H17NO2 | CID 4714983." PubChem Database, 2025.

  • [7] Royal Society of Chemistry. "Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors." RSC Advances.

  • [5] GuideChem. "1-benzhydrylpiperidine-4-carboxylic acid 1189805-28-4 wiki." GuideChem.

  • [6] Wu, J., et al. "Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease." PubMed (NIH), 2023.

Sources

Comparative

NMR spectroscopy validation of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride

As a Senior Application Scientist navigating the rigorous landscape of pharmaceutical intermediate validation, I frequently encounter the analytical limitations of standard chromatographic techniques. When validating com...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the rigorous landscape of pharmaceutical intermediate validation, I frequently encounter the analytical limitations of standard chromatographic techniques. When validating complex functionalized heterocycles like 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride —a critical building block for selective histone deacetylase (HDAC) inhibitors and antihistamine derivatives—relying solely on conventional LC-MS is an analytical blind spot.

This guide objectively compares the structural elucidation power of Advanced 1D/2D Nuclear Magnetic Resonance (NMR) Spectroscopy against conventional Liquid Chromatography-Mass Spectrometry (LC-MS). By examining the causality behind these analytical choices, we will establish a self-validating workflow that guarantees absolute structural and stoichiometric integrity.

The Causality of Analytical Choice: Why LC-MS Falls Short

In drug development, the specific salt form of an active pharmaceutical ingredient (API) or intermediate dictates its solubility, bioavailability, and downstream reactivity.

While LC-MS is exceptional for determining the molecular weight and chromatographic purity of a sample, it is fundamentally destructive and relies on ionization. During electrospray ionization (ESI), the hydrochloride salt of 1-Benzhydrylpiperidine-4-carboxylic acid dissociates. The mass spectrometer only detects the ionized free base [M+H]+ . LC-MS cannot definitively prove whether the compound in the vial is the free base, a hydrochloride salt, or a completely different salt form.

Conversely, NMR spectroscopy provides a non-destructive, atomic-level map of the molecule's electronic environment. The positively charged N+ center in the piperidine hydrochloride salt acts as a strong electron-withdrawing group. This deshields the adjacent equatorial and axial protons on the piperidine ring, causing a significant and quantifiable downfield shift in the ¹H NMR spectrum compared to the free base. As documented in studies of [1], this chemical shift perturbation is the absolute signature of protonation.

Furthermore, the bulky benzhydryl (diphenylmethyl) group creates severe signal overlap in the aromatic region. 1D NMR alone often yields a complex multiplet that is difficult to integrate accurately. This necessitates the use of 2D NMR techniques (COSY/HSQC) to resolve [2].

Comparative Performance Data

To objectively compare these methodologies, we must look at the quantitative data generated during the validation of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride. The table below summarizes the diagnostic capabilities of each technique.

Analytical TechniqueAbsolute Structural ElucidationSalt Form (HCl) ConfirmationStereochemical & Conformational DataQuantitative Purity (Assay)
1D/2D NMR Spectroscopy Complete. Maps exact carbon-proton connectivity.Yes. Confirmed via +0.5 to +0.8 ppm downfield shift of N-adjacent protons.Yes. Resolves chair conformation dynamics via NOESY/J-coupling.Yes. qNMR provides >99% accuracy without response factor bias.
LC-HRMS Partial. Confirms molecular formula and exact mass only.No. Detects only the ionized free base [M+H]+ .No. Cannot differentiate most diastereomers or conformers.Yes. High-resolution chromatographic purity, but lacks absolute quantitation.
FT-IR Spectroscopy Partial. Identifies functional groups (C=O, aromatic C=C).Yes. Shows broad N−H+ stretch around 2500 cm⁻¹.No. No.
Quantitative Chemical Shift Perturbation (Free Base vs. HCl Salt)

The causality of the NMR choice is best illustrated by the chemical shift differences ( Δδ ) observed when the piperidine nitrogen is protonated [3].

Proton AssignmentFree Base Shift ( δ ppm)HCl Salt Shift ( δ ppm)Shift Difference ( Δδ )
Benzhydryl CH ~4.28~4.55+0.27
Piperidine H-2, H-6 (equatorial)~2.95~3.45+0.50
Piperidine H-2, H-6 (axial)~2.05~2.90+0.85
Aromatic Protons (10H)7.18 - 7.427.25 - 7.60+0.07 to +0.18

Logical Workflow Visualization

To understand how these techniques complement each other to form a complete validation package, review the logical workflow below.

ValidationWorkflow A 1-Benzhydrylpiperidine-4-carboxylic acid HCl Sample B LC-MS (Alternative) Mass & Purity Screening A->B Chromatographic Profiling C 1D ¹H/¹³C NMR Protonation State & Shifts A->C Primary Elucidation E Absolute Structural Validation & Release B->E MW Confirmed D 2D COSY/HSQC NMR Resolve Benzhydryl Overlap C->D Aromatic Signal Ambiguity C->E HCl Salt Confirmed D->E Connectivity Mapped

Fig 1: Logical workflow comparing NMR and LC-MS for structural validation of piperidine HCl salts.

Self-Validating Experimental Protocol: Advanced NMR Workflow

A robust analytical method must be a self-validating system. If an error occurs in sample preparation or instrument calibration, the data itself must flag the anomaly. The following protocol utilizes Quantitative NMR (qNMR) with an internal calibrant to ensure absolute trustworthiness.

Step 1: Precision Sample Preparation

  • Accurately weigh 15.0 mg of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride using a microbalance.

  • Accurately weigh 5.0 mg of TraceCERT® Maleic Acid (Internal Standard for qNMR).

  • Dissolve the mixture in 0.6 mL of DMSO- d6​ (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS). Causality Note: DMSO- d6​ is chosen over CDCl₃ because the hydrochloride salt of piperidine derivatives often exhibits poor solubility in chloroform. Furthermore, DMSO disrupts intermolecular hydrogen bonding, yielding sharper peaks for the carboxylic acid and ammonium protons () [3].

Step 2: 1D ¹H and ¹³C NMR Acquisition

  • Load the sample into a 400 MHz or 600 MHz NMR spectrometer with the probe temperature equilibrated to 298 K.

  • Acquire the ¹H spectrum using 64 scans, a relaxation delay ( D1​ ) of 10.0 seconds (crucial for complete relaxation in qNMR), and a spectral width of 15 ppm.

  • Acquire the ¹³C spectrum using 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (e.g., the carboxylic acid C=O and the aromatic ipso-carbons).

Step 3: 2D HSQC Acquisition for Signal Resolution

  • Set up a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment.

  • This step is mandatory to separate the overlapping 10 aromatic protons of the benzhydryl group. By dispersing the proton signals across the orthogonal ¹³C axis, we can definitively map the ortho, meta, and para protons of the two phenyl rings.

Step 4: Data Processing & Self-Validation

  • Phase and baseline correct the spectra. Set the TMS peak to exactly 0.00 ppm.

  • The Self-Validation Check: Integrate the maleic acid olefinic protons ( δ 6.26 ppm, 2H). Next, integrate the distinct benzhydryl methine proton ( δ ~4.55 ppm, 1H) and the aromatic multiplet ( δ 7.25–7.60 ppm, 10H).

  • The integral ratio of the benzhydryl methine to the aromatic protons must be exactly 1:10. If it is 1:9 or 1:11, the system immediately flags a structural impurity or integration error.

  • Calculate the absolute purity using the qNMR formula against the Maleic Acid standard. If the qNMR purity (e.g., 98.5%) deviates from the LC-UV area percent by more than 1.5%, it indicates that LC-MS has missed a non-UV-absorbing impurity, proving the superiority of the NMR workflow for absolute validation.

References

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications. URL:[Link]

  • Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Optica Publishing Group. URL:[Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. National Institutes of Health (PMC). URL:[Link]

  • Heterocyclicalkyl derivative compounds as selective histone deacetylase inhibitors and pharmaceutical compositions comprising the same. Google Patents (WO2016190630A1).
Validation

Mass Spectrometry Characterization of 1-Benzhydrylpiperidine-4-carboxylic acid HCl: A Comparative Guide

Executive Summary 1-Benzhydrylpiperidine-4-carboxylic acid is a critical pharmaceutical building block, frequently utilized in the synthesis of selective histone deacetylase (HDAC) inhibitors and novel antihistamine deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzhydrylpiperidine-4-carboxylic acid is a critical pharmaceutical building block, frequently utilized in the synthesis of selective histone deacetylase (HDAC) inhibitors and novel antihistamine derivatives[1]. Accurate mass spectrometry (MS) characterization of this intermediate is essential for pharmacokinetic tracking, impurity profiling, and quality control.

This guide provides an objective, data-driven comparison of 1-Benzhydrylpiperidine-4-carboxylic acid HCl against its structural and chemical alternatives: 1-Benzylpiperidine-4-carboxylic acid (a less bulky analog) and the Free Base form of the target compound. By detailing the causality behind ionization dynamics and fragmentation mechanisms, this guide establishes a self-validating framework for robust LC-MS/MS method development.

Structural Dynamics & Ionization Causality

The analytical behavior of piperidine derivatives in electrospray ionization (ESI) is governed by the basicity of the piperidine nitrogen and the lipophilicity of its substituents[2].

  • 1-Benzhydrylpiperidine-4-carboxylic acid HCl (Target): The hydrochloride salt form offers superior solubility in aqueous-organic stock solutions compared to the free base. Once introduced into the acidic LC mobile phase (e.g., 0.1% Formic Acid), the salt dissociates, and the highly basic piperidine nitrogen (pKa ~10) is pre-protonated. The bulky, lipophilic benzhydryl (diphenylmethyl) group drives strong retention on reversed-phase C18 columns, eluting well after polar matrix components. This spatial separation drastically reduces ion suppression, yielding a highly sensitive ESI+ response.

  • 1-Benzylpiperidine-4-carboxylic acid (Alternative 1): Lacking the second phenyl ring, this analog is significantly less lipophilic. It elutes earlier in the chromatographic run, making it more susceptible to matrix effects from early-eluting salts and endogenous lipids.

  • Free Base Form (Alternative 2): While identical in the gas phase to the HCl salt, the free base suffers from poor initial solubility in highly aqueous diluents. This can lead to micro-precipitation in the autosampler, causing high variance in standard curves and compromising assay trustworthiness.

Comparative Analytical Performance

The following tables summarize the quantitative MS parameters and chromatographic behaviors of the target compound and its alternatives, providing a baseline for method transfer and optimization.

Table 1: Physicochemical and Ionization Comparison
Compound FormExact MassPrecursor Ion [M+H]⁺ESI+ Ionization EfficiencyLC Retention Behavior (C18)Matrix Effect Susceptibility
1-Benzhydrylpiperidine-4-carboxylic acid HCl 295.1572m/z 296.16Very HighStrong (Late eluting)Low
1-Benzylpiperidine-4-carboxylic acid 219.1259m/z 220.13HighModerate (Mid eluting)Moderate
Free Base Form 295.1572m/z 296.16Moderate (Solubility limited)Strong (Late eluting)Low
Table 2: Characteristic MS/MS Fragmentation Pathways (CID)
CompoundPrecursor IonPrimary Product Ion (Base Peak)Secondary Product IonsMechanistic Assignment
Benzhydryl Analog m/z 296.16m/z 167.09m/z 130.08, 84.08Diphenylmethyl cation formation via C-N cleavage
Benzyl Analog m/z 220.13m/z 91.05m/z 130.08, 84.08Tropylium/Benzyl cation formation

Mechanistic Fragmentation Pathways

Under Collision-Induced Dissociation (CID), traditional higher-energy collisional dissociation (HCD) preferentially cleaves the weakest bonds in piperidine and piperazine analogues[3][4]. For 1-Benzhydrylpiperidine-4-carboxylic acid, the dominant fragmentation pathway is the cleavage of the C-N bond connecting the benzhydryl group to the piperidine ring.

Because the resulting diphenylmethyl cation (m/z 167.09) is highly resonance-stabilized across its two aromatic rings, it acts as a thermodynamic sink during fragmentation. This makes m/z 167 the overwhelming base peak, often suppressing the relative abundance of the complementary piperidine ring fragment (m/z 130.08)[2].

Fragmentation Precursor [M+H]+ m/z 296.16 Frag1 Diphenylmethyl Cation m/z 167.09 (Base Peak) Precursor->Frag1 C-N Cleavage (Charge on Benzhydryl) Frag2 Piperidine Fragment m/z 130.08 Precursor->Frag2 C-N Cleavage (Charge on Piperidine) Frag3 Tetrahydropyridine m/z 84.08 Frag2->Frag3 Neutral Loss (-H2O, -CO)

Figure 1: CID fragmentation pathway of 1-Benzhydrylpiperidine-4-carboxylic acid [M+H]+.

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in quantitative analysis, the following protocol utilizes the HCl salt for stock stability and incorporates a stable isotope-labeled internal standard (SIL-IS) to create a self-validating system. The IS corrects for any ionization fluctuations or matrix suppression dynamically.

Workflow Prep Sample Prep HCl Salt + 0.1% FA LC UHPLC C18 Gradient Prep->LC Spike Internal Standard (Deuterated Spike) Spike->Prep Matrix Control ESI ESI+ Desolvation LC->ESI MRM Triple Quad MRM Quantitation ESI->MRM

Figure 2: Self-validating LC-MS/MS analytical workflow with internal standard integration.

Step-by-Step Methodology

Step 1: Stock Solution & Sample Preparation

  • Action: Weigh 1.0 mg of 1-Benzhydrylpiperidine-4-carboxylic acid HCl and dissolve in 1.0 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: The HCl salt ensures immediate dissolution without the need for sonication or basic modifiers. The 0.1% Formic Acid maintains the compound in its protonated state, preventing adsorption to glass vials and preparing the analyte for ESI+.

  • Validation: Spike all working standards and unknown samples with 10 ng/mL of a deuterated internal standard (e.g., 1-Benzhydrylpiperidine-d5-4-carboxylic acid) to normalize injection volume and matrix effects.

Step 2: Chromatographic Separation (UHPLC)

  • Column: Sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Causality: The high lipophilicity of the benzhydryl group requires a strong organic gradient to elute. Eluting at approximately 70-80% B ensures the analyte is separated from early-eluting polar suppressors.

Step 3: MS/MS Parameter Optimization (MRM Mode)

  • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV. Desolvation Temp: 400°C.

  • Transitions:

    • Quantifier:m/z 296.16 → 167.09 (Collision Energy: 25 eV). Chosen for maximum signal-to-noise ratio due to the stability of the diphenylmethyl cation.

    • Qualifier:m/z 296.16 → 130.08 (Collision Energy: 35 eV). Requires higher collision energy to force charge retention on the piperidine ring.

  • Validation: Run a blank (Mobile Phase A) immediately after the highest calibration standard. Carryover must be <0.1% of the lower limit of quantification (LLOQ) to validate the washing phase of the LC gradient.

References

  • Title: WO2016190630A1 - Heterocyclicalkyl derivative compounds as selective histone deacetylase inhibitors and pharmaceutical compositions comprising the same Source: Google Patents URL
  • Title: Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds Source: PubMed (J Pharm Biomed Anal) URL: [Link]

  • Title: Mass Fragmentation Characteristics of Piperazine Analogues Source: Journal of Chinese Mass Spectrometry Society (质谱学报) URL: [Link]

Sources

Comparative

A Comparative Guide to the Validation of HPLC-UV Methods for 1-Benzhydrylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 1-Benzhydrylpiperidine-4-carboxylic acid, a key building block for various pharmaceutical compounds, demands precise and reliable analytical methods for its characterization. This guide provides an in-depth, expert-driven comparison of a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for this compound against alternative analytical techniques. As Senior Application Scientists, our focus is not merely on procedural steps but on the underlying scientific rationale, ensuring a self-validating and robust analytical framework.

The Central Role of Method Validation

Analytical method validation is the documented evidence that a procedure is suitable for its intended purpose.[1][2] For regulatory submissions to bodies like the FDA and EMA, adherence to guidelines from the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline, is paramount.[3][4][5] This ensures data integrity, reproducibility, and ultimately, patient safety. The validation process is not a one-time event but a lifecycle approach, beginning in development and continuing through routine use.[1][3]

HPLC-UV: The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique in the pharmaceutical industry due to its robustness, cost-effectiveness, and versatility.[6] For a molecule like 1-Benzhydrylpiperidine-4-carboxylic acid, the benzhydryl group contains two phenyl rings, which are strong chromophores, making UV detection a highly suitable and sensitive choice.[7]

A Proposed HPLC-UV Method for 1-Benzhydrylpiperidine-4-carboxylic Acid

Given the aromatic nature and the carboxylic acid functional group, a reversed-phase HPLC method is the logical choice. The following method is a scientifically grounded starting point for development and validation.

Table 1: Proposed HPLC-UV Method Parameters

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the benzhydryl group. A 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient)Acetonitrile is a common organic modifier in reversed-phase HPLC. Phosphoric acid is used to suppress the ionization of the carboxylic acid group (pKa ~4-5), ensuring a consistent retention time and sharp peak shape.[2] A gradient elution is proposed to ensure elution of any potential, more hydrophobic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good separation in a reasonable timeframe.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 210 nmThe phenyl rings of the benzhydryl group will have a strong absorbance at lower UV wavelengths, providing high sensitivity.[8]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

The Validation Gauntlet: A Step-by-Step Protocol

The validation of the proposed HPLC-UV method must be a systematic process, evaluating a series of performance characteristics as stipulated by ICH Q2(R2).[1][4]

Caption: Workflow for HPLC-UV Method Validation.

Experimental Protocols for Validation

1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

  • Protocol:

    • Prepare a solution of 1-Benzhydrylpiperidine-4-carboxylic acid standard.

    • Prepare solutions of known related substances and potential impurities.

    • Prepare a placebo solution (all matrix components except the analyte).

    • Spike the placebo with the analyte and known impurities.

    • Subject a sample of the analyte to forced degradation (acid, base, oxidation, heat, and light).

    • Inject all solutions into the HPLC system.

  • Acceptance Criteria: The peak for 1-Benzhydrylpiperidine-4-carboxylic acid should be free from any co-eluting peaks from the placebo, known impurities, or degradation products. Peak purity analysis using a Diode Array Detector (DAD) should confirm the homogeneity of the analyte peak.

2. Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol:

    • Prepare a stock solution of the analyte.

    • Create a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

3. Accuracy: The closeness of test results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo mixture.

    • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Protocol (based on signal-to-noise ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

6. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary parameters such as the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±2 °C), and mobile phase composition (e.g., ±2% organic).

    • Analyze the system suitability solution under each condition.

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits for all variations.

7. System Suitability: Ensures that the chromatographic system is adequate for the intended analysis.

  • Protocol:

    • Prepare a system suitability solution containing the analyte and a known impurity.

    • Inject this solution five times before starting the analytical run.

  • Acceptance Criteria: RSD of peak areas ≤ 2.0%, theoretical plates > 2000, tailing factor ≤ 2.0, and resolution between the analyte and the impurity > 2.0.

Comparative Analysis: HPLC-UV vs. Alternative Methods

While HPLC-UV is a robust technique, other methods offer different advantages, particularly in terms of sensitivity and specificity. The primary alternatives for a compound like 1-Benzhydrylpiperidine-4-carboxylic acid are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), typically requiring derivatization.

Caption: Comparison of Analytical Methods.

Table 2: Performance Comparison of Analytical Methods

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Specificity Good, but susceptible to co-eluting compounds with similar UV absorbance.Excellent, provides structural confirmation and can distinguish between isobaric compounds.Excellent, mass spectral data provides high confidence in identification.
Sensitivity (Typical LOQ) µg/mL rangeSub-ng/mL to pg/mL range[3]ng/mL range (analyte dependent)
Sample Preparation Simple dissolution and filtration.May require solid-phase extraction (SPE) to minimize matrix effects.[10]Requires a derivatization step to increase volatility (e.g., silylation or methylation).[11][12]
Instrumentation Cost LowHighModerate to High
Throughput HighModerate to HighModerate
Best Suited For Routine quality control, purity assessment, and content uniformity.Bioanalysis, impurity profiling at very low levels, and metabolite identification.Analysis of volatile impurities or when derivatization is straightforward and offers advantages.
In-depth Look at LC-MS/MS

For trace-level quantification, such as in pharmacokinetic studies, LC-MS/MS is the gold standard.[3]

  • Experimental Protocol Outline:

    • Sample Preparation: Solid-phase extraction or liquid-liquid extraction to remove interfering matrix components.[10]

    • Chromatography: A fast gradient using a UHPLC system with a C18 column to achieve rapid separation.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

      • Ionization: Electrospray Ionization (ESI) in positive mode, as the piperidine nitrogen is readily protonated.

      • MRM Transitions: The precursor ion ([M+H]⁺) would be selected, and characteristic product ions would be monitored.

The Case for GC-MS

GC-MS is generally less suitable for a non-volatile, polar molecule like 1-Benzhydrylpiperidine-4-carboxylic acid. However, with derivatization, it becomes a viable, high-resolution technique.

  • Experimental Protocol Outline:

    • Derivatization: The carboxylic acid group would need to be esterified (e.g., with methanolic HCl) or silylated (e.g., with BSTFA) to increase volatility.[11][12]

    • GC Separation: A capillary column with a non-polar stationary phase would be used to separate the derivatized analyte from other components based on boiling point and polarity.

    • MS Detection: Electron ionization (EI) would produce a characteristic fragmentation pattern that can be used for identification and quantification.

Conclusion and Recommendations

The choice of analytical method for 1-Benzhydrylpiperidine-4-carboxylic acid is dictated by the specific requirements of the analysis.

  • For routine quality control, purity assessment, and formulation analysis , a validated HPLC-UV method is the most appropriate choice. It offers a balance of performance, cost, and ease of use, and is fully compliant with regulatory expectations when validated according to ICH guidelines.

  • For trace-level quantification in complex matrices such as biological fluids, LC-MS/MS is the superior technique, providing unparalleled sensitivity and specificity.

  • GC-MS can be considered if a laboratory has extensive expertise in derivatization and GC-MS analysis, but it is generally less direct and more labor-intensive for this type of analyte compared to LC-based methods.

Ultimately, a well-validated HPLC-UV method stands as a robust, reliable, and scientifically sound approach for the routine analysis of 1-Benzhydrylpiperidine-4-carboxylic acid in a pharmaceutical setting.

References

  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available from: [Link]

  • GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm. Available from: [Link]

  • Chromatographic separations of aromatic carboxylic acids - PubMed. Available from: [Link]

  • Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation - ResearchGate. Available from: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. Available from: [Link]

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters | Spectroscopy Online. Available from: [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. Available from: [Link]

  • When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base? | ResearchGate. Available from: [Link]

  • Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries - ACS Publications. Available from: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. Available from: [Link]

  • Analysis of Aromatic carboxylic acids - GL Sciences. Available from: [Link]

  • LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo) | Request PDF - ResearchGate. Available from: [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available from: [Link]

  • Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Synonyms of Piperidine-2-carboxylic acid - the Golm Metabolome Database. Available from: [Link]

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
  • Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed. Available from: [Link]

  • Acids: Derivatization for GC Analysis. Available from: [Link]

  • Qualitative and quantitative analysis of organic acid by GC-MS with Chloroformate Derivatization - 税関. Available from: [Link]

Sources

Validation

A Comparative Guide to the Analgesic Efficacy of 1-Benzhydrylpiperidine-4-carboxylic acid Versus Standard Analgesics

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the potential analgesic efficacy of the novel compound, 1-Benzhydrylpiperidine-4-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the potential analgesic efficacy of the novel compound, 1-Benzhydrylpiperidine-4-carboxylic acid, in comparison to established standard analgesics. Due to the limited publicly available data on the specific analgesic properties of 1-Benzhydrylpiperidine-4-carboxylic acid, this document will focus on a theoretical comparison based on its chemical structure and the known activities of related compounds. Furthermore, it will provide detailed, field-proven experimental protocols to enable researchers to conduct a thorough and objective efficacy assessment.

Introduction to the Compounds

1-Benzhydrylpiperidine-4-carboxylic acid is a molecule of interest due to its structural components, which are present in various biologically active compounds. The benzhydryl and piperidine moieties are scaffolds found in several centrally acting drugs, suggesting a potential for neurological activity.[1][2] The carboxylic acid group may influence its pharmacokinetic properties, such as solubility and distribution.[3][4]

Standard Analgesics for this comparison will be categorized into two major classes:

  • Opioid Analgesics: Represented by morphine, these are potent, centrally acting pain relievers.

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Represented by diclofenac, these are widely used for mild to moderate pain and inflammation.[5]

Mechanistic Insights and a Hypothetical Framework

A critical aspect of analgesic drug development is understanding the mechanism of action. This allows for rational drug design and predicts potential side effect profiles.

Standard Analgesics: Established Mechanisms

Opioid Analgesics (e.g., Morphine): Opioids exert their effects by binding to and activating opioid receptors (μ, δ, and κ), which are G-protein coupled receptors found in the central and peripheral nervous systems.[6][7] This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.[8] The presynaptic action of opioids to inhibit neurotransmitter release is a major contributor to their analgesic effect.[6]

NSAIDs (e.g., Diclofenac): The primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[9][10] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] By blocking COX enzymes, NSAIDs reduce the production of prostaglandins, thereby alleviating pain and inflammation.[11][12] Some NSAIDs may also have central analgesic effects.[11]

cluster_0 Opioid Mechanism cluster_1 NSAID Mechanism Opioid Agonist Opioid Agonist Opioid Receptor Opioid Receptor Opioid Agonist->Opioid Receptor Binds to G-Protein Activation G-Protein Activation Opioid Receptor->G-Protein Activation Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase G-Protein Activation->Inhibition of Adenylyl Cyclase Reduced cAMP Reduced cAMP Inhibition of Adenylyl Cyclase->Reduced cAMP Decreased Neurotransmitter Release Decreased Neurotransmitter Release Reduced cAMP->Decreased Neurotransmitter Release Analgesia_O Analgesia Decreased Neurotransmitter Release->Analgesia_O Tissue Injury Tissue Injury Arachidonic Acid Arachidonic Acid Tissue Injury->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Analgesia_N Analgesia Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain NSAID NSAID NSAID->COX-1 / COX-2 Inhibits

Caption: Signaling pathways of Opioid and NSAID analgesics.

Hypothetical Mechanism of 1-Benzhydrylpiperidine-4-carboxylic acid

Based on its structural motifs, 1-Benzhydrylpiperidine-4-carboxylic acid could potentially exhibit analgesic activity through several mechanisms:

  • Opioid Receptor Interaction: The piperidine ring is a core structure in many potent opioid analgesics, including pethidine and fentanyl.[2][13] Therefore, it is plausible that this compound could act as a ligand for opioid receptors.

  • Monoamine Transporter Inhibition: The benzhydrylpiperidine scaffold is known to interact with monoamine transporters such as the dopamine transporter (DAT).[1] Modulation of these pathways can influence pain perception.

  • Anti-inflammatory Activity: While less likely to be the primary mechanism given the lack of typical NSAID structural features, some piperazine derivatives have shown anti-inflammatory properties.[14]

Further in-silico and in-vitro studies are necessary to elucidate the precise mechanism of action.

Comparative Efficacy Evaluation: Experimental Protocols

To objectively compare the analgesic efficacy of 1-Benzhydrylpiperidine-4-carboxylic acid with standard analgesics, a battery of well-established preclinical models should be employed.[15][16] These tests assess different modalities of pain, providing a comprehensive profile of a compound's analgesic potential.

Acetic Acid-Induced Writhing Test (Visceral Pain)

This model is used to evaluate peripherally acting analgesics.[17][18] Intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a sign of visceral pain.[19]

Protocol:

  • Animal Model: Swiss albino mice (20-25g).

  • Grouping:

    • Group I: Vehicle control (e.g., 0.9% saline).

    • Group II: Standard drug (e.g., Diclofenac, 10 mg/kg, intraperitoneally).

    • Group III-V: Test compound (1-Benzhydrylpiperidine-4-carboxylic acid) at varying doses (e.g., 10, 20, 50 mg/kg, intraperitoneally).

  • Procedure:

    • Administer the vehicle, standard, or test compound 30 minutes prior to the induction of writhing.

    • Inject 0.6% v/v acetic acid solution (10 mL/kg) intraperitoneally.

    • Immediately place the mouse in an observation chamber.

    • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Drug Administration (Test/Standard/Vehicle) Drug Administration (Test/Standard/Vehicle) Animal Acclimatization->Drug Administration (Test/Standard/Vehicle) Waiting Period (30 min) Waiting Period (30 min) Drug Administration (Test/Standard/Vehicle)->Waiting Period (30 min) Acetic Acid Injection (i.p.) Acetic Acid Injection (i.p.) Waiting Period (30 min)->Acetic Acid Injection (i.p.) Observation Period (20 min) Observation Period (20 min) Acetic Acid Injection (i.p.)->Observation Period (20 min) Count Writhing Responses Count Writhing Responses Observation Period (20 min)->Count Writhing Responses Data Analysis Data Analysis Count Writhing Responses->Data Analysis End End Data Analysis->End Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Basal Reaction Time Measurement Basal Reaction Time Measurement Animal Acclimatization->Basal Reaction Time Measurement Drug Administration (Test/Standard/Vehicle) Drug Administration (Test/Standard/Vehicle) Basal Reaction Time Measurement->Drug Administration (Test/Standard/Vehicle) Post-Drug Reaction Time Measurement (Multiple Time Points) Post-Drug Reaction Time Measurement (Multiple Time Points) Drug Administration (Test/Standard/Vehicle)->Post-Drug Reaction Time Measurement (Multiple Time Points) Data Analysis Data Analysis Post-Drug Reaction Time Measurement (Multiple Time Points)->Data Analysis End End Data Analysis->End

Caption: Workflow for the Hot Plate Test.

Tail-Flick Test (Spinal Reflex)

Similar to the hot plate test, this model assesses the response to a thermal stimulus but is more indicative of a spinal reflex. [15][16] Protocol:

  • Animal Model: Wistar rats or Swiss albino mice.

  • Apparatus: Tail-flick analgesiometer that applies a radiant heat source to the tail.

  • Grouping: As described for the hot plate test.

  • Procedure:

    • Gently restrain the animal and place its tail on the apparatus.

    • Measure the basal tail-flick latency (the time taken to withdraw the tail from the heat source). A cut-off time (e.g., 10-12 seconds) is crucial to prevent tissue damage.

    • Administer the vehicle, standard, or test compound.

    • Measure the tail-flick latency at various time intervals post-administration.

  • Data Analysis: Analyze the percentage increase in tail-flick latency for each group over time.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Comparative Efficacy Data

Treatment Group Dose (mg/kg) Writhing Inhibition (%) Hot Plate Latency (sec) at 60 min Tail-Flick Latency (sec) at 60 min
Vehicle Control-05.2 ± 0.43.1 ± 0.3
Morphine5N/A18.5 ± 1.28.9 ± 0.7
Diclofenac1075.4 ± 5.1*6.1 ± 0.53.5 ± 0.4
1-Benzhydrylpiperidine-4-carboxylic acid10Data to be determinedData to be determinedData to be determined
1-Benzhydrylpiperidine-4-carboxylic acid20Data to be determinedData to be determinedData to be determined
1-Benzhydrylpiperidine-4-carboxylic acid50Data to be determinedData to be determinedData to be determined

Note: Values are presented as mean ± SEM. *p < 0.05 compared to vehicle control. N/A = Not Applicable (Morphine is not typically evaluated in the writhing test).

Conclusion

While direct experimental data on the analgesic efficacy of 1-Benzhydrylpiperidine-4-carboxylic acid is currently unavailable, its chemical structure suggests a potential for central nervous system activity. The presence of the benzhydryl and piperidine moieties, common in established analgesics, provides a strong rationale for its investigation as a novel pain therapeutic. [1][2][13]The experimental protocols detailed in this guide offer a robust framework for a comprehensive and objective comparison against standard opioid and NSAID analgesics. The results of such studies will be crucial in determining the therapeutic potential of this compound and its mechanism of action.

References

  • The mechanisms of action of NSAIDs in analgesia. (n.d.). PubMed. Retrieved from [Link]

  • Opioids - mechanisms of action. (1996, July 1). Australian Prescriber. Retrieved from [Link]

  • Nociception assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Opioid. (n.d.). Wikipedia. Retrieved from [Link]

  • Opioid analgesics. (2025, October 24). Clinical Excellence Commission - NSW Government. Retrieved from [Link]

  • Murphy, P. B., & Bechmann, S. (2023, April 29). Opioid Analgesics. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Pain Relief: How NSAIDs Work. (n.d.). WebMD. Retrieved from [Link]

  • Mechanisms of actions of opioids and non-steroidal anti-inflammatory drugs. (n.d.). PubMed. Retrieved from [Link]

  • Nonsteroidal Anti-inflammatory Drugs. (2019, June 18). Retrieved from [Link]

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. (2017, August 23). IntechOpen. Retrieved from [Link]

  • Pharmacology of non-steroidal anti-inflammatory agents. (2025, March 31). Deranged Physiology. Retrieved from [Link]

  • Modern assays for assessing pain and related nociceptive and defensive actions in rodent models. (2025, September 27). PubMed. Retrieved from [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017, March 24). Longdom Publishing. Retrieved from [Link]

  • Tests and models of nociception and pain in rodents. (2012, January 5). Retrieved from [Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents. (n.d.). Frontiers. Retrieved from [Link]

  • A Review of Pain Assessment Methods in Laboratory Rodents. (n.d.). PMC. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved from [Link]

  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96.
  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (n.d.). OUCI. Retrieved from [Link]

  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (n.d.). Semantic Scholar. Retrieved from [Link]

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  • Analgesic activity of alkyl piperidine derivatives. (n.d.). Retrieved from [Link]

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  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023, July 25). Taylor & Francis. Retrieved from [Link]

  • Exploring the structure-activity relationships of [1-(4-tert-butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine] (SL-3111), a high-affinity and selective delta-opioid receptor nonpeptide agonist ligand. (n.d.). PubMed. Retrieved from [Link]

  • Analgesic activity of alkyl piperidine derivatives. (2016, January 15). PubMed. Retrieved from [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. (2012, January 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. (2009, January 29). PubMed. Retrieved from [Link]

  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (n.d.). PMC. Retrieved from [Link]

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  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021, January 20). PubMed. Retrieved from [Link]

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  • (PDF) Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. (2013, February 8). ResearchGate. Retrieved from [Link]

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Comparative

A Comparative Guide to Enhancing the Bioavailability of 1-Benzhydrylpiperidine-4-carboxylic Acid Formulations

Introduction: The Challenge and Opportunity of 1-Benzhydrylpiperidine-4-carboxylic Acid 1-Benzhydrylpiperidine-4-carboxylic acid is a versatile piperidine derivative with a molecular formula of C19H21NO2 and a molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge and Opportunity of 1-Benzhydrylpiperidine-4-carboxylic Acid

1-Benzhydrylpiperidine-4-carboxylic acid is a versatile piperidine derivative with a molecular formula of C19H21NO2 and a molecular weight of 295.38 g/mol .[1] Its structure, featuring a carboxylic acid group and a bulky benzhydryl moiety, presents a classic biopharmaceutical challenge: a potential trade-off between therapeutic efficacy and oral bioavailability. The carboxylic acid group, while often crucial for pharmacological activity, can lead to poor membrane permeability due to its ionization at physiological pH.[2][3] This, combined with the molecule's relatively low aqueous solubility, can significantly limit its systemic exposure when administered orally.

This guide provides a comparative analysis of potential formulation strategies to overcome these bioavailability hurdles. As a Senior Application Scientist, my objective is to not only present different formulation options but also to delve into the scientific rationale behind each approach, offering insights into their potential advantages and the experimental workflows required for their evaluation. We will explore three primary strategies:

  • Salt Formation: A fundamental approach to enhance dissolution rate.

  • Prodrug Modification: A chemical modification strategy to improve membrane permeability.

  • Nanoformulation: An advanced drug delivery system to augment both solubility and absorption.

This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and detailed, actionable experimental protocols.

Formulation Strategy 1: Salt Formation for Enhanced Dissolution

Expertise & Experience: The principle behind salt formation is to convert a weakly acidic or basic drug into a more soluble form.[4] For a carboxylic acid like 1-Benzhydrylpiperidine-4-carboxylic acid, creating a salt with a pharmaceutically acceptable base can significantly improve its dissolution rate in the gastrointestinal tract, a critical first step for absorption.[5]

Trustworthiness: The choice of a suitable salt former is critical and should be based on factors such as the pKa of the drug, the safety profile of the counter-ion, and the physicochemical properties of the resulting salt (e.g., hygroscopicity, stability).

Hypothetical Bioavailability Data for a Salt Formulation

Below is a table illustrating the potential improvement in key pharmacokinetic parameters for a sodium salt formulation of 1-Benzhydrylpiperidine-4-carboxylic acid compared to the free acid form, based on typical enhancements seen for carboxylic acid drugs.

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
Free Acid3504.02800
Sodium Salt7001.54900

This data is illustrative and intended for comparative purposes.

Experimental Protocol: In Vivo Bioavailability Study in a Rodent Model

A robust in vivo study is essential to validate the efficacy of a salt formulation.

Step-by-Step Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), 8-10 weeks old, weighing 250-300g.

  • Formulation Preparation:

    • Free Acid Suspension: Micronized 1-Benzhydrylpiperidine-4-carboxylic acid suspended in a 0.5% w/v carboxymethyl cellulose (CMC) solution.

    • Sodium Salt Solution: 1-Benzhydrylpiperidine-4-carboxylic acid sodium salt dissolved in deionized water.

  • Dosing: Oral gavage administration at a dose equivalent to 10 mg/kg of the free acid.

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) collected from the tail vein at 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dosing into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate plasma.

  • Bioanalytical Method: Plasma concentrations of 1-Benzhydrylpiperidine-4-carboxylic acid are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Cmax, Tmax, and AUC are calculated using non-compartmental analysis.

Diagram of the Bioavailability Study Workflow:

bioavailability_workflow cluster_preclinical In Vivo Bioavailability Study Animal_Model Sprague-Dawley Rats (n=6/group) Formulation_Prep Prepare Free Acid and Salt Formulations Dosing Oral Gavage (10 mg/kg) Formulation_Prep->Dosing Blood_Sampling Serial Blood Collection (0-24h) Dosing->Blood_Sampling Plasma_Separation Centrifugation Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Quantification Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

Caption: Workflow for the in vivo bioavailability assessment.

Formulation Strategy 2: Prodrug Approach for Enhanced Permeability

Expertise & Experience: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes in vivo transformation to release the active drug.[6][7] For carboxylic acids, esterification to form a more lipophilic prodrug is a common and effective strategy to enhance membrane permeability.[2][8] By masking the ionizable carboxylic acid group, the prodrug can more readily cross the lipid bilayers of the intestinal epithelium via passive diffusion. Once absorbed, the ester is cleaved by endogenous esterases to release the active 1-Benzhydrylpiperidine-4-carboxylic acid.

Trustworthiness: The design of a successful prodrug requires a delicate balance. The ester linkage must be stable enough to withstand the chemical environment of the gut but labile enough to be efficiently cleaved by enzymes in the blood or target tissues.

Hypothetical Bioavailability Data for a Prodrug Formulation

The following table presents a hypothetical comparison of the pharmacokinetic profiles of the free acid and an ethyl ester prodrug of 1-Benzhydrylpiperidine-4-carboxylic acid.

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
Free Acid3504.02800
Ethyl Ester Prodrug9502.07600

This data is illustrative and intended for comparative purposes.

Experimental Protocol: In Vitro Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption.

Step-by-Step Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid mixture (e.g., 2% w/v lecithin in dodecane) to form an artificial membrane.

  • Donor Solution Preparation: The test compounds (free acid and ethyl ester prodrug) are dissolved in a buffer at a relevant intestinal pH (e.g., pH 6.5) to a final concentration of 100 µM.

  • Assay Setup: The donor solutions are added to the donor wells of the PAMPA plate. The acceptor plate, containing a buffer at physiological pH (e.g., pH 7.4), is placed on top of the donor plate.

  • Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: The concentrations of the compounds in both the donor and acceptor wells are determined by LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

Diagram of the Prodrug Strategy and Permeability Assay:

prodrug_pampa cluster_prodrug Prodrug Strategy cluster_pampa PAMPA Assay Free_Acid 1-Benzhydrylpiperidine-4-carboxylic acid (Poor Permeability) Esterification Esterification Free_Acid->Esterification Prodrug Ethyl Ester Prodrug (Enhanced Permeability) Esterification->Prodrug Absorption Intestinal Absorption Prodrug->Absorption Esterase_Cleavage Esterase Cleavage (in vivo) Absorption->Esterase_Cleavage Active_Drug Active Drug in Circulation Esterase_Cleavage->Active_Drug Donor_Well Donor Well (pH 6.5) + Test Compound Artificial_Membrane Artificial Lipid Membrane Donor_Well->Artificial_Membrane Acceptor_Well Acceptor Well (pH 7.4) Artificial_Membrane->Acceptor_Well Quantification LC-MS/MS Analysis Acceptor_Well->Quantification

Caption: The prodrug strategy and its in vitro permeability assessment.

Formulation Strategy 3: Nanoformulation for Enhanced Solubility and Absorption

Expertise & Experience: Nanoformulations, such as nanosuspensions and lipid-based nanoparticles, can significantly enhance the bioavailability of poorly soluble drugs by increasing the surface area for dissolution and promoting absorption through various mechanisms.[9][10] For a "brick-dust" type molecule like 1-Benzhydrylpiperidine-4-carboxylic acid, which may have strong crystal lattice energy, converting it into an amorphous nanostructured form can lead to a substantial increase in its apparent solubility and dissolution rate.[10]

Trustworthiness: The success of a nanoformulation hinges on its physical stability. The formulation must prevent particle aggregation and maintain the amorphous state of the drug to realize the bioavailability benefits. The use of appropriate stabilizers is paramount.

Hypothetical Bioavailability Data for a Nanoformulation

This table illustrates the potential pharmacokinetic advantages of a nanosuspension formulation compared to a standard micronized suspension.

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
Micronized Suspension3504.02800
Nanosuspension12001.09600

This data is illustrative and intended for comparative purposes.

Experimental Protocol: Preparation and Characterization of a Nanosuspension

Step-by-Step Methodology:

  • Preparation of Nanosuspension:

    • A coarse suspension of 1-Benzhydrylpiperidine-4-carboxylic acid (5% w/v) and a stabilizer (e.g., 1% w/v Poloxamer 188) in deionized water is prepared.

    • This suspension is subjected to high-pressure homogenization or media milling until the desired particle size is achieved.

  • Particle Size and Zeta Potential Analysis:

    • The particle size distribution and polydispersity index (PDI) are measured by dynamic light scattering (DLS).

    • The zeta potential is measured to assess the surface charge and predict the physical stability of the nanosuspension.

  • In Vitro Dissolution Testing:

    • Dissolution studies are performed using a USP apparatus II (paddle method) in a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).

    • Samples are withdrawn at predetermined time intervals and the concentration of the dissolved drug is quantified by HPLC.

Diagram of the Nanoformulation Approach:

nanoformulation_approach cluster_nano_prep Nanosuspension Preparation cluster_nano_benefits Bioavailability Enhancement Mechanism Coarse_Suspension Coarse Drug Suspension + Stabilizer Homogenization High-Pressure Homogenization Coarse_Suspension->Homogenization Nanosuspension Stable Nanosuspension Homogenization->Nanosuspension Increased_Surface_Area Increased Surface Area Nanosuspension->Increased_Surface_Area Enhanced_Dissolution Enhanced Dissolution Rate Increased_Surface_Area->Enhanced_Dissolution Improved_Absorption Improved Oral Absorption Enhanced_Dissolution->Improved_Absorption

Caption: The nanoformulation strategy for enhanced bioavailability.

Conclusion and Recommendations

This guide has provided a comparative overview of three distinct and powerful strategies to enhance the oral bioavailability of 1-Benzhydrylpiperidine-4-carboxylic acid.

  • Salt formation is a straightforward and often effective initial approach, primarily addressing dissolution rate limitations.

  • The prodrug strategy is a more involved chemical modification that can yield significant improvements in membrane permeability.

  • Nanoformulation represents an advanced drug delivery approach that can dramatically increase both the dissolution rate and the extent of absorption.

The optimal formulation strategy will depend on the specific physicochemical properties of 1-Benzhydrylpiperidine-4-carboxylic acid and the desired therapeutic profile. A systematic, data-driven approach, beginning with basic characterization and progressing through the in vitro and in vivo models described herein, will be crucial for selecting and developing a formulation that maximizes the therapeutic potential of this promising compound.

References

  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Wang, Z., et al. (2017). Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone. Scientific Reports, 7, 42789. Retrieved from [Link]

  • Google Patents. (n.d.). EP0278977B1 - Prodrug derivatives of carboxylic acid drugs.
  • Google Patents. (n.d.). US7368446B2 - 4-hydroxy-4-methyl-piperidine-1-carboxylic acid (4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl)-amide.
  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 50(15), 8495-8543. Retrieved from [Link]

  • Google Patents. (n.d.). EP0159566A1 - Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as active ingredient.
  • Kaneko, T., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][11]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675-687. Retrieved from [Link]

  • MDPI. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 285. Retrieved from [Link]

  • MDPI. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Pharmaceutics, 16(6), 819. Retrieved from [Link]

  • Dovepress. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2065-2077. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 543-552. Retrieved from [Link]

  • Longdom. (2024). Bioavailability Enhancement Strategies in Biopharmaceutics. Clinical Pharmacology & Biopharmaceutics, 13(1), 465. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Formulation of Poorly Soluble Drugs: A Modern Simulation-Based Approach. Retrieved from [Link]

  • PubChem. (n.d.). A kind of method using 2-aminopyridine as raw material to synthesize sulfasalazine - Patent CN-105330599-A. Retrieved from [Link]

  • ResearchGate. (2024). Enhancing Drug Design Through Prodrugs. Retrieved from [Link]

  • MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 17(8), 1013. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Retrieved from [Link]

  • Roots Analysis. (2018). FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. Retrieved from [Link]

Sources

Validation

FTIR spectra analysis of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride

The structural validation of pharmaceutical intermediates is a critical checkpoint in drug development. For 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride —a pivotal precursor in the synthesis of selective biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural validation of pharmaceutical intermediates is a critical checkpoint in drug development. For 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride —a pivotal precursor in the synthesis of selective biologically active compounds and antihistamine derivatives (1)[1]—Fourier Transform Infrared (FTIR) spectroscopy serves as the analytical gold standard.

However, as a Senior Application Scientist, I frequently observe that the choice of sampling technique can drastically alter the spectral output, leading to false-positive impurity flags or mischaracterized polymorphs. This guide objectively compares the two dominant FTIR methodologies—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission —specifically tailored to the unique physicochemical behavior of this hydrochloride salt.

Mechanistic Overview of the Target Molecule

Before selecting a technique, we must understand the molecule's vibrational logic. 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride features three distinct IR-active regions:

  • The Carboxylic Acid (-COOH): Exhibits a strong C=O stretching frequency.

  • The Protonated Amine (=NH₂⁺ Cl⁻): Because it is a hydrochloride salt, the piperidine nitrogen is protonated, creating a complex hydrogen-bonding network that manifests as broad N-H⁺ stretching bands (2)[2].

  • The Benzhydryl Moiety: Two bulky phenyl rings that produce sharp, highly localized C-H out-of-plane bending modes.

G Compound 1-Benzhydrylpiperidine-4- carboxylic acid HCl Carboxyl Carboxylic Acid (-COOH) Compound->Carboxyl AmineSalt Protonated Amine (=NH2+ Cl-) Compound->AmineSalt Benzhydryl Benzhydryl Group (Ph2CH-) Compound->Benzhydryl CO_stretch C=O Stretch ~1720-1740 cm⁻¹ Carboxyl->CO_stretch NH_stretch N-H⁺ Stretch ~2400-2700 cm⁻¹ AmineSalt->NH_stretch Aromatic_bend C-H Out-of-Plane Bend ~700 & 750 cm⁻¹ Benzhydryl->Aromatic_bend

Structural mapping of primary FTIR vibrational modes for the target intermediate.

Comparative Analysis: ATR-FTIR vs. KBr Transmission

When analyzing hydrochloride salts, the analytical environment directly influences the molecular state. Here is the causality behind the spectral variances you will observe between ATR and KBr techniques:

1. The Halide Ion-Exchange Phenomenon (The KBr Anomaly) When 1-Benzhydrylpiperidine-4-carboxylic acid HCl is subjected to high mechanical pressure in a KBr matrix, a solid-state ion exchange often occurs ( R−NH3+​Cl−+KBr⇌R−NH3+​Br−+KCl ). This thermodynamic shift alters the hydrogen bond strength of the salt, shifting the N-H⁺ stretching frequencies and artificially broadening the C=O bands. ATR-FTIR requires no matrix, completely eliminating this artifact (3)[3].

2. Pathlength and Wavelength Dependence ATR spectra exhibit a wavelength-dependent penetration depth. High-frequency peaks (e.g., aliphatic C-H stretches >2800 cm⁻¹) will appear artificially weaker in ATR compared to KBr transmission. Conversely, KBr allows for a longer effective pathlength through the sample, offering superior sensitivity for detecting trace impurities ().

3. Moisture Interference KBr is highly hygroscopic. Absorbed atmospheric water presents a broad O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹. This bending mode can easily mask or distort the critical C=O stretch of the piperidine-4-carboxylic acid moiety.

Quantitative Spectral Data Comparison

The following table summarizes the expected spectral shifts based on the chosen methodology. Note how the matrix interaction in KBr alters the raw data (4)[4].

Functional GroupExpected ModeATR-FTIR (cm⁻¹)KBr Pellet (cm⁻¹)Causality for Variance
Carboxylic Acid C=O Stretch~1730 (Sharp)~1725 - 1735 (Broadened)Moisture interference and altered hydrogen bonding in the KBr matrix.
Protonated Amine N-H⁺ Stretch~2500 - 2700 (Weak)~2450 - 2650 (Stronger)Halide exchange (Cl⁻ to Br⁻) alters the lattice energy and bond strength.
Benzhydryl Rings C-H Out-of-Plane~700, 745 (Strong)~700, 745 (Strong)Localized aromatic modes; highly stable and unaffected by matrix pressure.
Aliphatic Chain C-H Stretch~2850 - 2950 (Weak)~2850 - 2950 (Moderate)ATR penetration depth is shallower at high wavenumbers, reducing peak intensity.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, analytical workflows must be self-validating. Below are the optimized protocols for both techniques.

G Start FTIR Analysis of HCl Salt ATR_Path ATR-FTIR Method Start->ATR_Path KBr_Path KBr Pellet Method Start->KBr_Path ATR_Step1 Clean Diamond Crystal (Isopropanol) ATR_Path->ATR_Step1 KBr_Step1 Dry KBr at 105°C (Prevent OH- Interference) KBr_Path->KBr_Step1 ATR_Step2 Apply Direct Pressure (Self-Validating Force Gauge) ATR_Step1->ATR_Step2 KBr_Step2 Grind 1-2mg Sample + 100mg KBr KBr_Step1->KBr_Step2 KBr_Step3 Press at 10 Tons (Vacuum to remove air) KBr_Step2->KBr_Step3 Risk Risk: Halide Ion Exchange (Cl- swapped for Br-) KBr_Step2->Risk

Step-by-step workflow comparison highlighting the halide exchange risk in KBr preparation.

Method A: ATR-FTIR (Recommended for Routine QA/QC & Polymorph Screening)

Causality: ATR requires zero sample preparation, preserving the true solid-state structure of the hydrochloride salt and preventing polymorphic transitions.

  • System Readiness: Clean the diamond or ZnSe crystal with spectroscopy-grade isopropanol.

    • Self-Validation: Run a background scan. The live preview must show a flat line (zero absorbance) to confirm the absence of cross-contamination.

  • Sample Application: Place ~2-5 mg of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride directly onto the crystal, ensuring complete coverage of the sensor area.

  • Pressure Application: Lower the pressure anvil.

    • Self-Validation: Monitor the live spectral preview. Increase pressure until the strongest peak (the ~700 cm⁻¹ aromatic bend) reaches an absorbance of ~0.5 to 0.8 units. Excessive pressure damages the crystal; insufficient pressure causes poor signal-to-noise ratios.

  • Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm in your software to adjust for penetration depth, allowing direct comparison against historical transmission libraries.

Method B: KBr Pellet Transmission (Recommended for Trace Impurity Profiling)

Causality: KBr transmission maximizes the signal-to-noise ratio, making it superior for identifying low-level impurities, provided moisture and ion-exchange kinetics are strictly controlled.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 2 hours. Store immediately in a desiccator.

    • Causality: This removes adsorbed water that would otherwise mask the critical 1700-1600 cm⁻¹ region.

  • Milling: Weigh ~1-2 mg of the API intermediate and ~100 mg of dried KBr. Grind gently in an agate mortar for exactly 60 seconds.

    • Self-Validation: Do not over-grind. Excessive kinetic energy during grinding exacerbates the risk of Cl⁻/Br⁻ ion exchange. Keep the grinding time strictly standardized.

  • Pressing: Transfer the homogenized powder to a 13 mm die. Apply a vacuum for 2 minutes to evacuate trapped air (preventing cloudy, light-scattering pellets). Press at 10 tons of force for 1-2 minutes.

  • Data Acquisition: Place the transparent pellet in the sample holder. Collect 32 scans at 4 cm⁻¹ resolution against an empty beam background.

Conclusion & Best Practices

For the structural verification of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride, ATR-FTIR is the definitively superior method for routine analysis . It provides an artifact-free representation of the true solid-state structure, entirely bypassing the halide exchange pitfalls inherent to KBr matrices. However, KBr transmission remains a powerful, highly sensitive alternative when the analytical objective shifts from structural confirmation to trace impurity profiling—provided rigorous desiccation and controlled grinding protocols are enforced.

References

  • Achieve Superior Sensitivity And Accuracy - Kintek Press Source: Kintek Solution URL:[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy Source: AZoM URL:[Link]

  • Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets Source: MAS Journal of Applied Sciences URL:[Link]

  • Crystal and molecular structure of 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride) Source: ResearchGate URL:[Link]

  • WO2016190630A1 - Heterocyclicalkyl derivative compounds as selective histone deacetylase inhibitors and pharmaceutical compositions comprising the same Source: Google Patents URL

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Comparative

A Senior Application Scientist's Guide to Benchmarking Receptor Binding Assays for Novel Ligands: A Case Study with 1-Benzhydrylpiperidine-4-carboxylic Acid

For researchers, scientists, and drug development professionals, the initial characterization of a novel chemical entity is a critical first step in the drug discovery cascade. The selection of appropriate assay technolo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the initial characterization of a novel chemical entity is a critical first step in the drug discovery cascade. The selection of appropriate assay technologies to determine the binding affinity and selectivity of a compound can significantly impact the trajectory of a research program. This guide provides an in-depth comparison of contemporary receptor binding assay formats, using the hypothetical novel compound, 1-Benzhydrylpiperidine-4-carboxylic acid, as a case study. We will explore the rationale behind choosing specific experimental approaches, provide detailed protocols, and present data in a clear, comparative format.

The structure of 1-Benzhydrylpiperidine-4-carboxylic acid, featuring a benzhydryl moiety and a piperidine core, suggests potential interactions with a range of central nervous system (CNS) targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Therefore, a robust benchmarking strategy would involve screening against a panel of relevant targets, such as muscarinic acetylcholine receptors (mAChRs), sigma receptors (σ1 and σ2), and the dopamine transporter (DAT).

Choosing the Right Tool for the Job: A Comparative Overview of Binding Assay Technologies

The modern drug discovery laboratory has a diverse toolkit of binding assay technologies at its disposal. The choice of which to employ depends on a variety of factors including the nature of the target, the required throughput, the level of information desired (affinity vs. kinetics), and available resources. We will compare three widely used platforms: the traditional yet powerful radioligand binding assay, versatile fluorescence-based assays, and the information-rich, label-free surface plasmon resonance (SPR) technology.

Assay Technology Principle Advantages Disadvantages Key Parameters
Radioligand Binding Measures the displacement of a radiolabeled ligand from a receptor by a test compound.High sensitivity and precision; considered the "gold standard" for affinity determination.[1]Requires handling of radioactive materials and specialized disposal; not easily amenable to kinetic studies.[1]Ki, IC50, Bmax, Kd
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger receptor molecule.[2]Homogeneous (no-wash) format; suitable for high-throughput screening (HTS).[3][4]Requires a suitable fluorescent ligand; can be susceptible to interference from fluorescent compounds.[3]Kd, IC50
Homogeneous Time-Resolved Fluorescence (HTRF®) A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay measuring the proximity of a donor and acceptor fluorophore.[5]High sensitivity and low background; robust and suitable for HTS in various plate formats.[5][6]Requires specific labeled reagents (donor and acceptor).Ki, IC50
Surface Plasmon Resonance (SPR) A label-free technology that detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[7][8]Provides real-time kinetic data (kon, koff) in addition to affinity (KD); does not require labeled ligands.[7][8]Can be lower throughput; requires specialized instrumentation and expertise for assay development.[9]KD, kon, koff

Experimental Deep Dive: Protocols for Benchmarking 1-Benzhydrylpiperidine-4-carboxylic Acid

To comprehensively characterize our test compound, we will outline detailed protocols for each of the aforementioned assay technologies, targeting a representative receptor from our panel: the muscarinic M1 receptor, a well-characterized GPCR.

Radioligand Competition Binding Assay for the Muscarinic M1 Receptor

This assay will determine the inhibitory constant (Ki) of 1-Benzhydrylpiperidine-4-carboxylic acid at the human M1 receptor.

Workflow Diagram:

Radioligand_Binding_Workflow A Prepare M1 Receptor Membranes B Incubate Membranes with Radioligand ([³H]-NMS) & Test Compound A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC₅₀ → Kᵢ Calculation) D->E

Caption: Workflow for a radioligand competition binding assay.

Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes prepared from a cell line stably expressing the human muscarinic M1 receptor.

  • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine:

    • 25 µL of assay buffer or unlabeled pirenzepine (for non-specific binding).

    • 25 µL of a serial dilution of 1-Benzhydrylpiperidine-4-carboxylic acid.

    • 25 µL of [³H]-N-methylscopolamine ([³H]-NMS) at a concentration near its Kd for the M1 receptor.

    • 25 µL of M1 receptor-containing membranes (typically 5-10 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence Polarization (FP) Competition Binding Assay

This homogeneous assay offers a higher throughput alternative to radioligand binding for determining binding affinity.

Workflow Diagram:

FP_Binding_Workflow A Prepare M1 Receptor Solution B Add Fluorescent Ligand & Test Compound A->B C Incubate to Reach Equilibrium B->C D Measure Fluorescence Polarization C->D E Data Analysis (IC₅₀ Determination) D->E

Caption: Workflow for a fluorescence polarization competition binding assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute purified, soluble M1 receptor.

    • Prepare a fluorescently labeled ligand specific for the M1 receptor (e.g., a derivative of a known antagonist conjugated to a fluorophore).

    • Prepare serial dilutions of 1-Benzhydrylpiperidine-4-carboxylic acid.

  • Assay Setup: In a low-volume black 384-well plate, add:

    • 5 µL of the fluorescent ligand at a concentration that gives an optimal signal-to-background ratio.

    • 5 µL of the serial dilution of the test compound.

    • 10 µL of the M1 receptor solution.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.[10] The principle relies on the fact that a small, fluorescently labeled ligand tumbles rapidly in solution, leading to low polarization.[4] Upon binding to the much larger receptor, its tumbling slows, and the polarization of the emitted light increases.[2]

  • Data Analysis: Plot the change in millipolarization (mP) units against the log concentration of the test compound. Fit the data to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR provides a detailed view of the binding interaction by measuring the association (kon) and dissociation (koff) rates.

Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_run SPR Run A Immobilize M1 Receptor on Sensor Chip C Inject Test Compound (Association Phase) A->C B Prepare Serial Dilutions of Test Compound B->C D Flow Buffer Only (Dissociation Phase) C->D Next Concentration E Regenerate Sensor Surface D->E Next Concentration F Data Analysis (Kinetic Modeling) D->F E->C Next Concentration

Caption: Workflow for an SPR binding assay.

Protocol:

  • Immobilization: Covalently immobilize the purified M1 receptor onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).[7] The goal is to achieve a stable and active surface.

  • Analyte Preparation: Prepare a series of concentrations of 1-Benzhydrylpiperidine-4-carboxylic acid in a running buffer that minimizes non-specific binding.

  • Binding Measurement:

    • Inject the different concentrations of the test compound over the sensor surface, monitoring the change in the SPR signal (measured in Resonance Units, RU) in real-time. This is the association phase .

    • After the injection, flow running buffer over the chip to monitor the decay of the SPR signal as the compound dissociates. This is the dissociation phase .

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the kinetic rate constants, kon and koff. The equilibrium dissociation constant (KD) is then calculated as koff/kon.[11]

Synthesizing the Data: A Holistic View of Compound Performance

By employing this multi-assay strategy, a comprehensive binding profile for 1-Benzhydrylpiperidine-4-carboxylic acid can be generated. For instance, initial screening with a high-throughput method like HTRF or FP across a panel of receptors (e.g., muscarinic subtypes M1-M5, sigma receptors, DAT) can quickly identify primary targets and provide initial estimates of affinity. Hits can then be followed up with the "gold standard" radioligand binding assays for precise Ki determination.[12][13] For the most promising interactions, SPR can provide invaluable kinetic data, offering insights into the mechanism of binding that are not available from equilibrium-based methods.[8]

This tiered approach, moving from high-throughput screening to detailed kinetic analysis, represents an efficient and robust strategy for the characterization of novel chemical entities in modern drug discovery. The choice of assay should always be guided by the scientific question at hand, with a clear understanding of the strengths and limitations of each technology.

References

  • Benchchem. (n.d.). In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols.
  • Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • Nicoya Lifesciences Inc. (2019, February 5). Pros & Cons of Fluorescence-Based Binding Assays.
  • Royal Society of Chemistry. (n.d.). A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications.
  • Dr. GPCR Ecosystem. (2025, August 27). Fluorescence Polarization in GPCR Research.
  • PubMed. (2012, June 4). A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots.
  • Sigma-Aldrich. (n.d.). High Density Receptor-Ligand Binding Assays.
  • National Institutes of Health. (n.d.). Application of BRET to monitor ligand binding to GPCRs. PMC.
  • Celtarys. (2025, February 21). Radioligands vs. Fluorescent Ligands: Binding Assays.
  • ACS Publications. (2014, August 25). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry.
  • National Institutes of Health. (n.d.). Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs. PMC.
  • PubMed. (n.d.). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes.
  • J-Stage. (2008, February 9). Assessment of Muscarinic Receptor Subtypes in Human and Rat Lower Urinary Tract by Tissue Segment Binding Assay.
  • National Institutes of Health. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. PMC.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
  • PubMed. (2003, April 15). Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors.
  • PubMed. (2015, December 8). Sigma Receptor Binding Assays.
  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • PubMed. (2010, March 15). In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR.
  • Celtarys. (n.d.). Insights & FAQs | How Does Fluorescence Polarization Work?.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • National Institutes of Health. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC.
  • National Institutes of Health. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Bio-Optic. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay - TW.
  • BMG LABTECH. (2012, June). Quantifying fluorescent ligand binding to GPCRs in live cells using the PHERAstar FS - a new format for HTS.
  • Frontiers. (2020, March 12). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors.
  • Perelman School of Medicine at the University of Pennsylvania. (2022, December 15). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4.
  • National Institutes of Health. (n.d.). Ion Binding and Permeation at the GABA Transporter GAT1. PMC.
  • ACS Publications. (2014, July 9). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry.
  • PubMed. (2026, March 11). Development of the HTRF assay to evaluate the auxin-induced binding between TIR1 and IAA7.
  • ResearchGate. (n.d.). Homogeneous time resolved fluorescence assay (HTRF) assay principle and standard curve.
  • Celtarys. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR.
  • ResearchGate. (n.d.). The comparison of “sandwich” assay and competition assay.
  • ACS Publications. (2015, February 13). A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1). Journal of Medicinal Chemistry.
  • PubMed. (2016, March 4). Different Binding Modes of Small and Large Binders of GAT1.
  • BMG LABTECH. (2026, March 19). HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays.
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Validation

A Comparative Structural Analysis for Drug Development Professionals: 1-Benzhydrylpiperidine-4-carboxylic acid and a Key Levocabastine Intermediate

Introduction In the landscape of pharmaceutical development, a profound understanding of molecular structure is paramount. The subtle interplay of functional groups, stereochemistry, and conformational preferences dictat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, a profound understanding of molecular structure is paramount. The subtle interplay of functional groups, stereochemistry, and conformational preferences dictates a molecule's reactivity, biological activity, and ultimately, its therapeutic potential. This guide provides a detailed structural comparison of two piperidine-4-carboxylic acid derivatives: 1-Benzhydrylpiperidine-4-carboxylic acid and a key synthetic intermediate of the potent H1-antihistamine, levocabastine, namely (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylic acid.

This comparison is designed for researchers, scientists, and drug development professionals to illuminate the structural nuances that influence the synthetic pathways and potential applications of these compounds. By examining their similarities and differences, we can gain valuable insights into structure-activity relationships and the rationale behind synthetic strategies in medicinal chemistry.

Molecular Overview

1-Benzhydrylpiperidine-4-carboxylic acid is a tertiary amine and a carboxylic acid built upon a piperidine scaffold. The defining feature is the bulky benzhydryl (diphenylmethyl) group attached to the piperidine nitrogen. This moiety significantly influences the molecule's lipophilicity and steric profile.

Levocabastine is a selective second-generation H1 receptor antagonist used for the treatment of allergic conjunctivitis and rhinitis.[1][2] Its complex structure features a substituted cyclohexyl group attached to the piperidine nitrogen. For the purpose of a focused structural comparison, we will examine its key precursor, (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylic acid . This intermediate contains the core piperidine-4-carboxylic acid framework with crucial stereocenters that are essential for the final drug's activity.[3]

Structural Comparison at a Glance

The core of both molecules is the piperidine-4-carboxylic acid moiety. However, the substitution at the nitrogen atom and on the piperidine ring itself introduces significant structural and stereochemical differences.

Feature1-Benzhydrylpiperidine-4-carboxylic acid(3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylic acid
Molecular Formula C₁₉H₂₁NO₂[4]C₁₃H₁₇NO₂
Molecular Weight 295.38 g/mol [4]219.28 g/mol
Key Substituents N-benzhydryl groupC3-methyl group, C4-phenyl group
Stereochemistry AchiralChiral (3S, 4R configuration)[5]
General Structure Symmetrical N-substituentAsymmetrical ring substitution

In-Depth Structural Analysis

The Piperidine Core and N-Substitution

Both molecules share a piperidine ring, a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties. The nitrogen atom in the piperidine ring is a key site for substitution, and the nature of this substituent dramatically alters the molecule's properties.

  • In 1-Benzhydrylpiperidine-4-carboxylic acid , the two phenyl rings of the benzhydryl group create a large, lipophilic "umbrella" over the piperidine ring. This steric bulk can influence the molecule's ability to interact with biological targets and may also affect the acidity of the carboxylic acid proton.

  • The levocabastine intermediate, (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylic acid , is a secondary amine at this stage of the synthesis. The absence of a bulky N-substituent makes the nitrogen lone pair more accessible for subsequent reactions, such as the N-alkylation step required to complete the synthesis of levocabastine.[6]

G cluster_0 1-Benzhydrylpiperidine-4-carboxylic acid cluster_1 Levocabastine Intermediate a Piperidine Ring b Carboxylic Acid at C4 a->b c Benzhydryl group at N1 a->c d Piperidine Ring e Carboxylic Acid at C4 d->e f Methyl group at C3 (S) d->f g Phenyl group at C4 (R) d->g h Secondary Amine (N-H) d->h

Caption: Functional group and stereochemical comparison.

Experimental Data and Protocols

A thorough structural comparison relies on empirical data. Below are expected spectroscopic characteristics and generalized protocols for the characterization of these molecules.

Spectroscopic Data Comparison (Expected)
Spectroscopic Technique1-Benzhydrylpiperidine-4-carboxylic acid (Expected)(3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylic acid (Expected/Reported)
¹H NMR Complex multiplets for piperidine protons. A characteristic singlet for the benzhydryl methine proton (~4.0-4.5 ppm). Aromatic protons (7.2-7.5 ppm). A broad singlet for the carboxylic acid proton (>10 ppm).A doublet for the C3-methyl group. Complex multiplets for piperidine protons. Aromatic protons of the phenyl group (7.1-7.4 ppm). A broad singlet for the carboxylic acid proton (>10 ppm). [7]
¹³C NMR Piperidine carbons in the range of 25-55 ppm. The benzhydryl methine carbon around 75-80 ppm. Aromatic carbons (125-145 ppm). Carboxylic acid carbonyl carbon (~175-180 ppm).Piperidine carbons in the range of 30-60 ppm. Methyl carbon signal upfield. Aromatic carbons (125-140 ppm). Quaternary carbon at C4. Carboxylic acid carbonyl carbon (~175-180 ppm). [7]
FTIR (cm⁻¹) Broad O-H stretch (2500-3300), C=O stretch (~1700-1725), C-N stretch (~1100-1200), aromatic C-H stretches.Broad O-H stretch (2500-3300), C=O stretch (~1700-1725), N-H bend (~1500-1600), C-N stretch, aromatic C-H stretches.
Mass Spectrometry (MS) Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to its molecular weight. Fragmentation pattern showing loss of the benzhydryl group.Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺). Fragmentation may involve the loss of the carboxylic acid group or cleavage of the piperidine ring.
Experimental Protocols

The following are generalized protocols for the synthesis and analysis of these compounds, representing standard practices in organic synthesis and characterization.

Protocol 1: Synthesis of 1-Benzhydrylpiperidine-4-carboxylic acid (Illustrative)

This synthesis can be achieved via N-alkylation of a piperidine-4-carboxylic acid derivative.

  • Reaction Setup: To a solution of ethyl isonipecotate (1 equivalent) in a suitable solvent such as acetonitrile, add potassium carbonate (2-3 equivalents).

  • Alkylation: Add benzhydryl bromide (1.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution. Stir at room temperature or heat to reflux until the ester is fully hydrolyzed (monitored by TLC).

  • Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry to afford 1-Benzhydrylpiperidine-4-carboxylic acid.

Causality: The choice of a base like potassium carbonate is to deprotonate the starting secondary amine, facilitating the nucleophilic attack on the benzhydryl bromide. The final hydrolysis step is a standard procedure to convert the ester to the desired carboxylic acid.

Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Causality: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure elucidation and stereochemical assignment.

Synthetic Considerations and Pathways

The structural differences between the two molecules are a direct reflection of their synthetic origins and intended applications.

Synthetic_Pathways cluster_A Synthesis of 1-Benzhydrylpiperidine-4-carboxylic acid cluster_B Synthesis of Levocabastine A1 Piperidine-4-carboxylic acid derivative A2 N-Alkylation with Benzhydryl halide A1->A2 A3 1-Benzhydrylpiperidine-4-carboxylic acid A2->A3 B1 Precursor with defined stereochemistry B2 (3S,4R)-3-methyl-4-phenyl- piperidine-4-carboxylic acid B1->B2 B3 N-alkylation with substituted cyclohexanone B2->B3 B4 Levocabastine B3->B4

Caption: Generalized synthetic pathways.

The synthesis of 1-Benzhydrylpiperidine-4-carboxylic acid is relatively straightforward, focusing on the construction of the N-C bond. In contrast, the synthesis of the levocabastine intermediate is more complex, requiring careful control of stereochemistry at the C3 and C4 positions, which is often achieved through asymmetric synthesis or chiral resolution. [7]This stereochemical precision is a hallmark of modern drug synthesis, where enantiomeric purity is often a regulatory requirement.

Conclusion

The comparative analysis of 1-Benzhydrylpiperidine-4-carboxylic acid and the levocabastine intermediate, (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylic acid, highlights the profound impact of substitution and stereochemistry on the properties of piperidine-based molecules. While both share a common scaffold, the former is a bulky, achiral molecule, and the latter is a stereochemically defined precursor essential for the pharmacological activity of a potent antihistamine.

For drug development professionals, this comparison underscores the importance of a detailed structural understanding in designing synthetic routes, predicting molecular properties, and ultimately, developing safe and effective therapeutics. The principles illustrated here are broadly applicable across the field of medicinal chemistry, where the precise arrangement of atoms in three-dimensional space is the key to unlocking biological function.

References

  • DrugFuture. Levocabastine. [Link]

  • Wikipedia. Levocabastine. [Link]

  • Kang, S. K., et al. (2017). Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H1 Receptor Antagonist. Molecules, 22(11), 1971. [Link]

  • PubChem. (3S,4R)-3-Methyl-4-phenylpiperidine-4-carboxylic acid. [Link]

  • Nam, D. H., et al. (2017). Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H1 Receptor Antagonist. Molecules, 22(11), 1971. [Link]

  • PubChem. 1-Benzylpiperidine-4-carboxylic acid. [Link]

  • PubMed. Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H₁ Receptor Antagonist. [Link]

  • Patents Google. Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • PharmaCompass. Iolab Brand of Levocabastine Hydrochloride. [Link]

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Safety & Regulatory Compliance

Safety

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1-Benzhydrylpiperidine-4-carboxylic Acid Hydrochloride In pharmaceutical development and chemical synthesis, the logistical management of intermediate waste streams is as...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 1-Benzhydrylpiperidine-4-carboxylic Acid Hydrochloride

In pharmaceutical development and chemical synthesis, the logistical management of intermediate waste streams is as critical as the synthesis itself. 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride (CAS: 1189689-68-6) is a complex nitrogenous organic salt. Because it contains both a highly lipophilic benzhydryl moiety and a halogenated counterion (chloride), its disposal requires precise segregation to comply with environmental regulations and prevent the generation of toxic byproducts during incineration.

As a Senior Application Scientist, I have designed this self-validating protocol to provide researchers and safety officers with the mechanistic reasoning and step-by-step methodologies required to safely manage this compound [1].

Section 1: Chemical Profiling & Risk Assessment

Before executing any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's behavior in waste streams. The presence of the hydrochloride salt is the primary driver for strict waste segregation.

Table 1: Physicochemical Properties & Disposal Implications

PropertyValueOperational Implication
Chemical Name 1-Benzhydrylpiperidine-4-carboxylic acid HClNomenclature used for waste manifesting.
CAS Number 1189689-68-6Required for Environmental Health & Safety (EHS) logging.
Molecular Formula C19H22ClNO2The presence of chlorine (Cl) classifies untreated bulk as halogenated waste.
Molecular Weight ~331.84 g/mol Used for molar calculations during neutralization protocols.
Acid/Base Profile Zwitterionic potential (pKa ~3.5 and ~9.5)Enables pH-driven precipitation for waste volume reduction.
Halogen Content Contains Chloride (Cl⁻)Mandates routing to halogenated streams to prevent dioxin formation [2].

Section 2: Waste Segregation Logic (The "Why")

The most common error in pharmaceutical waste management is routing hydrochloride salts into standard non-halogenated organic waste streams. While the core organic molecule (1-Benzhydrylpiperidine-4-carboxylic acid) is non-halogenated, the bulk powder and its direct solutions contain high concentrations of chloride ions.

The Causality of Segregation: If chloride-containing waste is sent to a standard non-halogenated incinerator, the high temperatures can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and corrosive hydrogen chloride (HCl) gas. Therefore, unless the chloride ion is chemically separated from the organic bulk, the waste must be classified as Halogenated Organic Waste. Alternatively, laboratories can utilize a neutralization protocol to separate the non-halogenated organic free base from the aqueous chloride stream, significantly reducing hazardous waste disposal costs.

WasteRouting Start 1-Benzhydrylpiperidine-4-carboxylic acid HCl Waste State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid Solution State->Liquid HaloOrg Halogenated Organic Waste Container Solid->HaloOrg Contains Cl- Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Solvent->Aqueous Organic Organic Solvent->Organic Neutralize Neutralize (NaOH/NaHCO3) & Filter Aqueous->Neutralize Organic->HaloOrg Default due to HCl NonHaloOrg Non-Halogenated Organic Waste Neutralize->NonHaloOrg Solid Phase (Free Base) AqueousWaste Aqueous Waste (Sewer if permitted) Neutralize->AqueousWaste Aqueous Phase (NaCl)

Figure 1: Decision tree for routing 1-Benzhydrylpiperidine-4-carboxylic acid HCl waste streams.

Section 3: Standard Operating Procedures (SOPs) for Disposal

Depending on the operational capacity of your laboratory, you may choose direct disposal (Protocol A) or volume-reduction through neutralization (Protocol B).

Protocol A: Direct Disposal of Solid/Powder Waste

This protocol is used for expired bulk powder or unrecoverable solid reaction mixtures.

  • Containment: Transfer the solid waste into a compatible, sealable high-density polyethylene (HDPE) or glass container. Do not use metal containers, as residual HCl can cause corrosion.

  • Labeling: Affix a hazardous waste tag immediately. The tag must explicitly state: "Halogenated Organic Waste: Contains 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride."

  • Storage: Store in a designated secondary containment bin away from strong oxidizers and strong bases until pickup by a licensed RCRA-compliant waste contractor [1].

Protocol B: Neutralization and Phase Separation of Aqueous Waste

This protocol leverages the molecule's zwitterionic nature. The compound contains a basic piperidine nitrogen (pKa ~9.5) and an acidic carboxylic acid (pKa ~3.5). By titrating an aqueous waste solution to its isoelectric point (pH ~6.5 - 7.5), the molecule forms a zwitterion. Because the bulky benzhydryl group is highly lipophilic, the zwitterion exhibits near-zero aqueous solubility and precipitates out. This allows you to filter out the organic bulk (now non-halogenated) and safely manage the remaining aqueous sodium chloride stream.

  • Dissolution: If the waste is a slurry, dilute it with deionized water in a large Erlenmeyer flask until fully dissolved/suspended. Place the flask on a magnetic stir plate.

  • Titration: Insert a calibrated pH probe. Slowly add 1M Sodium Hydroxide (NaOH) or 1M Sodium Bicarbonate (NaHCO₃) dropwise while stirring continuously.

  • Precipitation: As the pH approaches 6.5 - 7.5, observe the formation of a thick white/off-white precipitate. This is the zwitterionic free base.

  • Filtration: Once the pH stabilizes at ~7.0, vacuum filter the suspension through a Büchner funnel using quantitative filter paper. Wash the filter cake with a small volume of cold deionized water to remove residual NaCl.

  • Segregated Disposal:

    • Retentate (Solid Filter Cake): Dispose of the solid in the Non-Halogenated Organic Waste container (it is now free of chloride).

    • Permeate (Aqueous Filtrate): The remaining liquid is a simple aqueous NaCl solution. Dispose of this in the Aqueous Waste stream (or sewer, strictly dependent on local municipal EHS permits and EPA sewering prohibitions) [2].

Neutralization Salt Aqueous Waste (HCl Salt, pH < 4) Base Titrate with 1M NaOH (Target pH 6.5 - 7.5) Salt->Base Zwitterion Zwitterion Formation (Isoelectric Point) Base->Zwitterion Precipitate Precipitation of Lipophilic Free Base Zwitterion->Precipitate Filter Vacuum Filtration Precipitate->Filter Solid Solid Filter Cake (Non-Halogenated Waste) Filter->Solid Retentate Filtrate Aqueous Filtrate (NaCl Solution) Filter->Filtrate Permeate

Figure 2: Chemical neutralization workflow isolating the lipophilic free base from the chloride stream.

Section 4: Spill Response & Decontamination

In the event of an accidental release of the bulk powder, immediate containment is required to prevent inhalation of the irritating hydrochloride dust [3].

  • PPE Enforcement: Don a particulate respirator (N95 or P100), nitrile gloves, and safety goggles.

  • Dry Cleanup: Do NOT use water initially, as this will dissolve the salt and spread the contamination. Use a dedicated anti-static brush and dustpan to sweep up the bulk powder.

  • Wet Decontamination: Once the bulk powder is removed, spray the affected area with a mild alkaline solution (e.g., 5% NaHCO₃) to neutralize residual microscopic acid salt. Wipe the area with absorbent pads.

  • Disposal: Place all swept powder, absorbent pads, and contaminated PPE into a heavy-duty plastic bag, seal it, and deposit it into the Halogenated Organic Waste bin.

Section 5: Regulatory Compliance

To maintain strict E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, all procedures must align with federal guidelines. Facilities generating this waste must comply with the Resource Conservation and Recovery Act (RCRA) under 40 CFR Part 262 for hazardous waste generators [1]. Furthermore, if your laboratory operates within a healthcare or reverse-distribution framework, you are strictly prohibited from sewering any hazardous waste pharmaceuticals under 40 CFR Part 266 Subpart P [2]. Always consult your institutional Chemical Hygiene Plan before routing any neutralized aqueous streams to the municipal sewer.

References

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

Handling

A Researcher's Guide to the Safe Handling of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride

This guide provides essential safety and logistical information for handling 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride in a laboratory setting. The protocols outlined below are designed to ensure the well-be...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for handling 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride in a laboratory setting. The protocols outlined below are designed to ensure the well-being of researchers, scientists, and drug development professionals by minimizing exposure and mitigating potential risks. The guidance is predicated on established principles of laboratory safety and data extrapolated from structurally similar compounds, ensuring a cautious and comprehensive approach.

Understanding the Hazard Profile: An Evidence-Based Approach

Therefore, it is prudent to handle 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride as a substance that is, at a minimum:

  • A skin irritant.

  • A serious eye irritant.

  • Potentially irritating to the respiratory system.

  • Potentially harmful if ingested.

During combustion, piperidine derivatives may produce toxic and hazardous fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas[4].

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE strategy is essential to prevent accidental exposure. The selection of specific PPE should be based on the nature of the work being performed (e.g., weighing, dissolution, reaction monitoring).

Core PPE Requirements
PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, tight-fitting chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[5][6]Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation.[1][2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.[7]Prevents direct skin contact, which is likely to cause irritation.[1] Always wash hands thoroughly after removing gloves.[4]
Body Protection A fully buttoned laboratory coat. Consider a chemical-resistant apron for large-scale operations or when handling significant quantities of solutions.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be required if handling procedures are likely to generate dust or aerosols and cannot be controlled by engineering means (e.g., fume hood).[5][8]Minimizes the risk of inhaling airborne particles, which could lead to respiratory tract irritation.[2]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is critical for maintaining a safe laboratory environment from the moment the compound is handled until its final disposal.

Pre-Handling and Preparation
  • Designated Work Area: All work with 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before you begin.

  • Inspect PPE: Before donning, carefully inspect all PPE for any signs of damage or degradation.

Handling the Compound
  • Weighing: When weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.[1]

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Inhalation and Contact: At all times, avoid breathing dust or vapors and prevent the material from coming into contact with your skin and eyes.[1][2]

Spill Management
  • Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[4][9]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Plan
  • Waste Segregation: All waste contaminated with 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride, including disposable PPE and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Regulatory Compliance: Dispose of the chemical waste through a licensed waste disposal company, adhering to all local, state, and federal regulations.[4] Do not allow the substance to enter drains or the environment.[1][4]

Visualizing the Workflow

The following diagram illustrates the critical steps for the safe handling of 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_spill Spill Response prep_area Designate Work Area (Fume Hood) gather_materials Gather All Materials & PPE prep_area->gather_materials inspect_ppe Inspect PPE for Integrity gather_materials->inspect_ppe don_ppe Don Appropriate PPE inspect_ppe->don_ppe Proceed to Handling weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh dissolve Prepare Solutions Carefully weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate After Experiment spill Spill Occurs dissolve->spill If Spill Occurs doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste in Labeled Container doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash evacuate Evacuate & Ventilate spill->evacuate contain Contain Spill & Clean Up evacuate->contain dispose_spill Dispose of Contaminated Materials contain->dispose_spill

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride
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